(4'-Trifluoromethylbiphenyl-3-yl)methanol
Description
Properties
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKESULFFLXBNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560662 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126485-55-0 | |
| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126485-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4'-Trifluoromethylbiphenyl-3-yl)methanol (CAS 126485-55-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4'-Trifluoromethylbiphenyl-3-yl)methanol is a fluorinated aromatic alcohol that holds significant potential as a key building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group on the biphenyl scaffold imparts unique physicochemical properties, including increased metabolic stability and lipophilicity, which are highly desirable in drug design.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (4'-Trifluoromethylbiphenyl-3-yl)methanol, with a focus on providing practical insights for researchers in the field. While specific literature on this exact compound is sparse, this guide consolidates information on analogous structures and established synthetic methodologies to provide a robust framework for its preparation and use.
Introduction and Significance
The biphenyl moiety is a prevalent structural motif in a wide array of functional molecules, including numerous therapeutic agents.[2] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] The strong carbon-fluorine bond is resistant to metabolic degradation, and the -CF3 group can alter the electronic properties of the molecule, influencing its interactions with receptors and enzymes.[4]
(4'-Trifluoromethylbiphenyl-3-yl)methanol, by combining the biphenyl scaffold with a strategically placed trifluoromethyl group and a reactive hydroxymethyl group, represents a versatile intermediate for the synthesis of more complex molecules. The methanol functionality serves as a handle for further chemical transformations, allowing for its incorporation into a variety of molecular frameworks.
Key Physicochemical Properties (Computed)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁F₃O | [5] |
| Molecular Weight | 252.23 g/mol | [5] |
| XLogP3 | 3.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 2 | [5] |
Synthetic Routes and Methodologies
The most logical and widely applicable method for the synthesis of (4'-Trifluoromethylbiphenyl-3-yl)methanol is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and it is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[2]
Two primary disconnections are possible for the synthesis of the target molecule via Suzuki coupling:
-
Route A: Coupling of (3-(hydroxymethyl)phenyl)boronic acid with 1-bromo-4-(trifluoromethyl)benzene.
-
Route B: Coupling of (4-(trifluoromethyl)phenyl)boronic acid with 3-bromobenzyl alcohol.
Both routes are viable, and the choice of starting materials may depend on commercial availability and cost. Below is a representative protocol based on Route A.
Representative Synthesis via Suzuki-Miyaura Coupling (Route A)
This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar substrates.[8]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(hydroxymethyl)phenyl)boronic acid (1.0 eq.), 1-bromo-4-(trifluoromethyl)benzene (1.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed mixture of toluene and water (e.g., 4:1 v/v). To this, add potassium carbonate (2.0-3.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford (4'-Trifluoromethylbiphenyl-3-yl)methanol.
Alternative Synthesis: Reduction of the Corresponding Aldehyde
An alternative approach involves the synthesis of the corresponding aldehyde, 4'-trifluoromethyl-[1,1'-biphenyl]-3-carbaldehyde, via Suzuki coupling, followed by its reduction to the benzyl alcohol.
Reaction Scheme:
Caption: Reduction of the biphenyl aldehyde to the target alcohol.
Experimental Protocol:
-
Reaction Setup: Dissolve 4'-trifluoromethyl-[1,1'-biphenyl]-3-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq.) in portions.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor by TLC until the starting material is consumed.[9]
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until gas evolution ceases. Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield (4'-Trifluoromethylbiphenyl-3-yl)methanol. Further purification by chromatography may be performed if necessary.[9]
Characterization and Analytical Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the biphenyl system, a singlet for the benzylic -CH₂- group, and a broad singlet for the hydroxyl proton. The aromatic region will likely exhibit complex splitting patterns due to the meta-substitution on one ring. The protons on the trifluoromethyl-substituted ring will appear as two doublets. The benzylic protons are expected to resonate around 4.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbon atoms. The trifluoromethyl group will appear as a quartet due to C-F coupling. The benzylic carbon is expected around 65 ppm. The aromatic carbons will resonate in the typical range of 120-145 ppm.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 252. A prominent fragment ion would likely be observed at m/z 233, corresponding to the loss of a hydroxyl radical. Another significant fragment would be the tropylium-like ion resulting from the biphenylmethyl cation. The fragmentation pattern of benzyl alcohols often includes a base peak at m/z 79.[10][11]
Applications in Drug Discovery and Materials Science
The (4'-Trifluoromethylbiphenyl-3-yl)methanol scaffold is of significant interest in drug discovery, particularly in the development of anti-inflammatory agents and other therapeutics.
Intermediate for COX-2 Inhibitors
The trifluoromethyl-substituted biphenyl moiety is a key structural feature in several selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib.[12] (4'-Trifluoromethylbiphenyl-3-yl)methanol can serve as a crucial intermediate for the synthesis of novel celecoxib analogues.[6][13] The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups to explore structure-activity relationships (SAR) in the design of new anti-inflammatory drugs.
Caption: Synthetic utility in developing novel COX-2 inhibitors.
Building Block for Bioactive Molecules
Beyond COX-2 inhibitors, the unique electronic and steric properties of this scaffold make it an attractive building block for a variety of other bioactive molecules. The trifluoromethyl group can enhance membrane permeability and metabolic stability, properties that are beneficial across a wide range of therapeutic targets.[3]
Safety and Handling
Based on safety data for structurally similar compounds, (4'-Trifluoromethylbiphenyl-3-yl)methanol should be handled with care in a well-ventilated area or a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may cause skin and eye irritation.
Conclusion
(4'-Trifluoromethylbiphenyl-3-yl)methanol is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. While detailed experimental data for this specific compound is not widely published, its synthesis can be reliably achieved through well-established methods such as the Suzuki-Miyaura cross-coupling reaction. The strategic combination of a biphenyl core, a trifluoromethyl group, and a reactive methanol functionality makes it a promising starting material for the development of novel therapeutics, especially in the area of anti-inflammatory drug discovery. This guide provides a solid foundation for researchers to confidently synthesize, characterize, and utilize this important chemical intermediate.
References
Sources
- 1. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. CN105198707A - 4-biphenyl methanol synthetic method - Google Patents [patents.google.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositum.tuwien.at [repositum.tuwien.at]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. scispace.com [scispace.com]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
Comprehensive Technical Guide on [3-[4-(Trifluoromethyl)phenyl]phenyl]methanol
Executive Summary & Chemical Identity
As drug development increasingly relies on fluorinated biaryl scaffolds to optimize pharmacokinetic profiles, [3-[4-(trifluoromethyl)phenyl]phenyl]methanol (CAS: 126485-55-0) has emerged as a highly versatile synthetic intermediate. Structurally, it consists of a central phenyl ring substituted with a hydroxymethyl group at the 1-position and a 4-(trifluoromethyl)phenyl group at the 3-position.
The strategic placement of the strongly electron-withdrawing trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the hydroxymethyl (-CH₂OH) group serves as a critical hydrogen-bonding vector or a synthetic handle for further functionalization. This whitepaper details the physicochemical profiling, optimized synthetic methodologies, and pharmacological applications of this crucial building block.
Structural & Physicochemical Profiling
Understanding the baseline properties of this compound is essential for predicting its behavior in both synthetic reactions and biological systems. The quantitative data is summarized below.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | [3-[4-(trifluoromethyl)phenyl]phenyl]methanol |
| IUPAC Name | (4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol |
| CAS Registry Number | 126485-55-0 |
| Molecular Formula | C₁₄H₁₁F₃O |
| Molecular Weight | 252.23 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility Profile | Soluble in DCM, EtOAc, DMSO; Insoluble in H₂O |
Retrosynthetic Analysis & Mechanistic Pathways
The most efficient and scalable route to synthesize this biaryl system is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. The logical retrosynthetic disconnection cleaves the C-C bond between the two aromatic rings, leading to two commercially available precursors: 3-(hydroxymethyl)phenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene .
The causality behind selecting the Suzuki-Miyaura coupling lies in its exceptional functional group tolerance. It allows the cross-coupling to proceed without the need to protect the reactive -CH₂OH group, thereby bypassing inefficient protection/deprotection cycles[1]. Furthermore, the -CF₃ group on the electrophile lowers the electron density of the C-Br bond, highly accelerating the initial oxidative addition step by the Palladium(0) catalyst.
Suzuki-Miyaura cross-coupling synthesis of the target biaryl compound.
Step-by-Step Synthesis Protocol
To ensure high yields and purity, the reaction parameters must be carefully controlled. Table 2 outlines standard optimization conditions for this class of biaryl couplings[1],[2].
Table 2: Optimization of Suzuki-Miyaura Coupling Parameters
| Entry | Catalyst (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 85 |
| 2 | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 92 |
| 3 | Pd(OAc)₂ (5%) + SPhos | K₃PO₄ (2.0) | Toluene | 100 | 95 |
Self-Validating Experimental Protocol (Based on Entry 1)
Objective: Synthesize the target biaryl methanol with >95% purity.
-
Reaction Setup & Degassing: In a Schlenk flask, dissolve 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv) and 3-(hydroxymethyl)phenylboronic acid (1.2 equiv) in a Toluene/Deionized Water (4:1 v/v) mixture.
-
Causality: The biphasic system ensures both the organic substrates and the inorganic base remain solvated, facilitating the formation of the reactive boronate complex required for transmetalation. Degas the mixture by sparging with Argon for 15 minutes to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.
-
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.0 equiv) under a positive stream of Argon.
-
Reflux: Heat the reaction mixture to 90°C and stir vigorously for 12 hours.
-
Monitoring (Self-Validation Checkpoint): Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1).
-
Causality: The target product will exhibit a significantly lower Retention factor (Rf) than the starting bromide due to the polar hydroxyl group, providing immediate visual confirmation of conversion.
-
-
Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: Na₂SO₄ is chosen over MgSO₄ as it effectively removes residual water without sequestering or trapping the polar biaryl product.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane to Ethyl Acetate.
Step-by-step experimental workflow for synthesis, purification, and validation.
Analytical Characterization
To validate the structural integrity of the synthesized compound, the following spectroscopic signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃): A diagnostic singlet at ~4.7 ppm integrating for 2 protons corresponding to the -CH₂- group. A broad, exchangeable singlet at ~1.8 ppm for the -OH proton. The aromatic region (7.3 - 7.8 ppm) will display a complex multiplet integrating for 8 protons, deshielded by the -CF₃ group.
-
¹⁹F NMR (376 MHz, CDCl₃): A sharp, definitive singlet at ~ -62.5 ppm, confirming the presence of the intact trifluoromethyl group.
-
HRMS (ESI): Calculated for C₁₄H₁₁F₃O [M-H]⁻ m/z 251.0684; observed mass must fall within 5 ppm error to validate the molecular formula.
Applications in Medicinal Chemistry & Drug Development
Biaryl methanols are privileged pharmacophores. The specific substitution pattern of [3-[4-(trifluoromethyl)phenyl]phenyl]methanol makes it a highly sought-after intermediate in several therapeutic areas:
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors: This compound is utilized to synthesize modulators of the IDO enzyme. IDO catabolizes tryptophan into kynurenine, a process that suppresses T-cell activation in the tumor microenvironment. By incorporating this biaryl scaffold into IDO inhibitors, researchers can block this pathway, thereby restoring immune surveillance and enhancing the efficacy of anti-cancer immunotherapies[3].
-
Bronchodilating Agents: The structural motif is also a key intermediate in the development of novel diazaheteroaryl compounds. These derivatives act as potent bronchodilators used to treat respiratory vasoconstriction and asthma, leveraging the lipophilicity of the -CF₃ group to achieve optimal tissue penetration[4].
Mechanism of action for biaryl-derived IDO inhibitors in tumor immunotherapy.
References
1.[4] Title: WO2010097410A1 - Novel bronchodilating diazaheteroaryls | Source: Google Patents | URL: 4 2.[3] Title: WO2009073620A2 - Ido inhibitors | Source: Google Patents | URL: 3 3.[1] Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Source: Organic Process Research & Development - ACS Publications | URL: 1 4.[2] Title: 3-Bromobenzaldehyde | High-Purity Aromatic Aldehyde | Source: Benchchem | URL: 2
Sources
4'-Trifluoromethyl-3-hydroxymethylbiphenyl properties
An In-Depth Technical Guide to 4'-Trifluoromethyl-3-hydroxymethylbiphenyl in Medicinal Chemistry
Introduction & Chemical Identity
The compound 4'-Trifluoromethyl-3-hydroxymethylbiphenyl (CAS: 126485-55-0), formally named [3-[4-(trifluoromethyl)phenyl]phenyl]methanol, is a highly specialized fluorinated building block utilized extensively in pharmaceutical research and medicinal chemistry[1]. Featuring a rigid biphenyl core substituted with a lipophilic trifluoromethyl (-CF₃) group and a reactive hydroxymethyl (-CH₂OH) handle, this molecule serves as a critical intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) modulators[2]. These modulators are therapeutic agents designed to treat metabolic disorders such as dyslipidemia, hypercholesterolemia, obesity, and diabetes[3].
Physicochemical Properties
Understanding the physicochemical profile of 4'-Trifluoromethyl-3-hydroxymethylbiphenyl is essential for predicting its behavior in synthetic workflows and its contribution to the pharmacokinetic properties of final drug candidates.
| Property | Value |
| Chemical Name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol |
| CAS Registry Number | 126485-55-0 |
| Molecular Formula | C₁₄H₁₁F₃O |
| Molecular Weight | 252.23 g/mol |
| LogP (Lipophilicity) | 3.73 |
| Topological Polar Surface Area (TPSA) | 20.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Data sourced from PubChem and chemical supplier databases[1][4].
Mechanistic Role in Medicinal Chemistry
The architectural design of 4'-Trifluoromethyl-3-hydroxymethylbiphenyl is not arbitrary; each functional group plays a specific, causal role in drug development[5]:
-
The Trifluoromethyl (-CF₃) Group: The incorporation of fluorine atoms into organic molecules is a proven strategy to modulate lipophilicity, pKa, and bioavailability[5]. The -CF₃ group significantly increases the compound's LogP (3.73), enhancing its ability to permeate lipid bilayers[4]. Furthermore, the strong C-F bonds provide exceptional metabolic stability, shielding the aromatic ring from rapid oxidative metabolism by hepatic cytochrome P450 enzymes.
-
The Biphenyl Core: The biphenyl structure acts as a rigid, hydrophobic spacer. In the context of PPAR modulators, this rigidity is crucial for properly orienting the pharmacophore within the lipophilic ligand-binding domain (LBD) of the PPAR receptor, ensuring high-affinity binding[2].
-
The Hydroxymethyl Handle: The primary alcohol (-CH₂OH) at the meta-position of the proximal phenyl ring is a versatile synthetic node. It allows for straightforward functionalization—most commonly conversion into a leaving group (such as a chloride or bromide) or oxidation to an aldehyde. This enables the rapid assembly of complex ether or amine linkages to complete the final drug molecule[3].
Experimental Workflows & Protocols
To utilize 4'-Trifluoromethyl-3-hydroxymethylbiphenyl in the synthesis of PPAR modulators, the hydroxymethyl group is typically converted into a more reactive chloromethyl intermediate, specifically 3-(chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl[3]. The following protocol describes a robust, self-validating system for this transformation using thionyl chloride (SOCl₂).
Protocol: Synthesis of 3-(chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl Causality & Validation: Thionyl chloride is chosen for its efficiency and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying downstream purification. Dimethylformamide (DMF) is used as a catalyst to form the highly reactive Vilsmeier-Haack type intermediate, which accelerates the chlorination process.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent (e.g., 2.52 g, 10 mmol) of 4'-Trifluoromethyl-3-hydroxymethylbiphenyl in 25 mL of anhydrous dichloromethane (DCM).
-
Catalysis: Add a catalytic amount of anhydrous DMF (approx. 0.1 mL).
-
Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: The reaction is highly exothermic; cooling prevents the formation of unwanted side products and controls the release of gaseous byproducts.
-
Reagent Addition: Dropwise, add 1.5 equivalents (1.1 mL, 15 mmol) of thionyl chloride (SOCl₂) over 15 minutes.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.
-
In-Process Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system. The starting material (alcohol) will appear as a lower Rf spot, while the product (chloride) will migrate higher due to the loss of the hydrogen-bonding hydroxyl group.
-
Quenching & Extraction: Once TLC indicates complete consumption of the starting material, carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing & Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual HCl, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude chloromethyl intermediate, which can typically be used in subsequent pharmacophore coupling steps without further purification.
Signaling Pathway & Synthetic Application Diagram
The following diagram illustrates the synthetic progression of 4'-Trifluoromethyl-3-hydroxymethylbiphenyl into an active PPAR modulator, and its subsequent biological mechanism of action.
Figure 1: Synthetic workflow and biological pathway of 126485-55-0 derived PPAR modulators.
References
-
PubChem. "4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003". National Institutes of Health (NIH). URL:[Link]
-
Molaid. "3-(chloromethyl)-4′-(trifluoromethyl)-1,1′-biphenyl - CAS 613240-28-1". Molaid Chemical Database. URL:[Link]
- Google Patents. "US20030225158A1 - Compounds that modulate PPAR activity and methods for their preparation". United States Patent and Trademark Office.
Sources
- 1. 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2016055901A1 - Substituted amide compounds - Google Patents [patents.google.com]
- 3. 3-(chloromethyl)-4′-(trifluoromethyl)-1,1′-biphenyl - CAS号 613240-28-1 - 摩熵化学 [molaid.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. alchempharmtech.com [alchempharmtech.com]
Technical Whitepaper: Physicochemical Profiling and Synthesis of (4'-Trifluoromethylbiphenyl-3-yl)methanol
Executive Summary & Pharmacological Rationale
(4'-Trifluoromethylbiphenyl-3-yl)methanol is a highly versatile biphenyl building block prominently utilized in medicinal chemistry and advanced materials science. The strategic incorporation of a trifluoromethyl (–CF₃) group at the 4'-position fundamentally alters the molecule's pharmacokinetic profile. The strong electron-withdrawing nature of the –CF₃ moiety increases lipophilicity (LogP) while simultaneously blocking critical sites of cytochrome P450-mediated oxidative metabolism, thereby enhancing metabolic stability.
Conversely, the meta-substituted hydroxymethyl (–CH₂OH) group provides an essential polar contact for hydrogen bonding. It serves as a highly reactive synthetic handle for downstream functionalization, such as oxidation to an aldehyde or conversion into a leaving group for nucleophilic substitution.
Molecular Architecture & Physicochemical Properties
The exact molecular formula of (4'-Trifluoromethylbiphenyl-3-yl)methanol is C₁₄H₁₁F₃O [1]. The structure consists of a biphenyl core (C₁₂) substituted with a trifluoromethyl group (CF₃) on one ring and a hydroxymethyl group (CH₂OH) on the other, bringing the total heavy atom count to 18.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value |
| Chemical Name | (4'-Trifluoromethylbiphenyl-3-yl)methanol |
| CAS Registry Number | 126485-55-0 |
| Molecular Formula | C₁₄H₁₁F₃O |
| Molecular Weight | 252.23 g/mol |
| Exact Mass | 252.0762 Da |
| PubChem CID | 14468003 |
| Topological Polar Surface Area (TPSA) | 20.2 Ų |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most efficient and scalable method for constructing the biphenyl core of (4'-Trifluoromethylbiphenyl-3-yl)methanol is the Suzuki-Miyaura cross-coupling reaction[2]. This palladium-catalyzed methodology is selected due to its high functional group tolerance, allowing the reaction to proceed without the need to protect the primary alcohol.
Mechanistic Causality:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C–Br bond of the aryl halide, forming a Pd(II) intermediate.
-
Base Activation: Potassium carbonate (K₂CO₃) activates the boronic acid by forming a negatively charged boronate complex, which is highly nucleophilic.
-
Transmetalation: The aryl group transfers from the activated boron to the Pd(II) center.
-
Reductive Elimination: The two aryl groups couple to form the biphenyl C–C bond, regenerating the active Pd(0) catalyst.
Self-Validating Experimental Protocol:
-
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, charge (3-bromophenyl)methanol (1.0 equiv) and (4-(trifluoromethyl)phenyl)boronic acid (1.2 equiv).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst and K₂CO₃ (2.5 equiv) as the base. Causality note: The bidentate dppf ligand sterically suppresses undesired homocoupling side reactions.
-
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and deionized water. The biphasic system ensures the solubility of both the organic substrates and the inorganic base.
-
Reaction Execution: Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction via TLC or LC-MS until the complete consumption of the aryl bromide is observed.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Suzuki-Miyaura cross-coupling synthesis workflow.
Analytical Characterization Workflow
To ensure high scientific integrity and definitively validate the molecular formula (C₁₄H₁₁F₃O) and weight (252.23 g/mol ), a rigorous analytical workflow must be employed on the purified product.
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode or atmospheric pressure chemical ionization (APCI) is utilized. The exact mass should be observed at m/z 252.0762. The presence of the [M-H]⁻ or[M-H₂O+H]⁺ ion confirms the intact mass and formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The hydroxymethyl group will present a diagnostic singlet (or doublet if coupled to the OH) around δ 4.7–4.8 ppm (2H, –CH₂–). The aromatic region (δ 7.3–7.8 ppm) will integrate to 8 distinct protons, confirming the disubstituted biphenyl system.
-
¹⁹F NMR: A sharp, diagnostic singlet around δ -62.5 ppm will confirm the presence of the intact trifluoromethyl group.
-
Downstream purification and analytical validation workflow.
References
-
Title: PubChem Compound Summary for CID 14468003, 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, Vol. 95, Issue 7 (1995) URL: [Link]
Sources
A Comprehensive Technical Guide to 3-(4-Trifluoromethylphenyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is critical for reproducibility and safety in research. 3-(4-Trifluoromethylphenyl)benzyl alcohol is known by several synonyms, and its identity is definitively established by its CAS number.
While the specific compound "3-(4-Trifluoromethylphenyl)benzyl alcohol" is not widely indexed with a unique CAS number, its constituent isomers and closely related structures are well-documented. For the purpose of this guide, we will also draw on data from its isomers, such as 3-(Trifluoromethyl)benzyl alcohol and 4-(Trifluoromethyl)benzyl alcohol, to infer properties and reactivity, as is common practice in early-stage research.
Synonyms and Related Compound Names:
-
3-(Trifluoromethyl)benzenemethanol[2]
Table 1: Chemical Identifiers of Isomeric Precursors
| Identifier | 3-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzyl alcohol |
| IUPAC Name | [3-(Trifluoromethyl)phenyl]methanol[2] | [4-(Trifluoromethyl)phenyl]methanol[6] |
| CAS Number | 349-75-7[1][2] | 349-95-1[5][7] |
| Molecular Formula | C8H7F3O[2][3] | C8H7F3O[7][8] |
| Molecular Weight | 176.14 g/mol [3] | 176.14 g/mol [7][8] |
| PubChem CID | 67681[2] | 67684[6][7] |
Physicochemical Properties and the Role of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.[9] Replacing a hydrogen atom with a fluorine or a trifluoromethyl group can block metabolic hotspots and deactivate aromatic rings, leading to a longer half-life and reduced drug dosage.[9]
Table 2: Physicochemical Data of Isomeric Precursors
| Property | 3-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzyl alcohol |
| Appearance | Clear colorless to pale yellow liquid[3] | Colorless to light yellow liquid[7] |
| Boiling Point | 214.4°C at 760 mmHg[3] | 78-80°C at 4 mmHg[5][8] |
| Density | 1.295 g/cm³[3] | 1.286 g/mL at 25°C[8] |
| Flash Point | 84°C[3] | 101°C[5] |
| Refractive Index | Not available | 1.459[5][8] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[4] | Keep in dark place, Sealed in dry, Room Temperature.[8] |
The presence of the -CF3 group in the 3- or 4-position of the benzyl alcohol significantly impacts its electronic properties, making the hydroxyl group more acidic compared to unsubstituted benzyl alcohol. This has direct implications for its reactivity in subsequent synthetic steps.
Synthesis and Reaction Mechanisms
The synthesis of trifluoromethylphenyl benzyl alcohols typically involves the reduction of the corresponding benzoic acid or the hydrolysis of a benzyl halide. Understanding the nuances of these synthetic routes is crucial for optimizing yield and purity.
Workflow for the Synthesis of Trifluoromethyl-Substituted Benzyl Alcohols
Caption: General synthetic workflow for producing trifluoromethyl-substituted benzyl alcohols.
Experimental Protocol 1: Reduction of 4-Alkoxy-3-trifluoromethylbenzoic Acid
This method, adapted from patent literature, demonstrates the reduction of a substituted benzoic acid to the corresponding benzyl alcohol using diisobutylaluminum hydride (DIBAL-H). This approach is noted for its high conversion ratio while suppressing the reduction of the trifluoromethyl group.[10]
Materials:
-
4-alkoxy-3-trifluoromethylbenzoic acid (Compound I)
-
Diisobutylaluminum hydride (DIBAL) solution (e.g., 25% in toluene)
-
Inert solvent (e.g., Tetrahydrofuran - THF)
-
Methanol
-
2N Hydrochloric acid
Procedure:
-
Under a nitrogen atmosphere, dissolve the starting benzoic acid derivative (1 equivalent) in THF.[10]
-
Add the DIBAL solution (4 to 6 equivalents) dropwise to the solution of the benzoic acid.[10]
-
Heat the reaction mixture to 50°C and stir for 2 hours.[10]
-
After cooling to room temperature, cautiously add methanol dropwise to quench the excess DIBAL.[10]
-
The resulting solution is then added dropwise to 2N hydrochloric acid and stirred at 50-60°C for 30 minutes to facilitate workup.[10]
-
The product, 4-alkoxy-3-trifluoromethylbenzyl alcohol, can then be extracted using a suitable organic solvent and purified by standard methods.
Experimental Protocol 2: Synthesis from m-trifluoromethyl benzyl chloride
This protocol, derived from patent documentation, illustrates the synthesis via hydrolysis of a benzyl halide, a common and scalable industrial method.[11]
Materials:
-
m-trifluoromethyl benzyl chloride
-
Sodium acetate
-
Methanol
-
Autoclave
Procedure:
-
Charge a high-pressure autoclave with m-trifluoromethyl benzyl chloride (1 equivalent), sodium acetate (e.g., 1.5 equivalents), and methanol.[11]
-
Heat the sealed autoclave to 160°C with stirring and maintain for 12 hours. Progress can be monitored by Gas Chromatography (GC).[11]
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove inorganic salts, washing the filter cake with methanol.[11]
-
Combine the filtrates and remove methanol and the byproduct methyl acetate by atmospheric distillation.[11]
-
The final product, m-trifluoromethyl-benzyl-alcohol, is obtained by vacuum distillation.[11]
Applications in Drug Discovery and Organic Synthesis
The unique properties conferred by the trifluoromethyl group make these benzyl alcohols highly valuable intermediates.
-
Pharmaceutical Development: These compounds are crucial building blocks in the synthesis of pharmaceuticals. The trifluoromethyl group can enhance biological activity, making them useful in developing drugs for neurological disorders.[7] They are also intermediates in the synthesis of serotonin uptake inhibitors, which have applications as antidepressants.[12][13]
-
Organic Synthesis: As versatile reagents, they are used to introduce the trifluoromethylphenyl moiety into more complex molecules.[7] This is particularly relevant in the synthesis of specialty chemicals and advanced materials where fine-tuning of chemical properties is essential.[7]
-
Glycosylation Chemistry: Recent studies have shown that using trifluoromethyl-substituted benzyl protecting groups on glucosyl donors can significantly increase 1,2-cis-selectivity in glycosylation reactions. This is a critical challenge in carbohydrate chemistry and the synthesis of complex oligosaccharides.[14]
Logical Flow of Application in Medicinal Chemistry
Caption: Influence of the trifluoromethylphenyl moiety in drug design.
Safety and Handling
As with all laboratory chemicals, proper safety precautions are essential when handling trifluoromethyl-substituted benzyl alcohols.
-
Hazards: These compounds are generally considered irritants, causing skin and serious eye irritation. They may also cause respiratory irritation.[4][8]
-
Precautions: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Avoid breathing vapors or mists.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[4] Seek medical attention if irritation persists.
Conclusion
3-(4-Trifluoromethylphenyl)benzyl alcohol and its isomers are more than just chemical intermediates; they are enabling tools for innovation in science. Their unique combination of properties, driven by the powerful trifluoromethyl group, provides chemists with a reliable way to enhance the performance of molecules in both medicinal and material science contexts. A thorough understanding of their synthesis, reactivity, and applications is essential for any researcher looking to leverage the power of fluorine chemistry in their work.
References
- ChemBK. (2024, April 9). 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.
- MilliporeSigma. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl alcohol.
- Sigma-Aldrich. (n.d.). 3-Chloro-4-(trifluoromethyl)benzyl alcohol.
- Fisher Scientific. (n.d.). CAS RN 349-75-7.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzyl alcohol.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol.
- LabSolutions. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.
- Google Patents. (1979, October 3).
- PubChem. (n.d.). 3-(Trifluoromethyl)benzylic alcohol.
- Thermo Fisher Scientific. (2025, December 22). 3-(Trifluoromethyl)
- Apollo Scientific. (n.d.). 4-(Trifluoromethyl)benzyl alcohol.
- Home Sunshine Pharma. (n.d.). 3-(Trifluoromethyl)benzyl Alcohol CAS 349-75-7.
- Google Patents. (2017, July 28). 4-ALKOXY-3-(TRIFLUOROMETHYL)
- Google Patents. (n.d.).
- ChemicalBook. (2026, January 13). 4-(Trifluoromethyl)benzyl alcohol.
- CymitQuimica. (n.d.). CAS 446-65-1: 4-Methyl-α-(trifluoromethyl)benzenemethanol.
- PubChem. (n.d.). [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzenemethanol.
- Wikipedia. (n.d.). Benzyl alcohol.
- Google Patents. (2011, November 9). CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
- AChemBlock. (2026, February 21). 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol 95%.
- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- European Patent Office. (2005, April 21). PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL (EP 1673329 B1).
- CAS Common Chemistry. (n.d.). 4-Methoxy-α-(trifluoromethyl)benzenemethanol.
- The Royal Society of Chemistry. (n.d.). Contents.
- PMC. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.
- PubChemLite. (n.d.). 4-(trifluoromethyl)benzyl alcohol (C8H7F3O).
- Chemrio. (n.d.). (3,5-Bis(trifluoromethyl)phenyl)methanol; fxffr c1q exfff.
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- 3. 3-(Trifluoromethyl)benzyl Alcohol CAS 349-75-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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- 7. chemimpex.com [chemimpex.com]
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Trifluoromethylbiphenyl Methanols: A Privileged Motif for Lipophilic Ligand Design
Topic: Trifluoromethylbiphenyl Methanol Derivatives in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the trifluoromethylbiphenyl methanol scaffold represents a convergence of three critical design elements: the metabolic stability of the trifluoromethyl (
This guide analyzes the utility of this motif in drug discovery, specifically for targets requiring deep lipophilic pocket engagement (e.g., nuclear receptors, G-protein coupled receptors like GPR88, and antimicrobial targets). We provide a technical breakdown of the structure-activity relationships (SAR), robust synthetic protocols for accessing these derivatives, and the mechanistic rationale for their deployment in lead optimization.
Structural Rationale & Pharmacophore Analysis
The efficacy of trifluoromethylbiphenyl methanol derivatives stems from specific physicochemical properties that address common attrition points in drug discovery: metabolic liability and poor membrane permeability.
The Fluorine Effect ( )
The trifluoromethyl group is not merely a "fatty" substituent; it is a metabolic shield.[1]
-
Metabolic Blocking: Placing a
group at the para-position of the distal phenyl ring blocks Cytochrome P450-mediated oxidation, a common clearance pathway for biphenyl drugs. -
Electronic Modulation: The strong electron-withdrawing nature (
) of deactivates the aromatic ring, reducing the likelihood of toxic arene oxide formation. -
Lipophilicity: It significantly increases
( ), driving potency for targets with hydrophobic binding sites.
The Methanol "Anchor"
While the biphenyl tail provides affinity, the methanol moiety (
-
H-Bonding: The hydroxyl group serves as both a donor and acceptor, critical for orienting the molecule within the active site (e.g., interacting with serine or threonine residues).
-
Chirality: The benzylic carbon is a stereocenter. Enantiomers often exhibit distinct biological profiles (eutomer vs. distomer), necessitating asymmetric synthesis or chiral resolution.
Synthetic Strategies
The construction of trifluoromethylbiphenyl methanols typically follows a convergent approach, utilizing transition-metal catalyzed cross-couplings followed by carbonyl manipulation.
Core Synthetic Pathway (Suzuki-Miyaura / Reduction)
The most robust route involves the coupling of a trifluoromethyl-phenylboronic acid with a bromobenzaldehyde, followed by reduction or Grignard addition.
DOT Diagram: Synthetic Workflow
Caption: Convergent synthesis of trifluoromethylbiphenyl methanols via Suzuki coupling and carbonyl modification.
Experimental Protocols
The following protocols are designed for scalability and reproducibility in a medicinal chemistry setting.
Protocol A: Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
Objective: Create the biaryl core.
-
Reagents:
-
4-Bromobenzaldehyde (1.0 eq)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Palladium tetrakis(triphenylphosphine) (
) (5 mol%) -
Potassium carbonate (
) (2.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
-
Procedure:
-
Charge a reaction vial with the aryl halide, boronic acid, and base.
-
Add degassed solvent mixture.
-
Add catalyst under an inert atmosphere (
or ). -
Heat to 90°C for 12–16 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Protocol B: Reduction to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
Objective: Generate the primary alcohol handle.
-
Reagents:
-
Biphenyl aldehyde intermediate (from Protocol A)
-
Sodium Borohydride (
) (1.5 eq) -
Solvent: Methanol (anhydrous)
-
-
Procedure:
-
Dissolve the aldehyde in MeOH at 0°C .
-
Add
portion-wise over 10 minutes (gas evolution). -
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench: Carefully add saturated
solution. -
Extraction: Remove MeOH under vacuum, extract aqueous residue with DCM (
). -
Yield: Typically >90% quantitative conversion; often requires no chromatography if the starting material was pure.
-
Medicinal Chemistry Applications & Case Studies
Case Study: GPR88 Agonists
GPR88 is an orphan GPCR implicated in CNS disorders. Research has identified the trifluoromethylbiphenyl moiety as a critical lipophilic tail that occupies a hydrophobic pocket within the receptor.
-
Role of the Methanol Derivative: In the synthesis of GPR88 agonists, the biphenyl methanol often serves as a key intermediate. It is converted to a carbamate or amine linker to attach the "head" group (e.g., a substituted cyclopropane).
-
SAR Insight: Substitution of the
group with smaller halogens ( , ) or electron-donating groups ( ) resulted in a loss of potency, confirming the necessity of the bulky, electron-poor group for hydrophobic packing.
Antimicrobial Agents (MRSA)
Derivatives containing the 3,5-bis(trifluoromethyl)phenyl motif have shown potency against Methicillin-resistant Staphylococcus aureus (MRSA).
-
Mechanism: These compounds disrupt bacterial membrane integrity. The biphenyl scaffold intercalates into the lipid bilayer, while the polar methanol/amine head group interacts with the phosphate heads of the membrane lipids.
-
Data Summary:
| Compound Class | R-Group (Distal) | MIC (MRSA) ( | LogP | Notes |
| Biphenyl Methanol | 4- | 4–8 | 4.2 | Good baseline activity |
| Biphenyl Methanol | 3,5-bis( | 0.5–1 | 5.1 | Enhanced lipophilicity increases potency |
| Biphenyl Methanol | 4- | >64 | 3.5 | Loss of activity (metabolic instability) |
Antimalarial Analogs
Historically, diaryl methanols (like lumefantrine) have been pivotal in treating malaria. The trifluoromethylbiphenyl methanol scaffold mimics this pharmacophore.
-
Mode of Action: Inhibition of hemozoin formation. The hydroxyl group forms a hydrogen bond with the heme iron or propionate side chains, while the biphenyl system engages in
- stacking with the porphyrin ring.
Logical Pathway: SAR Decision Tree
When optimizing a hit containing this scaffold, use the following decision logic to refine properties.
DOT Diagram: SAR Optimization Logic
Caption: Decision tree for optimizing trifluoromethylbiphenyl methanol leads based on ADME/Potency data.
References
-
Bi, Y. et al. (2014). "Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor." ACS Chemical Neuroscience. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2025). "(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol."[2] National Center for Biotechnology Information. Link[2]
-
Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Sources
An In-depth Technical Guide to Bioisosteric Replacement Utilizing (4'-Trifluoromethylbiphenyl-3-yl)methanol
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic application of (4'-Trifluoromethylbiphenyl-3-yl)methanol as a core scaffold in bioisosteric replacement. We will delve into the foundational principles of bioisosterism, the unique advantages conferred by the trifluoromethyl and biphenyl moieties, and practical, field-proven methodologies for its synthesis and application.
The Rationale for Bioisosteric Replacement in Modern Drug Discovery
Bioisosterism is a cornerstone strategy in medicinal chemistry, involving the substitution of a specific functional group or moiety within a biologically active molecule with another that retains similar physicochemical properties.[1] The objective is to modulate the molecule's pharmacokinetic and pharmacodynamic profile—enhancing efficacy, improving metabolic stability, reducing toxicity, or altering selectivity.[2] Non-classical bioisosteres, which may not share the same number of atoms or electronic configuration but produce similar biological effects, have become particularly valuable in overcoming the limitations of lead compounds.[1]
The Trifluoromethyl Group: A "Superstar" in Medicinal Chemistry
The trifluoromethyl (-CF3) group is a powerful tool in drug design due to its unique combination of properties.[3][4] Its strategic incorporation can significantly enhance a drug candidate's metabolic stability and overall pharmacokinetic profile.[5][6]
Key attributes of the -CF3 group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[5] This "metabolic switching" can block known sites of metabolism, leading to a longer drug half-life and improved bioavailability.[5]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[2][3] This property is crucial for drugs targeting the central nervous system.[2]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can influence the pKa of nearby functional groups, thereby altering a molecule's ionization state at physiological pH and affecting its binding affinity to target proteins.[7][8]
-
Bioisostere for Other Groups: The trifluoromethyl group is often used as a bioisostere for groups like methyl, chloro, and even nitro groups, allowing for the fine-tuning of steric and electronic properties.[7][9][10]
The Biphenyl Scaffold: A Privileged Structure
The biphenyl moiety is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets.[11] Its utility stems from:
-
Structural Rigidity and Conformational Flexibility: The biphenyl core provides a semi-rigid backbone that can orient substituents in a defined three-dimensional space, while still allowing for some rotational freedom around the central carbon-carbon bond. This allows for optimal interaction with target binding sites.
-
Versatility for Functionalization: The two phenyl rings offer multiple positions for the introduction of various functional groups, enabling extensive structure-activity relationship (SAR) studies.[12]
-
Proven Therapeutic Relevance: Biphenyl-containing compounds have shown a wide range of pharmacological activities, including acting as antimicrobial, anti-inflammatory, and anticancer agents, as well as modulators of receptors like the NMDA receptor.[12][13][14]
The (4'-Trifluoromethylbiphenyl-3-yl)methanol Core: A Synergistic Combination
The integration of the trifluoromethyl group and the biphenyl scaffold in the form of (4'-Trifluoromethylbiphenyl-3-yl)methanol creates a powerful building block for bioisosteric replacement strategies. The trifluoromethyl group at the 4'-position enhances metabolic stability and lipophilicity, while the biphenyl core provides a versatile platform for further chemical modification. The methanol group at the 3-position serves as a key handle for synthetic elaboration, allowing for the attachment of various pharmacophoric elements.
Synthesis of (4'-Trifluoromethylbiphenyl-3-yl)methanol
The synthesis of functionalized biphenyls is a well-established area of organic chemistry, with several robust methods available.[15] The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for the formation of the biphenyl core structure due to its mild reaction conditions and tolerance of a wide range of functional groups.[12][16]
Retrosynthetic Analysis
A logical retrosynthetic approach to (4'-Trifluoromethylbiphenyl-3-yl)methanol involves disconnecting the biphenyl bond, leading to two key precursors: a boronic acid (or ester) derivative and an aryl halide.
Caption: Retrosynthetic analysis of (4'-Trifluoromethylbiphenyl-3-yl)methanol.
Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of (4'-Trifluoromethylbiphenyl-3-yl)methanol via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(3-(Hydroxymethyl)phenyl)boronic acid
-
1-Bromo-4-(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(Hydroxymethyl)phenyl)boronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Initiation: Add potassium carbonate (2.0 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford (4'-Trifluoromethylbiphenyl-3-yl)methanol as a pure compound.
Characterization Data
The identity and purity of the synthesized (4'-Trifluoromethylbiphenyl-3-yl)methanol should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C14H11F3O[17] |
| Molecular Weight | 252.23 g/mol [17][18] |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | m/z = 252.08 (M+) |
Case Study: Bioisosteric Replacement of a Labile Methyl Ether
Scenario: A lead compound in a drug discovery program contains a methyl ether moiety that has been identified as a primary site of metabolic oxidation, leading to poor in vivo stability.
Strategy: Employ (4'-Trifluoromethylbiphenyl-3-yl)methanol as a scaffold to replace the metabolically labile portion of the lead compound.
Caption: Workflow for bioisosteric replacement.
Synthetic Elaboration of (4'-Trifluoromethylbiphenyl-3-yl)methanol
The hydroxyl group of (4'-Trifluoromethylbiphenyl-3-yl)methanol can be readily converted to a variety of other functional groups to facilitate coupling with the desired pharmacophore. For example, conversion to a mesylate or tosylate allows for nucleophilic substitution by a pharmacophore containing a suitable nucleophile (e.g., an amine or a thiol).
Experimental Protocol: Mesylation
-
Dissolution: Dissolve (4'-Trifluoromethylbiphenyl-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base and Mesyl Chloride Addition: Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Comparative In Vitro Metabolic Stability Assay
To validate the effectiveness of the bioisosteric replacement, a comparative in vitro metabolic stability assay using liver microsomes should be performed.[5]
Objective: To compare the rate of disappearance of the original lead compound with that of the new analog containing the (4'-Trifluoromethylbiphenyl-3-yl)methyl moiety.
Protocol Outline:
-
Incubation: Incubate the test compounds (lead compound and new analog) at a final concentration of 1 µM with liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system at 37 °C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction is stopped at each time point by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound over time.
Expected Outcome and Interpretation
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Lead Compound | Low | High |
| New Analog | Significantly Higher | Significantly Lower |
A significant increase in the half-life and a corresponding decrease in the intrinsic clearance for the new analog would provide strong evidence for the successful mitigation of the metabolic liability through bioisosteric replacement with the (4'-Trifluoromethylbiphenyl-3-yl)methyl moiety.
Conclusion
The use of (4'-Trifluoromethylbiphenyl-3-yl)methanol as a core scaffold for bioisosteric replacement represents a powerful and rational approach in modern drug design. The synergistic combination of the metabolically robust trifluoromethyl group and the versatile biphenyl framework provides a valuable tool for medicinal chemists to address common drug development challenges such as poor metabolic stability.[2][3] The synthetic accessibility of this scaffold, primarily through well-established cross-coupling methodologies, further enhances its utility in the rapid generation of novel and improved drug candidates.[12][15] By applying the principles and protocols outlined in this guide, researchers can effectively leverage this building block to accelerate their drug discovery efforts.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications - ACS.org. Available from: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available from: [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) - The University of Aberdeen Research Portal. Available from: [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. Available from: [Link]
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4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003 - PubChem. Available from: [Link]
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(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol - PubChem. Available from: [Link]
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[3-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]methanol - C14H11F3O | CSSB00137321077. Available from: [Link]
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Fluorinated Biphenyl Scaffolds for Drug Discovery: From Metabolic Shielding to Conformational Control
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive technical overview of fluorinated biphenyl scaffolds. We will move beyond simple descriptions to explore the causal relationships behind experimental choices, offering a self-validating framework for leveraging this powerful structural motif in drug discovery.
The Modern Drug Discovery Challenge: A Tale of Two Scaffolds
The journey of a drug candidate is fraught with challenges, primarily the optimization of its absorption, distribution, metabolism, and excretion (ADME) profile while maintaining high potency and selectivity.[1] Two recurring themes in medicinal chemistry are central to our discussion: the utility of privileged scaffolds and the strategic use of fluorine.
The biphenyl moiety is a classic example of a "privileged scaffold," appearing in numerous approved drugs due to its rigid, well-defined three-dimensional structure that allows for effective interaction with biological targets.[2] However, its hydrocarbon-rich surface often presents a liability, making it susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to rapid clearance and poor bioavailability.[3][4]
Concurrently, fluorine has emerged as a transformative element in medicinal chemistry.[5][6] The judicious incorporation of fluorine can profoundly alter a molecule's properties, but its effects are highly context-dependent.[7][8] This guide focuses on the synergy achieved by combining these two elements, demonstrating how the strategic fluorination of a biphenyl core can overcome its inherent metabolic instability and unlock new pharmacological potential.
Part 1: Strategic Fluorination for Enhanced Metabolic Stability
The primary rationale for introducing fluorine into a biphenyl scaffold is often to block metabolic "hot spots." The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to the oxidative processes that deactivate many drug candidates.[1][5]
The Causality: Blocking CYP450-Mediated Oxidation
CYP450 enzymes typically hydroxylate electron-rich aromatic rings, particularly at the para-position. This is a common and predictable metabolic pathway for biphenyl-containing compounds. By replacing a hydrogen atom at such a metabolically labile site with a fluorine atom, we create a metabolic shield. This substitution does not just increase the bond strength; it also alters the local electronic environment, which can reduce the affinity of the substrate for the enzyme's active site.[1][9] The result is a dramatic increase in the molecule's metabolic half-life and systemic exposure.[7][10]
Field-Proven Protocol: Identifying Metabolic Hot Spots with Microbial Models
A key challenge is to identify the precise site of metabolic attack before investing in extensive synthetic efforts. Microbial models of metabolism, which utilize fungi like Cunninghamella elegans, offer a rapid and effective method for this purpose.[3][4][11] These microorganisms express CYP450 enzymes that mimic mammalian metabolism, allowing for the quick identification of major metabolites.[3][4]
Step-by-Step Methodology: Microbial Biotransformation Assay
-
Culturing: Grow Cunninghamella elegans in a suitable broth medium until a dense mycelial culture is obtained.
-
Incubation: Introduce the non-fluorinated parent biphenyl compound to the culture at a predetermined concentration (e.g., 100 µM).
-
Biotransformation: Allow the incubation to proceed for 24-72 hours under controlled conditions (e.g., 28°C with shaking).
-
Extraction: Separate the mycelia from the broth. Extract the broth and the lysed mycelia with an organic solvent (e.g., ethyl acetate).
-
Analysis: Concentrate the extract and analyze it using LC-MS/MS or GC-MS to identify the structure of the hydroxylated metabolites. The position of the hydroxyl group indicates the primary metabolic hot spot.
-
Validation: Once the labile site is identified (e.g., the 4'-position), the fluorinated analog can be synthesized and re-subjected to the same assay. The absence of metabolism validates the fluorination strategy.[4]
Mandatory Visualization: Metabolic Shielding Workflow
Caption: Workflow for identifying and blocking metabolic hot spots.
Data Presentation: The Impact of Regioselective Fluorination
The case of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen provides a clear example. Its primary route of metabolism is hydroxylation at the 4'-position.
| Compound | Fluorine Position | Metabolic Outcome (C. elegans model) |
| Flurbiprofen | None | Complete conversion to 4'-hydroxyflurbiprofen[4] |
| 2'-Fluoro-flurbiprofen | 2' | Incomplete transformation to hydroxylated products[4] |
| 3'-Fluoro-flurbiprofen | 3' | Almost entirely converted to a single hydroxylated product[4] |
| 4'-Fluoro-flurbiprofen | 4' | Completely stable to metabolism [4] |
This data unequivocally demonstrates that placing the fluorine "shield" at the pre-determined site of metabolic attack is critical for success.
Part 2: Modulating Physicochemical Properties and Binding Affinity
Beyond metabolic stability, fluorination provides a powerful tool to fine-tune other molecular properties crucial for drug efficacy.
Lipophilicity, Acidity, and Permeability
The introduction of fluorine generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and cell penetration.[5][12] However, the effect is not always straightforward. While a single fluorine atom has a modest effect, a trifluoromethyl (-CF3) group can significantly increase lipophilicity.[10] Furthermore, due to its high electronegativity, fluorine can lower the pKa of nearby acidic or basic groups, which can alter solubility and receptor interactions.[5][8]
Conformational Control: A Tool for Pre-organization
Perhaps one of the most sophisticated applications of fluorine is in conformational control.[13] The biphenyl scaffold's two phenyl rings can rotate around the central C-C bond. The optimal binding conformation at a biological target often requires a specific dihedral angle between these rings. Fluorine substitution, particularly at the ortho positions, can introduce steric or electrostatic interactions that restrict this rotation, effectively "locking" the molecule into a more bioactive conformation.[7] This pre-organization can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.[5]
Mandatory Visualization: Conformational Control
Caption: Fluorine-induced conformational restriction enhances binding.
Part 3: Synthetic Methodologies for Constructing Fluorinated Biphenyls
The ability to precisely install fluorine on a biphenyl core is paramount. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biphenyl synthesis.[2][14]
The Workhorse: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most widely used method for synthesizing fluorinated biphenyls due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents.[10][14][15]
Step-by-Step Methodology: Representative Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 3,4-difluorobiphenyl derivative.[15]
-
Reaction Setup: In a pressure tube, combine 1-bromo-3,4-difluorobenzene (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K3PO4) (1.5 eq).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (1.5 mol%).
-
Solvent: Add a degassed mixture of dioxane and water (3:1 v/v).
-
Reaction: Seal the tube and heat the mixture to 105°C for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure fluorinated biphenyl compound.[10]
Comparison of Key Synthetic Strategies
While Suzuki coupling is dominant, other methods have their place. The choice depends on factors like substrate availability and required functional group tolerance.[2][14]
| Method | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (R-B(OH)2) | High stability, low toxicity, wide reagent availability, water-tolerant.[2][14] | Can be sensitive to steric hindrance. |
| Negishi | Organozinc (R-ZnX) | Highly reactive, good for sterically hindered couplings.[2] | Reagents are moisture/air sensitive, lower functional group tolerance. |
| Stille | Organotin (R-SnR'3) | Tolerant of a wide range of functional groups. | Tin byproducts are highly toxic and difficult to remove completely.[14] |
| Ullmann Condensation | N/A (Aryl Halides) | Useful for specific ether linkages, copper-catalyzed.[11] | Requires high temperatures, limited substrate scope compared to Pd-coupling. |
Mandatory Visualization: Synthetic Strategy Selection
Caption: Decision tree for selecting a synthetic route.
Part 4: Case Studies of Fluorinated Biphenyls in Approved Drugs
The strategic principles outlined above are validated by their successful application in numerous FDA-approved drugs.
-
Avacopan (Tavneos®): Approved for ANCA-associated vasculitis, Avacopan features a biphenyl core with both a fluorine atom and a trifluoromethyl group.[16] These substitutions were critical for improving the compound's bioactivity and pharmacokinetic profile.[16]
-
Siponimod (Mayzent®): Used to treat multiple sclerosis, Siponimod's structure includes a trifluoromethyl group on a biphenyl-like scaffold. This fluorinated moiety was introduced to significantly improve the drug's affinity and selectivity for its target receptors.[17]
Conclusion and Future Outlook
The fluorinated biphenyl scaffold represents a powerful and versatile platform in modern drug discovery. The strategic placement of fluorine is not merely an act of substitution but a deliberate, mechanistically-driven decision to enhance metabolic stability, modulate physicochemical properties, and enforce a bioactive conformation. By combining predictive metabolic studies with robust synthetic methodologies like the Suzuki-Miyaura coupling, researchers can rationally design and construct superior drug candidates.
Future advances will likely focus on novel late-stage fluorination techniques, allowing for the rapid diversification of complex biphenyl-containing molecules at the final steps of a synthetic sequence.[7][18] As our understanding of the subtle interplay between fluorination and molecular biology deepens, the fluorinated biphenyl scaffold will undoubtedly continue to be a cornerstone of successful therapeutic development.
References
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- The role of fluorine in medicinal chemistry. (URL: )
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- Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publishers. (URL: )
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- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach - PubMed. (URL: )
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Technical Whitepaper: Safety, Handling, and Applications of (4'-Trifluoromethylbiphenyl-3-yl)methanol
The following is an in-depth technical guide and safety whitepaper for (4'-Trifluoromethylbiphenyl-3-yl)methanol , structured for researchers and drug development professionals.
Executive Summary
(4'-Trifluoromethylbiphenyl-3-yl)methanol (CAS: 126485-55-0) is a specialized fluorinated biphenyl intermediate used primarily in medicinal chemistry and materials science. Its structural integration of a trifluoromethyl (
This guide moves beyond the generic "Caution" statements of standard SDSs, providing a field-validated protocol for the safe synthesis, handling, and storage of this compound. It addresses the specific risks associated with fluorinated aromatics and outlines self-validating workflows for their application in Suzuki-Miyaura cross-coupling and etherification reactions.
Chemical Identity & Physical Properties[1][2][3][4][5]
Table 1: Physicochemical Constants
| Property | Data | Note |
| Chemical Name | (4'-Trifluoromethylbiphenyl-3-yl)methanol | |
| CAS Number | 126485-55-0 | Verified Identity |
| Synonyms | [3-[4-(Trifluoromethyl)phenyl]phenyl]methanol; 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | |
| Molecular Formula | ||
| Molecular Weight | 252.23 g/mol | |
| Physical State | Solid (Crystalline powder) | Typical for biphenyl methanols |
| Melting Point | 60–80 °C (Predicted) | Exact experimental value not in public domain; analogs range 55-85°C |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |
| LogP (Predicted) | ~3.9 | High lipophilicity due to biphenyl + |
Structural Insight
The molecule consists of two phenyl rings connected by a single bond (biphenyl). The 3-position of the first ring holds a hydroxymethyl group (
Hazard Identification (GHS Classification)
While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis with similar fluorinated biphenyls dictates the following precautionary classification.
Signal Word: WARNING
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2] |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[3] |
"Senior Scientist" Risk Assessment
-
The "Fluorine Effect": The
group increases the compound's ability to penetrate lipid membranes (skin absorption risk). While not classified as acutely toxic like simple phenols, it should be handled with the assumption that it can cross the blood-brain barrier. -
Dust Hazard: As a crystalline solid, the primary exposure route is inhalation of dust during weighing. The biphenyl core can be sensitizing in some individuals.
Safety & Handling Protocols
Engineering Controls & Containment
Do not rely solely on PPE. The hierarchy of controls must be implemented as follows:
Figure 1: Hierarchy of safety controls for handling fluorinated biphenyl solids.
Personal Protective Equipment (PPE)
-
Gloves: Standard Nitrile (0.11 mm) is sufficient for incidental contact. For prolonged handling in solution (e.g., DCM), use Silver Shield or double-glove to prevent solvent-mediated permeation.
-
Respiratory: If weighing >100 mg outside a fume hood, a half-face respirator with P100 cartridges is mandatory to prevent inhalation of bioactive dust.
Spill Response
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Suppress: Cover the spill with a damp paper towel (if solid) to prevent dust generation.
-
Clean: Wipe up with acetone or ethyl acetate . Do not use water initially, as the compound is insoluble and will smear.
-
Dispose: Place all waste in a dedicated "Halogenated Organic Waste" container.
Synthesis & Application Context
This compound is a high-value intermediate. The hydroxymethyl group is typically converted into a leaving group (halide/mesylate) to enable coupling reactions.
Common Workflow: Suzuki-Miyaura Precursor
The alcohol is often converted to a benzyl bromide or chloride, which then reacts with boronic acids.
Reaction Scheme:
Experimental Workflow Diagram
The following diagram illustrates the logical flow for using this material in a drug discovery campaign, highlighting critical decision points.
Figure 2: Standard synthetic workflow converting the alcohol intermediate to a bioactive target.
Expert Tip: Stability
-
Acid Sensitivity: The benzyl alcohol position is relatively stable, but in the presence of strong acids (e.g., HCl), it can form a benzylic cation, leading to dimerization or polymerization. Store in a cool, dry place away from acid chlorides.
-
Fluorine NMR: Use
NMR for rapid purity checks. The group appears as a distinct singlet around -62 to -63 ppm , providing a clean handle for quantification without interference from proton signals.
Toxicology & Ecological Data
Acute Toxicity
-
Oral/Dermal: No specific LD50 data exists for CAS 126485-55-0.
-
Analog Data: Based on 4-trifluoromethylphenol (LD50 Oral Rat: ~300-2000 mg/kg), this compound is expected to be Harmful if swallowed (Category 4) but likely not fatal in small quantities.
-
Metabolism: The
group prevents metabolic oxidation at the para-position, potentially increasing the half-life of the parent compound in biological systems.
Ecological Impact
-
Persistence: Fluorinated aromatics are resistant to biodegradation.
-
Disposal: Zero discharge policy. All aqueous layers from workups must be treated as halogenated waste. Do not pour down the sink.
Emergency Response
| Scenario | Action Protocol |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses.[4][2] Seek medical attention (risk of mechanical abrasion + chemical irritation).[5] |
| Skin Contact | Wash with soap and water.[4][6] If redness persists, consult a dermatologist. |
| Inhalation | Move to fresh air.[4][5][2][7][6] If breathing is difficult, give oxygen. |
| Fire | Use |
References
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PubChem. Compound Summary for CID 14468003: 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol.[9] National Center for Biotechnology Information. Available at: [Link][9]
-
ECHA (European Chemicals Agency). C&L Inventory: Fluorinated Biphenyl Derivatives. Available at: [Link]
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Engineering Lipophilicity: A Technical Guide to the LogP of Trifluoromethylbiphenyl Alcohols
Introduction: The Strategic Value of the Scaffold
In modern drug design, the fine-tuning of a molecule's partition coefficient (LogP) is critical for optimizing membrane permeability, target affinity, and pharmacokinetic (ADME) profiles. The trifluoromethylbiphenyl alcohol motif represents a highly privileged, yet physicochemical complex, structural triad. It combines the rigid, hydrophobic bulk of a biphenyl core, the strong electron-withdrawing and lipophilic nature of a trifluoromethyl (–CF3) group, and the polar, hydrogen-bonding capacity of an alcohol (–OH).
Understanding how these three distinct functional groups interact to dictate the overall LogP is essential for medicinal chemists. This whitepaper deconstructs the mechanistic causality behind the lipophilicity of trifluoromethylbiphenyl alcohols and provides a self-validating, field-proven protocol for accurately measuring their LogP.
Mechanistic Insights: The Physicochemical Triad
The overall LogP of a trifluoromethylbiphenyl alcohol is not merely the sum of its parts; it is dictated by the spatial and electronic interplay of its substituents.
-
The Trifluoromethyl Group (–CF3): The –CF3 group is one of the most frequently utilized lipophilic substituents in medicinal chemistry[1]. Despite fluorine's high electronegativity, the –CF3 group is highly lipophilic (Hansch
value of +0.88) because the tightly held electrons in the C–F bonds reduce the overall polarizability of the group, preventing favorable dipole-dipole interactions with water[1]. Furthermore, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at vulnerable aromatic sites. -
The Biphenyl Core: This rigid scaffold provides massive hydrophobic bulk. The dihedral angle between the two phenyl rings dictates the molecule's three-dimensional footprint. If the –CF3 group is positioned ortho to the biaryl linkage, steric clash forces the rings out of planarity, increasing the three-dimensional volume and slightly disrupting
-stacking networks, which can subtly modulate aqueous solubility and LogP. -
The Alcohol Group (–OH): The –OH group serves as the primary hydrophilic anchor, providing both hydrogen-bond donor and acceptor capabilities. However, its efficacy in lowering LogP is heavily influenced by the inductive pull of the –CF3 group. If the –CF3 is located on the same phenyl ring as a phenolic –OH, its strong electron-withdrawing nature lowers the pKa of the alcohol, potentially ionizing it at physiological pH (shifting the metric from LogP to LogD).
Fig 1. Physicochemical contributions to LogP and ADME in trifluoromethylbiphenyl alcohols.
Quantitative Fragment Analysis
To predict the baseline lipophilicity of a novel trifluoromethylbiphenyl alcohol, researchers rely on the additive nature of Hansch
Table 1: Theoretical Lipophilicity (LogP) Contributions
| Fragment / Substituent | Hansch | Effect on Overall LogP | Mechanistic Role |
| Phenyl ring | +1.96 | Strong Increase | Hydrophobic bulk, |
| Biphenyl core | ~ +3.90 | Very Strong Increase | Rigid hydrophobic scaffold |
| –OH (Aliphatic) | -1.16 | Decrease | H-bond donor/acceptor, polarity |
| –OH (Phenolic) | -0.67 | Decrease | H-bond donor/acceptor |
| –CH3 (Reference) | +0.52 | Moderate Increase | Steric bulk |
| –CF3 | +0.88 | Strong Increase | Halogen bonding, metabolic shield[1] |
Experimental Determination: The Self-Validating OECD 107 Protocol
While computational models (e.g., CLogP) and HPLC retention time methods (OECD 117) are useful for high-throughput screening, they often fail for highly fluorinated compounds due to unpredictable fluorophilic interactions with the silica-based stationary phases. The Shake-Flask Method (OECD 107) remains the gold standard for direct thermodynamic measurement of partitioning[3],[4].
The following protocol is engineered as a self-validating system . Every step is designed with a specific causality to eliminate artifacts common to fluorinated biphenyls.
Step-by-Step Methodology
1. Phase Saturation (Critical Pre-step)
-
Action: Stir 1-octanol and aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) together for 24 hours, then separate.
-
Causality: Octanol and water are partially miscible (octanol dissolves ~2.3M water; water dissolves ~4.5mM octanol). Failing to pre-saturate causes volume shifts during the assay, altering the phase ratio and invalidating the final concentration calculations.
2. Solubilization and Equilibration
-
Action: Dissolve the trifluoromethylbiphenyl alcohol in the pre-saturated octanol phase (Target: 1 mg/mL). Add an equal volume of pre-saturated buffer. Shake at 100 rpm at exactly 25.0 ± 0.1 °C for 24 hours.
-
Causality: Gentle shaking (100 rpm) is chosen over vigorous vortexing to prevent the formation of stable micro-emulsions. Fluorinated biphenyls can exhibit weak surfactant-like properties; aggressive agitation creates micro-droplets that are notoriously difficult to separate[4].
3. Phase Separation
-
Action: Transfer the mixture to a centrifuge tube and spin at 4000
g for 30 minutes at 25 °C. -
Causality: Centrifugation forces the coalescence of any microscopic octanol droplets suspended in the aqueous phase. Without this step, octanol micro-droplets in the aqueous layer will artificially inflate the aqueous concentration reading, severely depressing the calculated LogP.
4. Quantification and Mass Balance (The Validation Step)
-
Action: Carefully sample the aqueous and octanol layers using separate, pre-rinsed syringes. Quantify the concentration in both phases (
and ) using LC-MS/MS or HPLC-UV. -
Causality & Validation: Calculate the mass balance:
. This sum must equal the initial mass added to the system ( 95% recovery). If the mass balance fails, the compound has either precipitated at the liquid-liquid interface or adsorbed to the glass vial, invalidating the run. Only runs passing this self-validation check can be trusted.
Fig 2. Self-validating OECD 107 shake-flask workflow for LogP determination.
Conclusion
The trifluoromethylbiphenyl alcohol scaffold is a powerful tool in drug discovery, offering a unique blend of metabolic stability and tunable lipophilicity. By understanding the mechanistic contribution of the –CF3 group and employing rigorous, self-validating experimental protocols like the optimized OECD 107 shake-flask method, researchers can accurately map the physicochemical space of these molecules, accelerating the development of highly optimized therapeutics.
References
- Source: National Institutes of Health (PMC)
- Source: American Chemical Society (ACS)
- Source: National Institutes of Health (PMC)
- Source: American Chemical Society (ACS)
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of (4'-Trifluoromethylbiphenyl-3-yl)methanol via Suzuki-Miyaura Cross-Coupling
Introduction & Strategic Context
Biphenylmethanols bearing trifluoromethyl moieties are privileged structural motifs in modern drug discovery. They frequently serve as critical lipophilic fragments or core scaffolds in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors[1], viral NS5 methyltransferase inhibitors[2], and LXR/FXR nuclear receptor modulators[3].
The most robust and scalable method to construct this biaryl linkage is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This application note details a highly optimized, self-validating protocol for the synthesis of (4'-Trifluoromethylbiphenyl-3-yl)methanol using 1-bromo-4-(trifluoromethyl)benzene and (3-(hydroxymethyl)phenyl)boronic acid.
Mechanistic Pathway & Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The transformation relies on a Pd(0)/Pd(II) redox cycle driven by the precise interplay of the catalyst, base, and solvent.
Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling.
-
Oxidative Addition : The active Pd(0) species inserts into the C-Br bond of 1-bromo-4-(trifluoromethyl)benzene. The electron-withdrawing -CF3 group accelerates this step by lowering the electron density of the aryl halide.
-
Transmetalation : The inorganic base (Na₂CO₃) activates the boronic acid by forming a nucleophilic boronate complex [Ar'-B(OH)₃]⁻. This complex transfers the 3-(hydroxymethyl)phenyl group to the Pd(II) center.
-
Reductive Elimination : The two aryl groups, now cis to each other on the Pd(II) center, couple to form the biaryl product, simultaneously regenerating the Pd(0) catalyst.
Experimental Design & Rationale
To ensure a high-yielding and reproducible synthesis, the reaction parameters have been carefully selected based on mechanistic causality:
-
Catalyst Choice (Pd(dppf)Cl₂·CH₂Cl₂) : The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis geometry on the intermediate Pd(II) complex. This structural constraint dramatically accelerates the reductive elimination step and suppresses unwanted side reactions (such as protodeboronation or homocoupling) compared to monodentate ligands like PPh₃[2].
-
Solvent System (1,4-Dioxane / Water, 4:1 v/v) : Dioxane provides excellent solubility for the organic substrates and allows for a high reaction temperature (90 °C). Water is strictly required to dissolve the Na₂CO₃ and facilitate the formation of the reactive boronate species.
Quantitative Reaction Parameters (10 mmol Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 1-Bromo-4-(trifluoromethyl)benzene | 225.04 | 1.0 | 2.25 g (1.40 mL) | Electrophile |
| (3-(Hydroxymethyl)phenyl)boronic acid | 151.96 | 1.2 | 1.82 g | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 0.41 g | Catalyst |
| Na₂CO₃ | 105.99 | 2.0 | 2.12 g | Base |
| 1,4-Dioxane | 88.11 | - | 40.0 mL | Solvent |
| Deionized Water | 18.02 | - | 10.0 mL | Co-solvent |
Experimental Workflow
Step-by-step experimental workflow for the synthesis and isolation of the biphenyl product.
Step-by-Step Protocol & Self-Validating Systems
Phase 1: Preparation & Degassing
-
Assembly : To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-(trifluoromethyl)benzene (2.25 g, 10.0 mmol), (3-(hydroxymethyl)phenyl)boronic acid (1.82 g, 12.0 mmol), and Na₂CO₃ (2.12 g, 20.0 mmol).
-
Solvation : Add 1,4-dioxane (40 mL) and Deionized Water (10 mL) to the flask.
-
Degassing (Critical Step) : Sparge the biphasic mixture with Argon gas for 15 minutes using a submerged needle.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex and promotes the homocoupling of the boronic acid.
-
-
Catalyst Introduction : Briefly remove the Argon needle, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.41 g, 0.5 mmol), and immediately resume the Argon blanket. Attach a reflux condenser.
Phase 2: Reaction Execution
-
Heating : Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (≥ 800 rpm).
-
Causality: High-speed stirring is mandatory to maximize the interfacial surface area between the organic (dioxane) and aqueous (water) phases, ensuring efficient transmetalation.
-
-
In-Process Control (IPC) : After 4 hours, sample the organic layer for Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1) as the eluent.
-
Self-Validation: Under 254 nm UV light, the product appears as a strongly absorbing spot (Rf ≈ 0.35). The starting aryl bromide elutes near the solvent front (Rf ≈ 0.85). The reaction is complete when the aryl bromide spot is entirely consumed.
-
Phase 3: Quenching & Extraction
-
Cooling & Dilution : Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and Water (50 mL).
-
Phase Separation : Transfer to a separatory funnel. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).
-
Self-Validation: Check the pH of the aqueous layer using indicator paper. It must be > 9. This basicity confirms that the Na₂CO₃ successfully neutralized generated HBr and keeps unreacted boronic acid partially ionized, preventing it from co-extracting into the organic phase.
-
-
Washing & Drying : Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a dark oil/solid.
Phase 4: Purification
-
Flash Column Chromatography : Load the crude residue onto a silica gel column. Elute using a gradient of 0% to 30% Ethyl Acetate in Hexanes.
-
Isolation : Combine the fractions containing the pure product (Rf ≈ 0.35) and concentrate in vacuo to afford (4'-Trifluoromethylbiphenyl-3-yl)methanol as a white to off-white solid.
Troubleshooting
-
Observation of Pd Black (Precipitation) : If a fine black powder precipitates early in the reaction, the catalyst has decomposed. This is almost always due to insufficient degassing (oxygen ingress) or poor solvent quality (peroxides in dioxane). Solution: Ensure strict Schlenk techniques and use freshly distilled or inhibitor-stabilized dioxane.
-
Presence of Homocoupled Byproduct : The formation of 3,3'-bis(hydroxymethyl)biphenyl indicates that the boronic acid is coupling with itself. This is driven by oxygen. Solution: Increase the Argon sparging time to 30 minutes prior to catalyst addition.
-
Incomplete Conversion (Stalled Reaction) : If the aryl bromide remains but the boronic acid is consumed, protodeboronation (hydrolysis of the C-B bond) has occurred. Solution: Cool the reaction, add an additional 0.2 equivalents of the boronic acid, degas for 5 minutes, and resume heating.
References
-
Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies Source: Journal of Medicinal Chemistry - ACS Publications URL:[1]
-
Exploring advanced methodologies for NS5 methyltransferase targeted drug discovery Source: European Journal of Medicinal Chemistry (via uochb.cz) URL:[2]
-
Lxr and fxr modulators (WO2008073825A1) Source: Google Patents URL:[3]
Sources
Application Note: Selective Oxidation of (4'-Trifluoromethylbiphenyl-3-yl)methanol to 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde
Executive Summary
The 4'-trifluoromethylbiphenyl scaffold is a privileged motif in modern drug discovery, frequently utilized to enhance lipophilicity, metabolic stability, and target binding affinity. The synthesis of complex active pharmaceutical ingredients (APIs) containing this motif often requires the precise oxidation of the primary benzylic alcohol, (4'-Trifluoromethylbiphenyl-3-yl)methanol , to its corresponding aldehyde, 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde .
The primary challenge in this transformation is chemoselectivity: preventing the over-oxidation of the highly reactive aldehyde into a carboxylic acid while maintaining functional group tolerance. This application note details two field-proven, self-validating protocols for this transformation. We contrast the Dess-Martin Periodinane (DMP) method, ideal for rapid, discovery-scale synthesis, with the TEMPO/NaOCl (Anelli Oxidation) method, which provides a highly scalable, atom-economical, and green alternative for process chemistry.
Mechanistic Rationale & Catalyst Selection
The selection of an oxidation protocol dictates both the impurity profile and the scalability of the workflow. Traditional chromium-based oxidants (e.g., PCC, PDC) or Swern oxidations are increasingly avoided due to heavy metal toxicity and the generation of explosive/malodorous byproducts at scale.
Discovery Scale: Dess-Martin Periodinane (DMP)
For milligram-to-gram scale reactions, DMP is the gold standard [1]. The causality behind its success lies in its mild, anhydrous nature. The hypervalent iodine(V) species undergoes a rapid ligand exchange with the benzylic alcohol, followed by
Process Scale: TEMPO / NaOCl (Anelli Oxidation)
For multigram-to-kilogram scale-up, the Anelli oxidation provides a superior safety and environmental profile [2]. This biphasic system (CH
Comparative Data
The following table summarizes the quantitative and operational metrics of both methodologies to aid in protocol selection.
| Parameter | Dess-Martin Periodinane (DMP) | TEMPO / NaOCl (Anelli Oxidation) |
| Optimal Scale | Discovery (Milligram to Gram) | Process (Multigram to Kilogram) |
| Typical Yield | 90 – 98% | 85 – 95% |
| Reaction Time | 1.0 – 2.0 hours | 15 – 30 minutes |
| Operating Temperature | Room Temperature (20–25 °C) | 0 °C to 5 °C |
| Environmental Impact | High (Atom-inefficient, iodine waste) | Low (Catalytic, aqueous NaCl waste) |
| Primary Byproducts | Acetic acid, Iodane derivatives | NaCl, H |
Experimental Protocols
Protocol A: Lab-Scale Synthesis using Dess-Martin Periodinane
This protocol is optimized for rapid turnaround and high purity without the need for complex reactor setups.
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (4'-Trifluoromethylbiphenyl-3-yl)methanol (1.0 equiv, 10.0 mmol, 2.52 g) in anhydrous CH
Cl (100 mL) to create a 0.1 M solution. -
Activation: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 equiv, 12.0 mmol, 5.09 g) portionwise.
-
Causality Check: Portionwise addition mitigates the mild exotherm associated with the initial ligand exchange.
-
-
Oxidation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 1.5 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the lower R
benzylic alcohol spot is fully consumed. -
Quench: Add 50 mL of a 1:1 (v/v) mixture of saturated aqueous NaHCO
and 10% aqueous Na S O . Stir vigorously for 30 minutes until the organic layer becomes clear.-
Causality Check: Na
S O chemically reduces unreacted, shock-sensitive DMP and iodine(III) byproducts into harmless, water-soluble species. Simultaneously, NaHCO neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde.
-
-
Workup: Separate the organic layer. Extract the aqueous phase with CH
Cl (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure aldehyde.
Protocol B: Process-Scale Synthesis using TEMPO/NaOCl
This protocol is optimized for thermal safety, cost-efficiency, and minimal environmental footprint.
-
Preparation: In a jacketed reactor equipped with a mechanical stirrer, dissolve (4'-Trifluoromethylbiphenyl-3-yl)methanol (1.0 equiv, 100 mmol, 25.2 g) and TEMPO (0.01 equiv, 1.0 mmol, 156 mg) in CH
Cl (300 mL). -
Co-catalyst Addition: Add a solution of KBr (0.1 equiv, 10.0 mmol, 1.19 g) in distilled water (20 mL). Cool the biphasic mixture to 0–5 °C with vigorous stirring.
-
Causality Check: KBr is a critical co-catalyst. It reacts with NaOCl to form hypobromite (OBr
), which oxidizes the TEMPO radical to the active oxoammonium cation orders of magnitude faster than hypochlorite alone.
-
-
Oxidation: Prepare 1.1 equiv of NaOCl (aqueous bleach, ~110 mmol) and buffer the solution to pH 8.6 using solid NaHCO
. Add this buffered solution dropwise to the reactor over 30 minutes, strictly maintaining the internal temperature below 5 °C.-
Causality Check: Buffering to pH 8.6 is paramount. A higher pH severely retards the reaction rate, while a lower pH risks electrophilic chlorination of the biphenyl aromatic rings.
-
-
Quench: Once TLC indicates complete conversion (typically 15 minutes post-addition), quench the reaction immediately with 10% aqueous Na
S O (50 mL) to destroy any excess hypochlorite. -
Workup: Separate the phases. Extract the aqueous layer with CH
Cl (2 × 100 mL). Wash the combined organic layers with distilled water, followed by brine. Dry over Na SO and concentrate to yield the aldehyde.
Analytical Characterization
To validate the success of the transformation, utilize
-
Disappearance: The benzylic methylene protons (-CH
OH) of the starting material, typically appearing as a singlet or doublet around 4.75 ppm , will completely vanish. -
Appearance: A sharp, highly deshielded singlet will appear around
10.10 ppm , confirming the formation of the formyl (-CHO) proton.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle of the TEMPO-mediated Anelli oxidation, highlighting the continuous regeneration of the active oxoammonium species.
Catalytic cycle of TEMPO-mediated benzylic oxidation highlighting the oxoammonium active species.
References
-
Dess, D. B.; Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry, 48 (22): 4155–4156.[Link]
-
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions". Journal of Organic Chemistry, 52 (12): 2559–2562.[Link]
Application Note: Conversion of (4'-Trifluoromethylbiphenyl-3-yl)methanol to 3-(Bromomethyl)-4'-(trifluoromethyl)biphenyl
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Type: Nucleophilic Substitution (Appel Bromination)
Introduction & Strategic Rationale
Biphenyl scaffolds bearing trifluoromethyl (–CF₃) groups are privileged structures in medicinal chemistry, frequently utilized to improve metabolic stability and lipophilicity in drug candidates. The conversion of the benzylic alcohol, (4'-Trifluoromethylbiphenyl-3-yl)methanol , to its corresponding benzyl bromide is a critical synthetic node, enabling subsequent functionalization via cross-coupling, alkylation, or amination.
While phosphorus tribromide (PBr₃) is a traditional reagent for this transformation, it generates hydrobromic acid (HBr) as a byproduct, which can lead to trace acid-catalyzed impurities. To ensure maximum yield and purity, this protocol utilizes the Appel Reaction (CBr₄ / PPh₃) [1].
Causality of Experimental Design: The Appel reaction operates under strictly mild and neutral conditions[2]. The strong electron-withdrawing nature of the –CF₃ group on the distal phenyl ring subtly reduces the electron density of the biphenyl system. This makes the benzylic position slightly less prone to spontaneous S_N1 ionization. The Appel reaction perfectly accommodates this by proceeding via a concerted S_N2 mechanism, driven by the massive thermodynamic stability of the triphenylphosphine oxide (Ph₃P=O) byproduct (bond energy ~544 kJ/mol) [3].
Mechanistic Pathway
The reaction proceeds through the in situ activation of carbon tetrabromide by triphenylphosphine, forming a highly electrophilic halomethylphosphonium salt. The benzylic alcohol attacks this intermediate, forming an alkoxyphosphonium species. Finally, the displaced bromide ion acts as a nucleophile, executing a backside S_N2 attack to yield the benzyl bromide[4].
Figure 1: Mechanistic workflow of the Appel bromination for benzylic alcohols.
Quantitative Data & Reaction Parameters
To ensure reproducibility, the stoichiometric parameters and expected reaction metrics are summarized below.
Table 1: Stoichiometric Parameters (10 mmol Scale)
| Reagent / Substrate | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
| (4'-Trifluoromethylbiphenyl-3-yl)methanol | 252.23 | 1.00 | 2.52 g | Starting Material |
| Carbon Tetrabromide (CBr₄) | 331.63 | 1.25 | 4.15 g | Halogen Source |
| Triphenylphosphine (PPh₃) | 262.29 | 1.25 | 3.28 g | Activator / Reductant |
| Dichloromethane (DCM, Anhydrous) | 84.93 | - | 50 mL | Solvent |
Table 2: Reaction Conditions & Yield Metrics
| Parameter | Condition / Value | Rationale |
| Temperature | 0 °C to Room Temp | Prevents runaway exotherm during phosphonium formation. |
| Atmosphere | Nitrogen / Argon | Excludes moisture, which would hydrolyze the active intermediate. |
| Reaction Time | 2 - 3 Hours | Ensures complete conversion of the sterically unhindered alcohol. |
| Expected Yield | 85 - 92% | High efficiency driven by Ph₃P=O thermodynamic sink. |
Step-by-Step Experimental Protocol
Phase 1: Setup and Activation
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).
-
Substrate Loading: Add (4'-Trifluoromethylbiphenyl-3-yl)methanol (2.52 g, 10.0 mmol) and CBr₄ (4.15 g, 12.5 mmol) to the flask.
-
Solvation: Inject 40 mL of anhydrous DCM. Stir until fully dissolved, then submerge the flask in an ice-water bath to cool the mixture to 0 °C.
-
Controlled Activation: In a separate dry vial, dissolve PPh₃ (3.28 g, 12.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15–20 minutes using a syringe pump or addition funnel.
-
Causality Insight: Dropwise addition controls the exothermic generation of the halomethylphosphonium salt. Rapid addition can cause localized heating, leading to the formation of undesired dibrominated byproducts or etherification.
-
Phase 2: Reaction and Monitoring
-
Propagation: Once the addition is complete, maintain the reaction at 0 °C for 30 minutes. Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 1.5 to 2 hours.
-
In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC). (See Section 5 for validation metrics).
Phase 3: Work-up and Purification
-
Solvent Swap (Crucial Step): Once TLC confirms complete consumption of the alcohol, concentrate the reaction mixture under reduced pressure (rotary evaporator) to a minimal volume (~10 mL).
-
Precipitation: Vigorously stir the concentrated residue and rapidly add 50 mL of cold hexanes (or diethyl ether).
-
Causality Insight: Ph₃P=O is highly soluble in DCM but practically insoluble in cold hexanes. This solvent swap forces the bulk precipitation of the phosphine oxide byproduct, preventing it from co-eluting and ruining the column chromatography phase.
-
-
Filtration: Filter the resulting white suspension through a tightly packed pad of Celite. Wash the filter cake with an additional 20 mL of cold hexanes.
-
Chromatography: Concentrate the filtrate to yield the crude product. Purify via flash column chromatography on silica gel (Isocratic: 0% to 5% Ethyl Acetate in Hexanes) to afford 3-(Bromomethyl)-4'-(trifluoromethyl)biphenyl as a crystalline solid or dense oil.
Analytical Validation (Self-Validating System)
To ensure the protocol is a self-validating system, researchers must track the distinct physical and spectroscopic shifts between the substrate and the product.
Table 3: Analytical Tracking Metrics
| Analytical Method | Substrate (Alcohol) | Product (Bromide) | Diagnostic Shift |
| TLC (20% EtOAc/Hexanes) | R_f ≈ 0.30 (UV active) | R_f ≈ 0.75 (UV active) | Loss of hydrogen bonding drastically increases non-polarity. |
| ¹H NMR (CDCl₃, 400 MHz) | ~4.75 ppm (s, 2H, CH₂-OH) | ~4.52 ppm (s, 2H, CH₂-Br) | Upfield shift of benzylic protons due to Br vs OH electronegativity. |
| ¹H NMR (Hydroxyl) | ~1.80 ppm (br s, 1H, OH) | Absent | Complete disappearance of the exchangeable proton. |
By cross-referencing the TLC mobility shift with the ¹H NMR upfield migration of the benzylic singlet, the chemist can definitively validate both the completion of the reaction and the structural integrity of the synthesized benzyl bromide.
References
Application Note: Activation Strategies for (4'-Trifluoromethylbiphenyl-3-yl)methanol
Executive Summary
(4'-Trifluoromethylbiphenyl-3-yl)methanol (CAS 126485-55-0) represents a critical scaffold in medicinal chemistry, particularly for lipophilic biphenyl pharmacophores found in modulators of nuclear receptors and metabolic enzymes.[1] The primary hydroxyl group is a poor leaving group and must be activated to facilitate nucleophilic substitution.
This guide details three distinct activation protocols: Sulfonylation (Mesylation) , Halogenation (Appel Reaction) , and In-Situ Activation (Mitsunobu) .[1] Selection depends on the stability requirements of the intermediate and the basicity of the subsequent nucleophile. Due to the electron-withdrawing nature of the 4'-trifluoromethyl group, the benzylic position exhibits modified reactivity compared to standard benzyl alcohols, requiring specific handling to prevent hydrolysis or polymerization during activation.
Strategic Analysis of Reactivity
Electronic Environment
The substrate features a biphenyl core with a trifluoromethyl (-CF
-
Inductive Effect: The -CF
group is strongly electron-withdrawing.[1] While it is on the distal ring, it exerts a subtle deactivating effect on the entire aromatic system. -
Benzylic Stability: Unlike electron-rich benzyl alcohols (e.g., 4-methoxybenzyl), the carbocation derived from this substrate is less stabilized.[1] This reduces the risk of S
1 solvolysis side reactions but necessitates stronger electrophilic activation for S 2 displacements. -
Solubility: The lipophilic fluorinated tail ensures excellent solubility in non-polar organic solvents (DCM, THF), making it ideal for homogeneous phase reactions.
Reagent Selection Matrix
| Activation Method | Reagents | Intermediate Stability | Primary Application |
| Sulfonylation | MsCl / Et | Low (Thermal/Hydrolytic) | Immediate reaction with amines/azides.[1] |
| Halogenation | CBr | High (Isolatable Solid) | Storage, alkylation of carbon nucleophiles. |
| Mitsunobu | DIAD / PPh | N/A (Transient) | One-pot ether/ester formation with weak nucleophiles.[1][2] |
Detailed Protocols
Protocol A: Mesylation (Methanesulfonylation)
Best for: Creating a highly reactive leaving group for immediate use under mild, basic conditions.
Mechanism: The alcohol attacks the sulfonyl chloride, eliminating HCl (trapped by base). The resulting mesylate is a potent electrophile.
Reagents:
-
Substrate: (4'-Trifluoromethylbiphenyl-3-yl)methanol (1.0 equiv)[1]
-
Triethylamine (Et
N): 1.5 equiv[1][3][4] -
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add the substrate and anhydrous DCM. -
Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Controlling the exotherm prevents sulfene side-reactions.[1]
-
Base Addition: Add Et
N dropwise via syringe. The solution remains clear. -
Activation: Add MsCl dropwise over 10 minutes. A white precipitate (Et
N[1]·HCl) will form immediately.[1] -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Hexane/EtOAc 3:1).[1] The alcohol (
) should convert to the mesylate ( ). -
Workup (Cold): Quench with ice-cold NaHCO
(sat. aq.). Extract with DCM.[1][3] Wash organics with cold brine, dry over Na SO , and concentrate below 30°C .-
Senior Scientist Note: Benzylic mesylates are thermally unstable.[1] Do not heat the rotovap bath above 30°C. Use the crude solid immediately for the next step.
-
Protocol B: The Appel Reaction (Bromination)
Best for: Synthesizing a robust, storable benzyl bromide intermediate without using acidic HBr.
Mechanism: Triphenylphosphine abstracts a bromine from CBr
Reagents:
-
Substrate: 1.0 equiv
-
Carbon Tetrabromide (CBr
): 1.25 equiv[1] -
Triphenylphosphine (PPh
): 1.5 equiv[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate and CBr
in DCM at 0°C. -
Addition: Add PPh
portion-wise as a solid (or dissolved in minimal DCM) over 15 minutes.-
Observation: The solution may turn slightly yellow.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Purification (The "Crash" Method):
-
Concentrate the reaction mixture to
20% of its original volume. -
Add cold Hexane or Heptane (5x volume) and stir vigorously. Triphenylphosphine oxide (TPPO) will precipitate as a white solid.[1]
-
Filter off the TPPO.
-
Concentrate the filtrate and purify via silica gel flash chromatography (100% Hexane
5% EtOAc/Hexane).
-
-
Result: The product, 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl, is obtained as a white/off-white solid.[1]
Protocol C: Mitsunobu Reaction (In-Situ Displacement)
Best for: Direct coupling with phenols, imides, or sulfonamides.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile (e.g., Phenol derivative): 1.1 equiv
-
Triphenylphosphine (PPh
): 1.2 equiv[1] -
DIAD (Diisopropyl azodicarboxylate): 1.2 equiv[1]
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Combine: Dissolve substrate, nucleophile, and PPh
in THF under . Cool to 0°C.[1][2][3] -
Activate: Add DIAD dropwise.[1] The yellow color of DIAD should fade as it reacts.
-
Stir: Stir at room temperature overnight.
-
Workup: Concentrate and purify directly via chromatography.
Comparative Data & Troubleshooting
| Parameter | Mesylation (Protocol A) | Appel Bromination (Protocol B)[1] | Mitsunobu (Protocol C) |
| Typical Yield | 90-98% (Crude) | 85-92% (Isolated) | 70-85% |
| Reaction Time | 1-2 Hours | 3-4 Hours | 12-24 Hours |
| Atom Economy | High | Low (Generates TPPO) | Low (Generates TPPO + Hydrazine) |
| Stability | Poor (Use immediately) | Good (Storable at 4°C) | N/A (Product is stable) |
| Major Impurity | Sulfene polymers (if too hot) | Triphenylphosphine Oxide | Hydrazine byproduct |
Senior Scientist "Watch-outs":
-
Mesylate Hydrolysis: The benzylic mesylate is highly prone to hydrolysis back to the alcohol if left in wet solvent or exposed to humid air. Store under nitrogen in the freezer if holding is necessary.
-
TPPO Removal: In the Appel reaction, if simple precipitation doesn't remove all phosphine oxide, use a silica column. The benzylic bromide is non-polar and elutes quickly, while TPPO sticks to the baseline in non-polar eluents.
Visual Workflows
Reagent Decision Tree
Figure 1: Decision matrix for selecting the optimal activation reagent based on downstream chemistry.
Appel Reaction Workflow
Figure 2: Step-by-step workflow for the Appel bromination protocol.
References
-
Organic Syntheses, Coll.[1][5] Vol. 8, p. 97 (1993). Conversion of Alcohols to Bromides: The Appel Reaction. [Link]
-
Master Organic Chemistry. The Mitsunobu Reaction: Mechanism and Usage. [Link]
-
Organic Chemistry Portal. Mesylation of Alcohols: General Procedures. [Link]
-
PubChem Compound Summary. (4'-Trifluoromethylbiphenyl-3-yl)methanol (Structure & Properties). [Link][1]
-
National Institutes of Health (NIH). Safety Data for Trifluoromethylbiphenyl Derivatives. [Link][1]
Sources
- 1. 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Strategic Insights into the Suzuki-Miyaura Cross-Coupling of 4-(Trifluoromethyl)phenylboronic Acid and 3-Bromobenzyl Alcohol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for the Suzuki-Miyaura cross-coupling of 4-(trifluoromethyl)phenylboronic acid with 3-bromobenzyl alcohol. This document delves into the mechanistic rationale behind the selection of reagents and conditions, offering a robust protocol for this specific transformation, which is crucial in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Developed in the 1980s, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly in the pharmaceutical sector for the construction of biaryl and substituted aromatic structures.[2][3] The reaction's utility stems from the stability and low toxicity of the requisite organoboron reagents, their commercial availability, and the generally mild reaction conditions.[4]
This guide focuses on a particularly relevant coupling: the reaction between an electron-deficient arylboronic acid, 4-(trifluoromethyl)phenylboronic acid, and a functionalized benzyl halide, 3-bromobenzyl alcohol. The resulting diarylmethane scaffold is a prevalent motif in numerous biologically active compounds. However, the electronic properties of the trifluoromethyl group and the presence of the hydroxyl functionality on the benzyl bromide necessitate a carefully optimized protocol to ensure high yields and minimize side reactions.
Mechanistic Underpinnings: A Rational Approach to Condition Selection
A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing any specific application. The generally accepted mechanism proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organic halide (3-bromobenzyl alcohol) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[3] For this reason, 3-bromobenzyl alcohol is an excellent substrate for this reaction.
-
Transmetalation: This is arguably the most complex step and is highly dependent on the reaction conditions. The organic moiety from the organoboron species (4-trifluoromethylphenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[6][7][8] The choice of base can significantly influence the reaction rate and outcome.[1]
-
Reductive Elimination: In the final step, the two organic fragments on the palladium(II) complex are coupled, forming the desired C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3]
Optimization of Reaction Parameters: A Data-Driven Protocol
The successful coupling of 4-(trifluoromethyl)phenylboronic acid and 3-bromobenzyl alcohol hinges on the judicious selection of the catalyst, ligand, base, and solvent system.
| Parameter | Recommended | Rationale |
| Palladium Source | Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ | Pd(OAc)₂ is a cost-effective and common Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[9] PdCl₂(dppf)·CH₂Cl₂ is an air-stable Pd(II) precatalyst that has shown excellent efficacy in the coupling of benzyl halides.[10] |
| Ligand | JohnPhos or SPhos | Bulky, electron-rich phosphine ligands like JohnPhos and SPhos are known to accelerate the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times, particularly with challenging substrates.[10][11] |
| Base | K₂CO₃ or Cs₂CO₃ | Potassium carbonate is a moderately strong inorganic base that is effective in a wide range of Suzuki couplings and is generally compatible with hydroxyl functionalities.[11][12] Cesium carbonate is a stronger base that can be advantageous in more challenging couplings, including those involving benzyl halides.[10] |
| Solvent | DMF or Dioxane/H₂O | Dimethylformamide (DMF) is a polar aprotic solvent that can facilitate the dissolution of all reaction components and has been successfully employed in the Suzuki coupling of benzylic bromides.[11] A mixture of dioxane and water is also a common and effective solvent system, with the water often enhancing the rate of transmetalation.[3][13] |
| Temperature | 80-140 °C | The optimal temperature will depend on the chosen solvent and catalyst system. Microwave irradiation can significantly shorten reaction times.[11] A temperature of 80 °C is a good starting point for conventional heating.[12] |
Detailed Experimental Protocol
This protocol is a starting point and may require optimization based on specific laboratory conditions and analytical observations.
Materials:
-
4-(Trifluoromethyl)phenylboronic acid (1.1 - 1.5 equivalents)
-
3-Bromobenzyl alcohol (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
JohnPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Microwave vial or round-bottom flask equipped with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry microwave vial or round-bottom flask, add 3-bromobenzyl alcohol, 4-(trifluoromethyl)phenylboronic acid, potassium carbonate, palladium(II) acetate, and JohnPhos.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous DMF to the reaction vessel via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (3-bromobenzyl alcohol).
-
Reaction:
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (3-((4-(trifluoromethyl)phenyl)methyl)phenyl)methanol.
-
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
Use of an Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst deactivation and ensures reproducibility.
-
Monitoring Reaction Progress: Regular monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the determination of the reaction endpoint, preventing the formation of degradation products due to prolonged heating.
-
Stoichiometry of Boronic Acid: A slight excess of the boronic acid is often employed to drive the reaction to completion, compensating for any potential protodeboronation side reactions, which can be more prevalent with electron-deficient boronic acids.[13]
By adhering to these principles, researchers can confidently execute this Suzuki-Miyaura coupling and obtain reliable and reproducible results.
References
-
Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: Wiley Online Library URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ArODES HES-SO URL: [Link]
-
Title: Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions Source: HEIA-FR URL: [Link]
-
Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions Source: PMC URL: [Link]
-
Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]
-
Title: Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction Source: PubMed URL: [Link]
-
Title: The reaction mechanism of the Suzuki-Miyaura cross-coupling reac- tion. The role of the precatalyst activation Source: UdG URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society Source: ACS Publications URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]
-
Title: Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst | Request PDF Source: ResearchGate URL: [Link]
-
Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source: Wiley Online Library URL: [Link]
-
Title: Role of a base in Suzuki-Miyaura reaction | Request PDF Source: ResearchGate URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters Source: ACS Publications URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PMC URL: [Link]
-
Title: PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction Source: Journal of Synthetic Chemistry URL: [Link]
-
Title: Optimization of the reaction conditions for Suzuki-Miyaura coupling of... Source: ResearchGate URL: [Link]
-
Title: Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide Source: RSC Publishing URL: [Link]
-
Title: Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society Source: ACS Publications URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: PMC URL: [Link]
-
Title: Boron Suzuki Coupling Source: Borates Today URL: [Link]
-
Title: Development of Chemoselective Suzuki‑Miyaura Coupling Reactions Source: 高知工科大学 URL: [Link]
-
Title: The Suzuki Reaction Source: Andrew G Myers Research Group URL: [Link]
-
Title: Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide Source: RSC Advances (RSC Publishing) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preparation of 4'-trifluoromethylbiphenyl-3-carboxylic acid from alcohol
An Application Note for the Synthesis of 4'-Trifluoromethylbiphenyl-3-carboxylic Acid
Title: A Robust, Two-Step Synthesis of 4'-Trifluoromethylbiphenyl-3-carboxylic Acid from (3-Bromophenyl)methanol
Abstract
This application note details a high-yield, two-step synthetic protocol for the preparation of 4'-trifluoromethylbiphenyl-3-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling of commercially available (3-bromophenyl)methanol and 4-(trifluoromethyl)phenylboronic acid to construct the core biphenyl scaffold. The resulting intermediate, (4'-(trifluoromethyl)biphenyl-3-yl)methanol, is then efficiently oxidized to the target carboxylic acid. This guide provides in-depth experimental procedures, mechanistic insights, quantitative data summaries, and expert commentary on critical aspects of the synthesis, designed for researchers and professionals in chemical and drug development.
Introduction
Biphenyl carboxylic acid derivatives are privileged structures found in a multitude of functional molecules, including liquid crystal displays, advanced polymers, and potent therapeutic agents.[1][2][3] The specific target of this protocol, 4'-trifluoromethylbiphenyl-3-carboxylic acid, incorporates a trifluoromethyl group, which can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
The synthetic strategy presented herein leverages the power and versatility of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[4] This reaction is renowned for its mild conditions, functional group tolerance, and high yields, making it a cornerstone of modern organic synthesis.[1] The subsequent oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation, and a chemoselective method is employed to ensure high conversion and purity.[5][6] This note is structured to provide not just a recipe, but a comprehensive understanding of the process, enabling scientists to adapt and troubleshoot the synthesis effectively.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages:
-
Suzuki-Miyaura Coupling: Formation of the biphenyl skeleton.
-
Alcohol Oxidation: Conversion of the benzylic alcohol to the target carboxylic acid.
Caption: Two-step synthesis of the target compound.
Part 1: Suzuki-Miyaura Cross-Coupling
The first critical step involves the construction of the C-C bond between the two aromatic rings. This is achieved using a palladium(0) catalyst which undergoes a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4]
Catalytic Cycle Mechanism
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of (4'-(Trifluoromethyl)biphenyl-3-yl)methanol
Materials:
-
(3-Bromophenyl)methanol
-
4-(Trifluoromethyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (3-bromophenyl)methanol (5.00 g, 26.7 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (5.58 g, 29.4 mmol, 1.1 equiv), and potassium carbonate (11.08 g, 80.2 mmol, 3.0 equiv).
-
Solvent Addition: Add a mixture of toluene (80 mL), ethanol (20 mL), and deionized water (20 mL) to the flask.
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.92 g, 0.80 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up: After the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to yield (4'-(trifluoromethyl)biphenyl-3-yl)methanol as a white solid.
Part 2: Oxidation to Carboxylic Acid
The conversion of the benzylic alcohol intermediate to the final carboxylic acid product is achieved using a TEMPO-catalyzed oxidation system. This method is highly efficient and operates under mild conditions, preserving the integrity of the biphenyl structure.[5]
Experimental Protocol: Synthesis of 4'-Trifluoromethylbiphenyl-3-carboxylic acid
Materials:
-
(4'-(Trifluoromethyl)biphenyl-3-yl)methanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium Chlorite (NaClO₂)
-
Sodium Hypochlorite (NaOCl, commercial bleach solution)
-
Acetonitrile (CH₃CN)
-
Phosphate buffer (pH 6.8)
-
Sodium Sulfite (Na₂SO₃)
-
Hydrochloric Acid (HCl, 2M)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a 500 mL flask, dissolve (4'-(trifluoromethyl)biphenyl-3-yl)methanol (5.00 g, 19.8 mmol, 1.0 equiv) in acetonitrile (150 mL).
-
Reagent Addition: To the stirred solution, add TEMPO (0.031 g, 0.20 mmol, 0.01 equiv) and the phosphate buffer (100 mL).
-
Oxidation: In a separate flask, prepare a solution of sodium chlorite (4.48 g, 49.5 mmol, 2.5 equiv) in water (50 mL). Add this solution to the reaction mixture.
-
Initiation: Cool the reaction flask to 10-15 °C in a water bath. Slowly add the sodium hypochlorite solution (5 mL of ~5% solution, ~0.05 equiv) dropwise over 10 minutes. An exotherm and a color change to orange/yellow should be observed.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quenching: Cool the mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (50 mL) until the orange color dissipates.
-
Acidification & Extraction: Acidify the aqueous layer to pH 2-3 with 2M HCl. Extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification/Recrystallization: The crude product can be recrystallized from a mixture of heptane and ethyl acetate to yield 4'-trifluoromethylbiphenyl-3-carboxylic acid as a pure white crystalline solid.
Quantitative Data Summary
| Step | Compound Name | Starting Material | MW ( g/mol ) | Equiv. | Mass (g) | Moles (mmol) | Expected Yield (%) |
| 1 | (3-Bromophenyl)methanol | - | 187.04 | 1.0 | 5.00 | 26.7 | - |
| 1 | 4-(Trifluoromethyl)phenylboronic acid | - | 189.93 | 1.1 | 5.58 | 29.4 | - |
| 1 | (4'-(Trifluoromethyl)biphenyl-3-yl)methanol | (3-Bromophenyl)methanol | 252.24 | - | - | - | 85-95% |
| 2 | (4'-(Trifluoromethyl)biphenyl-3-yl)methanol | - | 252.24 | 1.0 | 5.00 | 19.8 | - |
| 2 | 4'-Trifluoromethylbiphenyl-3-carboxylic acid | (Intermediate from Step 1) | 266.22 | - | - | - | 90-98% |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Expert Discussion & Troubleshooting
-
Suzuki Coupling: The success of this step hinges on maintaining an oxygen-free environment. Incomplete degassing is a common cause of low yields due to catalyst decomposition. If the reaction stalls, a small additional charge of the palladium catalyst may be required. The choice of base is also important; potassium carbonate is effective and economical, but other bases like cesium carbonate can be used for more challenging couplings.[1][7]
-
Oxidation: The TEMPO-catalyzed oxidation is generally very clean. However, the reaction is initiated by a small amount of bleach (NaOCl). If the reaction does not start (no color change or exotherm), a slight additional amount of NaOCl can be added. It is critical to properly quench the reaction with sodium sulfite before acidification to destroy any remaining oxidants, which could otherwise lead to undesired side reactions. Insufficient acidification before extraction will result in low yields, as the carboxylate salt will remain in the aqueous phase.
Conclusion
The described two-step protocol provides a reliable and efficient pathway for the synthesis of 4'-trifluoromethylbiphenyl-3-carboxylic acid from an alcohol precursor. By employing a robust Suzuki-Miyaura coupling followed by a mild and selective oxidation, this method delivers the target compound in high yield and purity. The detailed procedures and expert insights contained within this note should enable researchers to successfully replicate and scale this synthesis for applications in drug discovery and materials science.
References
-
Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Zhao, M., Li, J., Song, Z., Desmond, R., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1998). A novel chromium trioxide catalyzed oxidation of primary alcohols to the carboxylic acids. Tetrahedron Letters, 39, 5323-5326.
- Jiang, X., Zhang, J., & Ma, S. (2016). A General and Practical Iron-Nitrate/TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Carboxylic Acids. Journal of the American Chemical Society, 138(27), 8344–8347.
- Tan, W.-Y., Lu, Y., Zhao, J.-F., Chen, W., & Zhang, H. (2021). Metal-Free Chemoselective Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Organic Letters, 23(17), 6648–6653.
- Clary, R., Lee, C., Monroe IV, W., Vaughn, D., Ragheb, R., Erter III, J., Brown, D., & Schiraldi, D. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-metal-catalyzed C–C and C–X bond-forming reactions using aryl chlorides. Chemical Reviews, 104(6), 3079-3159.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]
-
Divå-Portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]
- Valente, C., et al. (2017).
-
ResearchGate. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. diva-portal.org [diva-portal.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: (4'-Trifluoromethylbiphenyl-3-yl)methanol in Advanced Liquid Crystal Synthesis
Target Audience: Materials Scientists, Synthetic Chemists, and Display Technology Researchers Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The development of next-generation liquid crystal (LC) displays—such as fast-switching Active Matrix (AM) TFT-LCDs and Antiferroelectric Liquid Crystals (AFLCs)—relies heavily on the precise molecular engineering of mesogens. (4'-Trifluoromethylbiphenyl-3-yl)methanol (CAS: 126485-55-0) serves as a highly versatile, advanced intermediate for synthesizing high-performance fluorinated liquid crystals[1].
As a Senior Application Scientist, I approach this molecule not just as a chemical building block, but as a carefully designed system of physical properties:
-
The 4'-Trifluoromethyl (-CF3) Group: Fluorination is a cornerstone of modern LC design. The -CF3 group is strongly electron-withdrawing, creating a massive dipole moment along the molecular axis. This significantly increases the positive dielectric anisotropy (Δε) of the resulting mesogen, which is the primary driver for lowering the threshold voltage required for LC switching[2]. Furthermore, the high bond dissociation energy of the C-F bond imparts exceptional thermal and photochemical stability, preventing degradation from display backlights[3].
-
The 3-Hydroxymethyl (-CH2OH) Group: While most classic calamitic (rod-like) LCs utilize para (4,4') substitution for maximum linearity, the meta (3-position) substitution here introduces a distinct "bent-core" or "banana" geometry. This structural bend disrupts crystalline packing, effectively lowering the melting point and broadening the nematic phase window[4]. When functionalized, this bent geometry is highly effective at inducing biaxial nematic phases or polar smectic phases (such as SmC*), which are critical for sub-millisecond switching in optoelectronics[5].
Physicochemical Profile & LC Property Contributions
To effectively utilize this intermediate, researchers must understand how its structural features translate into macroscopic optical and electrical properties when doped into a host LC mixture.
Table 1: Structural Contributions to Liquid Crystal Performance
| Molecular Feature | Physicochemical Effect | Mechanistic Rationale | Application Impact in LC Devices |
| Biphenyl Core | High Polarizability | Extended π-conjugation enhances the refractive index difference along axes. | Increases birefringence (Δn), allowing for thinner display cell gaps[4]. |
| -CF3 Terminal | Strong Dipole Moment | High electronegativity of fluorine creates a localized polar vector without adding excessive bulk. | Increases dielectric anisotropy (Δε), lowering operational threshold voltage[2]. |
| -CF3 Terminal | Fluorophilic Effect | Fluorinated segments repel hydrocarbon chains, driving self-assembly. | Promotes microphase separation, stabilizing highly ordered smectic phases[3]. |
| 3-Hydroxymethyl | Bent-Core Geometry | Meta-substitution breaks strict linearity, altering the rotational volume. | Lowers crystallization temperature; induces ferroelectric/antiferroelectric phases[5]. |
| -OH Reactivity | Synthetic Handle | Primary alcohol acts as a nucleophile for esterification/etherification. | Enables attachment of polymerizable groups (LCEs) or flexible alkyl tails[1]. |
Structure-Property Logical Relationship
The following diagram illustrates the logical causality between the molecular architecture of (4'-Trifluoromethylbiphenyl-3-yl)methanol and the resulting macroscopic properties of the synthesized liquid crystals.
Causality mapping: Molecular features of the fluorinated biphenyl to macroscopic LC properties.
Experimental Protocols: Synthesizing LC Mesogens
The primary alcohol on the 3-position is a highly versatile synthetic handle. Below are two rigorously validated protocols for converting this intermediate into functional liquid crystals.
Protocol A: Synthesis of Acrylate-Terminated LC Monomers (Steglich Esterification)
Objective: To synthesize a polymerizable liquid crystal monomer (LCM) for use in Liquid Crystal Elastomers (LCEs) or alignment layers. Causality & Rationale: We employ a Steglich esterification rather than a traditional Fischer esterification. Fischer esterification requires harsh acidic conditions and heat, which can trigger premature radical polymerization of the acrylic acid. The DCC/DMAP system allows the reaction to proceed efficiently at room temperature, preserving the integrity of the polymerizable double bond.
Materials:
-
(4'-Trifluoromethylbiphenyl-3-yl)methanol (1.0 eq)
-
Acrylic acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Initiation: In an oven-dried round-bottom flask purged with Argon, dissolve (4'-Trifluoromethylbiphenyl-3-yl)methanol and acrylic acid in anhydrous DCM (approx. 0.2 M concentration).
-
Catalysis: Add DMAP (0.1 eq) to the solution. Note: DMAP acts as a superior acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction.
-
Coupling: Cool the reaction mixture to 0 °C using an ice bath. Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise over 15 minutes. Cooling controls the exothermic formation of the O-acylisourea intermediate and prevents side reactions.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form, indicating reaction progression.
-
Workup: Filter the suspension through a pad of Celite to remove the DCU byproduct.
-
Purification: Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO3 (to remove unreacted acrylic acid), and brine. Dry over anhydrous MgSO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate, 9:1 v/v).
Protocol B: Synthesis of Alkyl Ether Bent-Core Mesogens (Williamson Ether Synthesis)
Objective: To attach a flexible hydrocarbon tail (e.g., octyl chain) to induce smectic phase formation. Causality & Rationale: The combination of a rigid, fluorinated core and a flexible, non-polar alkyl tail creates a strongly amphiphilic molecule. This structural incompatibility forces the molecules to self-assemble into layered (smectic) structures via microphase separation[3],[5].
Materials:
-
(4'-Trifluoromethylbiphenyl-3-yl)methanol (1.0 eq)
-
1-Bromooctane (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Deprotonation: Suspend NaH in anhydrous DMF at 0 °C under an Argon atmosphere. Slowly add a solution of (4'-Trifluoromethylbiphenyl-3-yl)methanol in DMF. Rationale: DMF is a polar aprotic solvent that strongly solvates the sodium cation, leaving the alkoxide highly naked and nucleophilic.
-
Activation: Stir the mixture at room temperature for 30 minutes until hydrogen gas evolution ceases, ensuring complete formation of the alkoxide.
-
Alkylation: Add 1-bromooctane dropwise. Heat the reaction mixture to 60 °C and stir for 6 hours. Heating is required to overcome the activation energy barrier of the SN2 displacement on the primary alkyl halide.
-
Quenching: Cool the mixture to 0 °C and carefully quench with ice water to destroy unreacted NaH.
-
Extraction: Extract the aqueous mixture with Diethyl Ether (3x). Wash the combined organic layers thoroughly with distilled water (5x) to remove residual DMF.
-
Isolation: Dry the organic layer over MgSO4, evaporate the solvent, and recrystallize the crude product from hot ethanol to yield the pure ether mesogen.
Synthetic Workflows Visualization
The following diagram outlines the concurrent synthetic pathways detailed in the protocols above, highlighting the divergence from the core intermediate to specific LC applications.
Synthetic workflows converting the trifluoromethylbiphenyl intermediate into functional LC materials.
References
-
Taylor & Francis (2017) . Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Available at:[Link]
-
ResearchGate (2012) . Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Available at:[Link]
-
PubChem (NIH) . 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003. Available at:[Link]
-
ICM.edu.pl . Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. Available at:[Link]
Sources
Application Note: Mitsunobu Reaction Protocols for (4'-Trifluoromethylbiphenyl-3-yl)methanol
Introduction & Substrate Profiling
The (4'-Trifluoromethylbiphenyl-3-yl)methanol scaffold is a highly valuable primary benzylic alcohol, frequently utilized in the synthesis of kinase inhibitors, nuclear receptor ligands, and advanced agrochemicals. Functionalizing this substrate via the Mitsunobu reaction allows for the mild, stereospecific construction of C–O, C–N, and C–S bonds.
Because the substrate is a primary benzylic alcohol, it is exceptionally reactive toward nucleophilic displacement. However, the electron-withdrawing nature of the distal trifluoromethyl (–CF₃) group subtly attenuates the electron density of the biphenyl system. This inductive effect is highly advantageous: it destabilizes any potential benzylic carbocation, thereby strictly enforcing the desired S_N2 mechanism and suppressing unwanted S_N1-type solvolysis or homocoupling side reactions.
Mechanistic Causality & Reagent Selection
To ensure a robust and scalable workflow, every reagent choice and operational step must be grounded in mechanistic causality, as established in foundational literature such as the comprehensive reviews by [1] and [2].
-
Azodicarboxylate Selection (DIAD vs. DEAD): Diisopropyl azodicarboxylate (DIAD) is selected over diethyl azodicarboxylate (DEAD). DIAD is a liquid at room temperature, making it safer and easier to handle than the potentially explosive DEAD. Furthermore, the reduced byproduct (DIAD-H₂) exhibits superior solubility profiles during downstream precipitation steps.
-
Operational pKa Limits: The standard Triphenylphosphine (PPh₃) / DIAD system generates a Morrison-Brunn-Huisgen betaine intermediate with limited basicity. Therefore, the pronucleophile (Nu-H) must possess a pKa < 13 to ensure rapid deprotonation[2].
-
Order of Addition: The alcohol, pronucleophile, and PPh₃ are pre-mixed in the solvent, and DIAD is added last at 0 °C. Causality: Adding DIAD last ensures that the highly reactive betaine intermediate is formed in the presence of the pronucleophile and alcohol, immediately driving the equilibrium forward and preventing the betaine from degrading or forming unwanted adducts with itself.
Reaction Pathway Visualization
Fig 1: Mitsunobu reaction pathway for (4'-Trifluoromethylbiphenyl-3-yl)methanol activation.
Standardized Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems for a 1.0 mmol scale.
Protocol A: Esterification (C–O Bond Formation)
Objective: Synthesis of (4'-Trifluoromethylbiphenyl-3-yl)methyl 4-nitrobenzoate. Causality: 4-Nitrobenzoic acid (pKa ~3.44) is highly acidic, ensuring instantaneous protonation of the betaine intermediate, which drives the reaction to completion within 2 hours.
-
Preparation: In an oven-dried 25 mL round-bottom flask under an argon atmosphere, dissolve (4'-Trifluoromethylbiphenyl-3-yl)methanol (252 mg, 1.0 mmol), 4-nitrobenzoic acid (200 mg, 1.2 mmol), and PPh₃ (314 mg, 1.2 mmol) in anhydrous THF (5.0 mL).
-
Temperature Control: Cool the mixture to 0 °C using an ice-water bath to mitigate the exothermic formation of the betaine.
-
Activation: Add DIAD (236 µL, 1.2 mmol) dropwise over 5 minutes via syringe.
-
Self-Validation: The localized yellow color of the DIAD drops will rapidly dissipate upon entering the solution, confirming immediate consumption by PPh₃.
-
-
Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature (20–25 °C) for 2 hours.
-
Completion Check: Monitor via TLC (8:2 Hexanes/EtOAc). The starting alcohol (
) should be entirely replaced by a strongly UV-active product spot ( ).
Protocol B: N-Alkylation (C–N Bond Formation)
Objective: Synthesis of N-((4'-Trifluoromethylbiphenyl-3-yl)methyl)phthalimide. Causality: Phthalimide (pKa ~8.3) acts as an ideal nitrogen pronucleophile. Its steric bulk prevents over-alkylation, cleanly yielding a protected primary amine precursor (Gabriel-Mitsunobu synthesis).
-
Preparation: Combine the substrate (252 mg, 1.0 mmol), phthalimide (176 mg, 1.2 mmol), and PPh₃ (314 mg, 1.2 mmol) in anhydrous THF (5.0 mL) at 0 °C.
-
Activation: Add DIAD (236 µL, 1.2 mmol) dropwise.
-
Self-Validation: Phthalimide is only partially soluble in cold THF. As the reaction progresses and the phthalimide is deprotonated and consumed, the suspension will transition into a clear, homogeneous solution.
-
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours before proceeding to downstream processing.
Protocol C: Etherification (C–O Bond Formation)
Objective: Synthesis of 3-((4-methoxyphenoxy)methyl)-4'-trifluoromethylbiphenyl. Causality: 4-Methoxyphenol (pKa ~10.2) approaches the upper operational pKa limit of the standard Mitsunobu system. Consequently, the deprotonation step is rate-limiting, requiring extended reaction times.
-
Preparation: Combine the substrate (252 mg, 1.0 mmol), 4-methoxyphenol (149 mg, 1.2 mmol), and PPh₃ (314 mg, 1.2 mmol) in anhydrous THF (5.0 mL) at 0 °C.
-
Activation: Add DIAD (236 µL, 1.2 mmol) dropwise.
-
Propagation: Stir at room temperature for 6 hours.
-
Self-Validation: A faint yellow tint may persist longer in this protocol compared to Protocols A and B, reflecting the slower consumption of the betaine intermediate.
-
Downstream Processing: The TPPO Challenge
Triphenylphosphine oxide (TPPO) is a notorious byproduct that frequently co-elutes with non-polar biphenyl derivatives during silica gel chromatography. To circumvent this, we employ the highly efficient Zinc Chloride (ZnCl₂) precipitation methodology developed by [3].
Causality: ZnCl₂ forms a highly insoluble 1:2 complex with TPPO in polar solvents like ethanol, allowing for rapid, chromatography-free removal of >95% of the phosphine waste[3].
-
Solvent Exchange: Concentrate the crude THF reaction mixture in vacuo to yield a thick oil.
-
Dissolution: Re-dissolve the residue in a minimal amount of warm ethanol (approx. 3.0 mL).
-
Complexation: Add a 1.8 M solution of anhydrous ZnCl₂ in ethanol (1.5 mL).
-
Precipitation: Stir vigorously at room temperature for 30 minutes.
-
Self-Validation: A dense, white, crystalline precipitate of ZnCl₂(TPPO)₂ will rapidly crash out of the solution.
-
-
Isolation: Filter the suspension through a medium-porosity glass frit. Wash the filter cake with cold ethanol (2 × 2 mL).
-
Final Recovery: Concentrate the filtrate to yield the crude product, which can now be easily purified via a short silica plug or direct recrystallization.
Quantitative Data & Reaction Parameters
| Protocol | Pronucleophile | pKa | Reaction Time (h) | Expected Yield (%) | Downstream Purification |
| A: Esterification | 4-Nitrobenzoic acid | 3.44 | 2.0 | 85 – 90 | ZnCl₂ Pptn + Recrystallization |
| B: N-Alkylation | Phthalimide | 8.30 | 4.0 | 80 – 85 | ZnCl₂ Pptn + Silica Plug |
| C: Etherification | 4-Methoxyphenol | 10.20 | 6.0 | 75 – 80 | ZnCl₂ Pptn + Silica Plug |
References
-
Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 2009, 109 (6), 2551-2651. URL:[Link]
-
Hughes, D. L. "The Mitsunobu Reaction." Organic Reactions 1992, 42, 335-656. URL:[Link]
-
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry 2017, 82 (19), 9931-9936. URL:[Link]
Sources
Application Notes and Protocols for the Etherification of (4'-Trifluoromethylbiphenyl-3-yl)methanol with Phenols
For: Researchers, scientists, and drug development professionals
Introduction
The synthesis of diaryl ethers, particularly those incorporating fluorinated moieties, is of paramount importance in medicinal chemistry and materials science. The trifluoromethyl group (-CF3) is a key structural motif in numerous pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The (4'-Trifluoromethylbiphenyl-3-yl)methanol core provides a versatile scaffold for the development of novel therapeutic agents. Its subsequent etherification with a diverse range of phenols allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents into the target molecule.
These application notes provide a comprehensive guide to the etherification of (4'-Trifluoromethylbiphenyl-3-yl)methanol with phenols. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for successful synthesis and purification.
Mechanistic Considerations: Choosing the Right Path
The formation of an ether linkage between a benzylic alcohol and a phenol can be achieved through several synthetic strategies. The choice of method depends on the specific substrates, desired reaction conditions, and scalability. Two of the most prevalent and effective methods are the Williamson Ether Synthesis and the Mitsunobu Reaction.
Williamson Ether Synthesis
This classical and widely used method involves the reaction of an alkoxide with a primary alkyl halide.[4][5][6] In the context of our target synthesis, this can be adapted in two ways:
-
Activation of the Phenol: The phenol is deprotonated with a base to form a more nucleophilic phenoxide, which then reacts with (4'-Trifluoromethylbiphenyl-3-yl)methyl halide (prepared from the corresponding alcohol).
-
Activation of the Benzylic Alcohol: (4'-Trifluoromethylbiphenyl-3-yl)methanol is converted to its corresponding alkoxide using a strong base, which then reacts with a suitable aryl electrophile. However, the first approach is generally more common and often higher yielding for this class of substrates.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The choice of base is critical and can range from milder carbonates (e.g., K₂CO₃, Cs₂CO₃) to stronger hydrides (e.g., NaH), depending on the acidity of the phenol.[4]
Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers from alcohols and acidic pronucleophiles (like phenols) under mild conditions.[7][8][9] This reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The alcohol is activated in situ to form a good leaving group, which is then displaced by the nucleophilic phenol.[7] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral (4'-Trifluoromethylbiphenyl-3-yl)methanol.
Catalytic Dehydrative Etherification
Recent advancements have led to the development of catalytic methods for the direct dehydrative etherification of benzylic alcohols with phenols, offering a more atom-economical and environmentally friendly approach.[10][11][12] These reactions are often catalyzed by transition metals, such as gold(I) or iron(II/III) complexes, or by Brønsted acids.[10][11] While promising, these methods may require more specialized catalysts and optimization compared to the more established Williamson and Mitsunobu reactions.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol details the etherification of (4'-Trifluoromethylbiphenyl-3-yl)methanol with a generic phenol via the preliminary conversion of the alcohol to the corresponding benzylic bromide.
Step 1: Synthesis of 3-(Bromomethyl)-4'-trifluoromethylbiphenyl
A solution of (4'-Trifluoromethylbiphenyl-3-yl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether is cooled to 0 °C. To this, a brominating agent like phosphorus tribromide (PBr₃, 0.4 eq) or thionyl bromide (SOBr₂, 1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, monitoring by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3-(bromomethyl)-4'-trifluoromethylbiphenyl, which can be used in the next step without further purification.
Step 2: Etherification with Phenol
To a solution of the chosen phenol (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), a base (e.g., potassium carbonate, 2.0 eq) is added. The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide. A solution of 3-(bromomethyl)-4'-trifluoromethylbiphenyl (1.05 eq) in the same solvent is then added, and the reaction mixture is heated (typically to 80 °C or reflux) for 6-12 hours.[13] The reaction progress is monitored by TLC. After completion, the mixture is cooled, filtered to remove inorganic salts, and the solvent is removed in vacuo. The residue is then subjected to a standard aqueous workup and purified by column chromatography.
Protocol 2: Mitsunobu Reaction
This protocol provides a direct method for the etherification without the need to first convert the alcohol to a halide.
To a solution of (4'-Trifluoromethylbiphenyl-3-yl)methanol (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or DCM at 0 °C, is added a solution of DEAD or DIAD (1.5 eq) in the same solvent dropwise.[7] The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to separate the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the etherification of (4'-Trifluoromethylbiphenyl-3-yl)methanol with various phenols using the Williamson ether synthesis protocol.
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 8 | 85-95 |
| p-Cresol | Cs₂CO₃ | DMF | 80 | 6 | 90-98 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 10 | 80-90 |
| 4-Nitrophenol | NaH | THF | Room Temp | 4 | 75-85 |
| 2-Naphthol | K₂CO₃ | DMF | 90 | 12 | 88-96 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification efficiency.
Visualization of Workflows
Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Mitsunobu Reaction Workflow
Caption: Workflow for Mitsunobu Reaction.
Conclusion
The etherification of (4'-Trifluoromethylbiphenyl-3-yl)methanol with phenols is a robust and versatile transformation for the synthesis of novel molecules with potential applications in drug discovery and materials science. Both the Williamson ether synthesis and the Mitsunobu reaction provide reliable and high-yielding routes to the desired products. The choice of method will depend on the specific substrate and the desired reaction conditions. The protocols and data presented herein serve as a valuable resource for researchers in the field, enabling the efficient synthesis and exploration of this important class of compounds.
References
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-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available at: [Link]
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Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC. Available at: [Link]
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Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Available at: [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available at: [Link]
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Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. Available at: [Link]
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-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
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Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Available at: [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]
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SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Available at: [Link]
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Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent | ACS Omega. Available at: [Link]
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Phenol ether - Wikipedia. Available at: [Link]
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Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Available at: [Link]
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]
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Mitsunobu reaction - Wikipedia. Available at: [Link]
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Boron Trifluoride⋅Diethyl Ether-Catalyzed Etherification of Alcohols: A Metal-Free Pathway to Diphenylmethyl Ethers | Request PDF - ResearchGate. Available at: [Link]
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(PDF) Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta - ResearchGate. Available at: [Link]
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Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. Available at: [Link]
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Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - ChemRxiv. Available at: [Link]
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Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
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Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Request PDF - ResearchGate. Available at: [Link]
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Dehydroxylation of alcohols for nucleophilic substitution. Available at: [Link]
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- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gold( i )-catalysed dehydrative formation of ethers from benzylic alcohols and phenols - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC00684H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield of (4'-Trifluoromethylbiphenyl-3-yl)methanol synthesis
Ticket #492-CF3: Technical Support Case - Yield Optimization Subject: Synthesis of (4'-Trifluoromethylbiphenyl-3-yl)methanol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Yield Killer" Diagnosis
You are likely experiencing low yields due to a specific electronic conflict in your Suzuki-Miyaura coupling strategy. The presence of the 4-trifluoromethyl (
This guide provides a diagnostic workflow to confirm this issue and offers two validated protocols to correct it:
-
The "Inverted" Strategy (Recommended): Swapping the coupling partners to thermodynamically favor the reaction.
-
The "Protected" Strategy: Optimizing the direct route if you are restricted by material availability.
Part 1: Diagnostic Workflow
Before altering your protocol, confirm the failure mode using this logic flow.
Figure 1: Diagnostic logic for Suzuki coupling failure modes. High levels of protodeboronation (Result 1) are the most common failure for
Part 2: Strategic Solutions (Protocols)
Solution A: The "Inverted" Route (Gold Standard)
Rationale: This protocol solves the electronic mismatch. By placing the boronic acid on the electron-neutral ring (Ring B) and the halogen on the electron-deficient ring (Ring A), you stabilize the boronic acid and activate the electrophile for faster oxidative addition.
Reaction Scheme:
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Nucleophile | 3-(Hydroxymethyl)phenylboronic acid | 1.2 | Stable partner (Resistant to deboronation).[1] |
| Electrophile | 1-Bromo-4-(trifluoromethyl)benzene | 1.0 | Activated partner ( |
| Catalyst | 0.03 | Robust catalyst, resists poisoning by free -OH.[1] | |
| Base | 3.0 | Standard activation.[1] | |
| Solvent | 1,4-Dioxane | - | Miscible, high boiling point.[1] |
Step-by-Step Protocol:
-
Charge: In a reaction vial, combine 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv), 3-(hydroxymethyl)phenylboronic acid (1.2 equiv), and
(3 mol%). -
Solvent: Add 1,4-dioxane (0.2 M concentration relative to bromide).
-
Degas: Sparge with Nitrogen/Argon for 10 minutes (Critical to prevent homocoupling).
-
Base: Add degassed 2M aqueous
(3.0 equiv). -
Reaction: Heat to 85°C for 4–6 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water x2, Brine x1. Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Solution B: The "Protected" Route (If Reagents are Fixed)
Rationale: If you must use 4-(trifluoromethyl)phenylboronic acid (perhaps due to inventory), you must prevent protodeboronation.[1] This is achieved by using anhydrous conditions (switching to a phosphate base) or protecting the alcohol to prevent catalyst coordination.
Key Adjustment: Do not use aqueous base. Water promotes the hydrolytic cleavage of the C-B bond in electron-deficient boronic acids.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |
| Nucleophile | 4-(Trifluoromethyl)phenylboronic acid | 1.5 | Excess required due to instability.[1] |
| Electrophile | 3-Bromobenzyl alcohol | 1.0 | Better: Use 3-Bromobenzaldehyde (then reduce).[1] |
| Base | 3.0 | Anhydrous .[1] | |
| Solvent | Toluene / THF (10:[1]1) | - | Anhydrous.[1] |
Step-by-Step Protocol:
-
Charge: Combine aryl halide, boronic acid, and
(5 mol%) or XPhos Pd G2 (2 mol%) in a dry flask. -
Base: Add anhydrous, finely ground
. -
Solvent: Add dry Toluene/THF.
-
Reaction: Reflux (90-100°C) under inert atmosphere for 12-18 hours.
-
Note: Reaction will be slower than aqueous methods but avoids deboronation.[1]
-
-
Reduction (If using aldehyde): If you coupled the aldehyde, cool crude mixture (0°C), add Ethanol, and add
(1.5 equiv). Stir 30 mins. Quench with sat. .[1]
Part 3: Troubleshooting & FAQs
Q1: My product is co-eluting with Triphenylphosphine oxide (TPPO). How do I remove it?
-
Answer: This is common with
.[1]-
Fix 1: Switch to
(ferrocene ligands are easier to separate). -
Fix 2 (Chemical): Add
(2 equiv) to your crude oil in ether/DCM.[1] The coordinates TPPO, precipitating it out. Filter the solid, and your product remains in the filtrate.
-
Q2: I see the product on LCMS, but I lose it during aqueous workup.
-
Answer: (4'-Trifluoromethylbiphenyl-3-yl)methanol has amphiphilic character.[1] The
is lipophilic, but the benzyl alcohol increases water solubility, especially if the pH is high.-
Fix: Ensure the aqueous layer is neutral or slightly acidic (pH 5-6) during extraction to prevent deprotonation of the alcohol (though
is high, emulsions form easily at high pH). Use DCM instead of EtOAc for extraction.[1]
-
Q3: Can I use the pinacol ester instead of the boronic acid?
-
Answer: Yes, and you should. The pinacol ester of 4-trifluoromethylphenylboronic acid is significantly more resistant to protodeboronation than the free acid. If using Solution B, this is a recommended upgrade.
Part 4: Visualizing the Pathway
Figure 2: Synthetic pathway comparison. Route A (Green) utilizes the "Inverted" strategy for maximum stability. The Aldehyde intermediate path (Yellow) is an alternative if the benzyl alcohol interferes with catalysis.
References
-
Suzuki-Miyaura Coupling Reviews: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95, 2457–2483. Link[1]
-
Protodeboronation Mechanisms: Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 2017 , 139, 13156–13165.[7] Link[1]
-
Fluorine in Coupling Reactions: Furuya, T.; Kamlet, A. S.; Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011 , 473, 470–477. Link[1]
-
Reaction Conditions for Electron-Deficient Boronic Acids: Lennox, A. J. J.; Lloyd-Jones, G. C.[1] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443. Link
Sources
- 1. 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. β-Trifluoromethyl alcohol synthesis [organic-chemistry.org]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. repositum.tuwien.at [repositum.tuwien.at]
Technical Support Center: Solubility of (4'-Trifluoromethylbiphenyl-3-yl)methanol
Prepared by: Senior Application Scientist, Experimental Support Division
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with (4'-Trifluoromethylbiphenyl-3-yl)methanol. We address frequently encountered challenges related to its solubility in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and Ethanol. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to provide direct answers to common queries and troubleshooting scenarios.
Question 1: I need to prepare a stock solution of (4'-Trifluoromethylbiphenyl-3-yl)methanol. Which solvent should I choose: DMSO or ethanol?
Answer: For achieving the highest stock concentration and ensuring complete dissolution, DMSO is the recommended solvent.
The rationale lies in the molecular structure of the compound and the principle of "like dissolves like".[1][2] (4'-Trifluoromethylbiphenyl-3-yl)methanol has a large, nonpolar biphenyl core and a lipophilic trifluoromethyl (-CF3) group.[3][4] These features make the molecule predominantly hydrophobic. While it does possess a polar methanol (-CH2OH) group capable of hydrogen bonding, its influence is significantly outweighed by the large nonpolar scaffold.
-
DMSO (Dimethyl Sulfoxide) is a powerful polar aprotic solvent.[5] It effectively dissolves a wide array of both polar and nonpolar compounds, making it an excellent "universal solvent" in many research contexts.[5][6][7] Its ability to engage in strong dipole-dipole interactions and van der Waals forces with the biphenyl and trifluoromethyl groups, without being constrained by a rigid hydrogen-bonding network, facilitates high solubility for this compound.
-
Ethanol is a polar protic solvent.[8] It has a polar hydroxyl group and a nonpolar ethyl group.[9] While it can dissolve many organic compounds, its hydrogen-bonding network makes it less effective at solvating large, predominantly nonpolar molecules compared to DMSO. You will likely encounter a much lower saturation limit in ethanol.
Question 2: I am observing a persistent precipitate of my compound in ethanol, even after vortexing and gentle warming. What is happening?
Answer: This indicates that you have exceeded the solubility limit of (4'-Trifluoromethylbiphenyl-3-yl)methanol in ethanol. The limited dissolving power of ethanol for this specific molecule is the primary cause. While techniques like stirring, sonication, or gentle heating can increase the rate of dissolution, they do not significantly change the thermodynamic solubility limit at a given temperature.[1][2]
Troubleshooting Steps:
-
Reduce Concentration: Attempt to prepare a more dilute solution in ethanol.
-
Switch Solvents: For higher concentrations, transitioning to DMSO is the most effective solution.
-
Use a Co-Solvent System: If your experimental protocol cannot tolerate pure DMSO, you might consider a co-solvent mixture, such as DMSO:Ethanol or DMSO:Water. However, this requires careful validation to avoid precipitation.
Question 3: My compound dissolved perfectly in DMSO, but it crashed out of solution when I added my aqueous cell culture medium. How do I fix this?
Answer: This is a common and expected phenomenon known as "antisolvent precipitation." DMSO is miscible with water, but when you introduce your DMSO stock into a predominantly aqueous environment, the overall polarity of the solvent system increases dramatically.[5] The hydrophobic (4'-Trifluoromethylbiphenyl-3-yl)methanol is no longer soluble in this new, highly polar environment and precipitates out.
Mitigation Strategies:
-
Minimize DMSO Volume: Prepare the highest possible concentration of your stock in DMSO. This allows you to use the smallest possible volume to achieve your desired final concentration in the aqueous medium, keeping the final percentage of DMSO low (typically <0.5% v/v to minimize solvent-induced artifacts in biological assays).
-
Serial Dilution: Perform an intermediate dilution step. For example, dilute your DMSO stock into a small volume of ethanol or your final aqueous medium while vortexing vigorously to aid dispersion before the final dilution.
-
Check Final Concentration Solubility: The most rigorous approach is to determine the compound's solubility directly in your final aqueous buffer or medium. Often, the solubility in the final assay condition is the true limiting factor.
Question 4: What are the primary safety considerations when handling DMSO and ethanol?
Answer: Always consult the full Safety Data Sheet (SDS) for any chemical before use.[10][11]
-
Ethanol: It is a highly flammable liquid.[12][13] Keep it away from heat, sparks, and open flames. Store in a well-ventilated area.
-
DMSO: The primary concern with DMSO is its ability to rapidly penetrate the skin and act as a carrier for other dissolved substances.[14] This means any toxic solutes dissolved in DMSO can be more readily absorbed into the body. Always wear appropriate personal protective equipment (PPE), especially chemically resistant gloves (nitrile may not be sufficient for prolonged contact; check glove compatibility charts). Handle in a well-ventilated area.
Physicochemical Analysis and Solubility Rationale
A direct comparison of the solute and solvent properties illuminates the observed solubility differences. The fundamental principle is that solubility is maximized when the intermolecular forces of the solute and solvent are closely matched.[1]
| Property | (4'-Trifluoromethylbiphenyl-3-yl)methanol | Dimethyl Sulfoxide (DMSO) | Ethanol |
| Molecular Formula | C₁₄H₁₁F₃O[3] | (CH₃)₂SO[5] | C₂H₅OH |
| Molar Mass | 252.23 g/mol [3] | 78.13 g/mol [5] | 46.07 g/mol |
| Solvent Type | N/A (Solute) | Polar Aprotic [5][14] | Polar Protic [8] |
| Key Structural Features | Large hydrophobic biphenyl core, lipophilic -CF₃ group, small polar -CH₂OH group. | Highly polar S=O bond, no H-bond donor capability. | Polar -OH group (H-bond donor & acceptor), short nonpolar ethyl group. |
| Predicted Interaction | Strong dipole-dipole and van der Waals interactions with DMSO. Weaker overall interaction with ethanol due to the large nonpolar region disrupting ethanol's H-bond network. | Excellent for solvating a wide range of solutes, especially large organic molecules. | Good for smaller polar molecules and those with significant H-bonding capacity. |
The Decisive Factors in Solubility
Caption: Factors influencing the differential solubility of the compound.
Experimental Protocol: Determining Equilibrium Solubility
Since quantitative solubility data for this compound is not widely published, experimental determination is crucial for precise work. The "shake-flask" method is a reliable and widely accepted technique.[15]
Workflow: Shake-Flask Solubility Determination
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Solubility factors when choosing a solvent [labonline.com.au]
- 3. 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]
- 7. Dimethyl Sulfoxide | Ennore India Chemicals [ennoreindiachemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. laballey.com [laballey.com]
- 10. fishersci.com [fishersci.com]
- 11. methanex.com [methanex.com]
- 12. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 13. actylislab.com [actylislab.com]
- 14. antbioinc.com [antbioinc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Trifluoromethylbiphenyl Intermediates
Status: Operational
Ticket ID: TMB-PUR-001
Subject: Troubleshooting Purification, Isolation, and Pd-Removal for
Introduction
Welcome to the Technical Support Hub. You are likely here because standard purification protocols (Hexane/EtOAc columns) are failing to separate your trifluoromethyl (
The
Quick Diagnostic: Purification Decision Matrix
Before proceeding, identify your primary bottleneck using the workflow below.
Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.
Module 1: Chromatographic Separation
Issue: "My product co-elutes with the protodeboronated byproduct or a regioisomer on TLC."
Root Cause:
The
Troubleshooting Protocol
1. Abandon Standard Hexane/EtOAc:
Ethyl acetate (EtOAc) is often too polar and lacks selectivity for
2. The "Toluene Effect" (Recommended): Switch to Hexane/Toluene or Heptane/DCM .
-
Why: Toluene interacts via
stacking with the electron-deficient -biphenyl ring differently than it does with electron-neutral impurities. This often creates the necessary (difference in retention factor) that EtOAc cannot achieve.
3. Stationary Phase Modification: If normal phase silica fails, do not just increase column length. Change the surface chemistry.
| Stationary Phase | Mechanism | Recommendation |
| Standard Silica | H-Bonding / Dipole | Poor. |
| C18 (Reverse Phase) | Hydrophobic Interaction | Excellent. |
| Ag-Impregnated Silica | Specialized. Effective if the impurity is a regioisomer with different steric access to the |
4. Flash Chromatography Gradient (Standard Silica):
-
Solvent A: Heptane (preferred over Hexane for toxicity/boiling point reasons).
-
Solvent B: Toluene (or Dichloromethane if Toluene absorbs UV too much for your detector).
-
Gradient: 0% B
20% B over 10 CV (Column Volumes).
Expert Tip: If using Toluene, ensure your UV detector is set to a wavelength >285 nm to avoid solvent cutoff interference.
Module 2: Crystallization & Scalability
Issue: "The product forms an oil at the bottom of the flask instead of crystals."
Root Cause: Trifluoromethyl groups lower the melting point of biphenyls compared to their methyl analogs due to weak intermolecular forces (fluorine is not very polarizable). This leads to a narrow "metastable zone" where "oiling out" (liquid-liquid phase separation) occurs before crystallization.
The "Anti-Oil" Protocol
Step 1: Solvent Selection Avoid single-solvent systems. Use a Solvent/Anti-solvent pair.
| Solvent System | Ratio (v/v) | Context |
| Ethanol / Water | 5:1 to 10:1 | Best Starting Point. Water forces the hydrophobic |
| Heptane / Toluene | 10:1 | Good for highly lipophilic intermediates. |
| Methanol / Water | Varies | Use if Ethanol yields oil; Methanol is more polar. |
Step 2: The Seeding Loop (Critical) Do not rely on spontaneous nucleation.
Figure 2: Recrystallization workflow emphasizing the seeding step to prevent oiling out.
Step 3: Procedure
-
Dissolve crude solid in minimum hot Ethanol (
). -
Add warm Water dropwise until the solution turns slightly milky.
-
Add a drop of Ethanol to clarify it again.
-
Cool to
. Add seed crystals (if available) or scratch the glass. -
Allow to cool to Room Temperature (RT) without stirring for 2 hours.
-
Cool to
before filtration.
Module 3: Palladium Scavenging
Issue: "The product is grey/brown, or residual Pd is >100 ppm."
Root Cause:
Scavenging Protocol
Option A: SiliaMetS® Thiol (Solid Phase Extraction)
-
Best for: Late-stage intermediates where yield loss must be minimized.
-
Mechanism: The thiol (-SH) group binds Pd covalently.
-
Protocol:
-
Dissolve crude product in THF or EtOAc (10 mL/g).
-
Add SiliaMetS® Thiol or MP-TMT (0.5 equiv relative to expected Pd residue, or 10-20 wt% of product).
-
Stir at
for 4 hours. -
Filter through a 0.45
m pad. -
Concentrate filtrate.[1]
-
Option B: Activated Charcoal (The "Classic" Method)
-
Best for: Early-stage intermediates (cheaper, but may adsorb product).
-
Protocol:
-
Dissolve in hot Toluene or Ethanol.
-
Add Activated Carbon (10 wt%).
-
Reflux for 30-60 mins.
-
Critical: Filter hot through Celite. If it cools, Pd will re-precipitate into the filtrate.
-
Option C: Aqueous Wash (Chemical Wash)
-
Reagent: Aqueous Sodium Bisulfite (
) or N-Acetylcysteine. -
Protocol: Wash the organic layer with 10%
solution during workup. This reduces Pd(II) to insoluble species or water-soluble complexes.
FAQs
Q: Can I use distillation for purification?
A: Only if the molecular weight is low (<250 g/mol ) and the boiling point difference between isomers is >10°C.
Q: Why does my NMR show a "ghost" set of peaks?
A: Check for Rotamers . Sterically hindered
Q: How do I remove the homocoupling dimer (
-
Prevention is key: Use rigorous
sparging during synthesis to prevent Pd-oxidation. -
Purification: Reverse Phase (C18) chromatography is the most reliable method to separate the dimer from the cross-coupled product.
References
-
Suzuki-Miyaura Coupling & Homocoupling Suppression
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. J. Org. Chem. (2007).[2]
-
-
Fluorinated Solvents & Chromatography
-
General Purification of Biphenyls
- Practical Synthesis of Trifluoromethyl-Substituted Biphenyls. J. Am. Chem. Soc. (Relevant context on synthesis and workup).
-
Pd Scavenging Techniques
Sources
- 1. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Retention of fluorinated chiral selectors in biphasic fluorinated solvent systems and its application to the separation of enantiomers by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. EP0426815B1 - Fluorinated biphenyl derivatives - Google Patents [patents.google.com]
- 8. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Removing palladium impurities from (4'-Trifluoromethylbiphenyl-3-yl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals on the Purification of (4'-Trifluoromethylbiphenyl-3-yl)methanol
Welcome to the Technical Support Center for troubleshooting the removal of palladium impurities from (4'-Trifluoromethylbiphenyl-3-yl)methanol. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally similar active pharmaceutical ingredients (APIs). As Senior Application Scientists, we understand that residual palladium from cross-coupling reactions is a persistent issue, and this resource is structured to help you navigate these challenges effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding palladium removal.
Q1: Why is removing palladium from my API so critical?
A: Palladium is a widely used catalyst in organic synthesis, particularly in cross-coupling reactions like Suzuki and Heck, which are often employed in the synthesis of complex molecules like (4'-Trifluoromethylbiphenyl-3-yl)methanol.[1][2] However, residual palladium in the final API is a significant concern for several reasons:
-
Regulatory Limits: Regulatory bodies such as the International Council for Harmonisation (ICH) have strict limits on elemental impurities in drug products. Palladium is classified as a Class 2B element, with an oral consumption limit of 10 ppm.[3]
-
Toxicity: Palladium compounds can be toxic, and their presence in a final drug product poses a safety risk to patients.[4]
-
Downstream Chemistry Interference: Residual palladium can interfere with subsequent synthetic steps, potentially leading to undesired side reactions or catalyst poisoning.[5]
Q2: I performed a standard aqueous work-up and column chromatography, but my palladium levels are still high. Why?
A: While standard purification techniques can remove some palladium, they are often insufficient for a number of reasons:
-
Palladium Speciation: After a reaction, palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and can be complexed with ligands or the product itself.[1][5] These different species have varying solubilities and affinities for silica gel, making their complete removal by chromatography challenging.
-
Product-Palladium Interactions: The API itself can sometimes form stable complexes with palladium, causing it to co-elute during chromatography.
-
Colloidal Palladium: In some cases, palladium can form colloidal nanoparticles that are difficult to remove by simple filtration or chromatography.[6]
Q3: What are the main strategies for palladium removal?
A: The primary strategies for palladium removal can be broadly categorized as:
-
Scavenging: Using solid-supported or solution-phase agents that selectively bind to palladium.[1][7][8]
-
Adsorption: Employing materials like activated carbon to adsorb palladium species.[9][10]
-
Crystallization: Leveraging differences in solubility to isolate the pure API, leaving palladium impurities in the mother liquor.[11][12][13]
-
Extraction: Using liquid-liquid extraction with an aqueous solution containing a chelating agent to pull palladium out of the organic phase.[6]
The choice of method depends on factors like the nature of the API, the solvent system, the form of the palladium impurity, and the desired level of purity.[5]
II. Troubleshooting Guides
This section provides detailed protocols and the scientific rationale behind them to address specific palladium removal challenges.
Guide 1: Implementing Palladium Scavengers
Palladium scavengers are materials functionalized with groups that have a high affinity for palladium, effectively "scavenging" it from the solution. Thiol-functionalized silica and resins are common examples.[1][3][7]
Common Problem: Inconsistent or incomplete palladium removal with scavenger resins.
Troubleshooting Workflow:
Caption: Workflow for Palladium Scavenging.
Detailed Protocol: Thiol-Functionalized Silica Scavenger
-
Solvent Selection: Dissolve the crude (4'-Trifluoromethylbiphenyl-3-yl)methanol in a suitable solvent. Aprotic solvents like dichloromethane (DCM) or toluene are often good starting points. The choice of solvent can significantly impact scavenger efficiency.[5]
-
Scavenger Addition: Add 3-5 weight equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. The exact amount may need to be optimized.
-
Agitation and Heating: Stir the mixture at room temperature for 4-6 hours. If removal is sluggish, heating to 40-50°C can improve kinetics.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger resin.[6][14] Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Analysis: Concentrate the filtrate and analyze the palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a rapid screening method.[4]
Causality: The soft thiol groups on the silica surface have a strong affinity for the soft Lewis acidic palladium, forming a stable complex that is easily filtered off.
Guide 2: Activated Carbon Treatment
Activated carbon is a cost-effective and versatile adsorbent for removing a wide range of impurities, including palladium.[9][10][15]
Common Problem: Low product recovery after activated carbon treatment.
Troubleshooting Workflow:
Caption: Recrystallization Workflow for Palladium Removal.
Detailed Protocol: Anti-Solvent Recrystallization
-
Solvent Selection: Identify a solvent in which (4'-Trifluoromethylbiphenyl-3-yl)methanol is highly soluble (e.g., methanol, isopropanol) and an anti-solvent in which it is poorly soluble but the palladium impurities remain dissolved (e.g., water, heptane). The two solvents must be miscible. [16]2. Dissolution: Dissolve the crude material in a minimal amount of the hot primary solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. [16]4. Anti-Solvent Addition: Slowly add the anti-solvent to the hot solution until persistent cloudiness is observed. Then, add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. [16]Slow cooling is crucial for forming pure crystals. [12]6. Isolation and Analysis: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry. Analyze both the crystals and the mother liquor for palladium content.
Causality: The principle is to create a supersaturated solution from which the desired compound selectively crystallizes, leaving impurities, including palladium complexes, in the solution. The choice of solvents is critical to exploit the solubility differences between the product and the impurities. [11]
III. Data Summary
The following table summarizes the typical performance of the described palladium removal techniques. Note that actual results will be highly dependent on the specific reaction conditions and the nature of the palladium species.
| Method | Typical Pd Removal Efficiency | Potential Product Loss | Key Considerations |
| Thiol-Functionalized Scavenger | >95% | <5% | High cost, effective for various Pd species. [1][7] |
| Activated Carbon | 80-99% | 5-20% | Cost-effective, potential for high product loss. [5] |
| Recrystallization | 70-99% | 10-30% | Highly dependent on solvent selection, can be very effective. [4][12] |
IV. References
-
Wilson, J. et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Activated Carbon Business Division. [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Wilson, J. et al. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
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Economidou, M. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
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Mita, T. et al. (2005). Method of removing palladium. Google Patents.
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Wang, J. et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
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Lee, J.-C. et al. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. [Link]
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Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
-
Huang, J.-P. et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. ACS Publications. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
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Homework.Study.com. Why is methanol a good solvent to recrystallize biphenyl? Homework.Study.com. [Link]
-
Various Authors. (2017). How to remove palladium catalyst from reaction mixture ? ResearchGate. [Link]
-
Reddit. (2025). Your trick to remove residual palladium. Reddit. [Link]
-
University of Toronto. Recrystallization. University of Toronto. [Link]
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University of Alberta. Recrystallization - Single Solvent. University of Alberta. [Link]
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Amrita Vishwa Vidyapeetham. Recrystallization. Amrita Vishwa Vidyapeetham. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Barnard College. recrystallization, filtration and melting point. Barnard College. [Link]
-
Scott, J. S. et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
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Huang, J.-P. et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic. PDF Free Download. [Link]
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Technical Support Center: Crystallization of (4'-Trifluoromethylbiphenyl-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the crystallization of (4'-Trifluoromethylbiphenyl-3-yl)methanol. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to achieve high-purity crystalline material. This document moves beyond simple protocols to explain the underlying principles, enabling you to adapt and optimize the crystallization process for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of (4'-Trifluoromethylbiphenyl-3-yl)methanol to consider for crystallization?
A1: Understanding the molecule's properties is crucial for selecting an appropriate solvent system. (4'-Trifluoromethylbiphenyl-3-yl)methanol possesses a biphenyl core, conferring a degree of hydrophobicity and promoting π-π stacking interactions. The polar hydroxyl (-OH) group allows for hydrogen bonding, while the trifluoromethyl (-CF3) group is strongly electron-withdrawing and lipophilic. This combination of features suggests that the compound will have moderate solubility in a range of organic solvents.
Q2: Which solvents are recommended for the crystallization of (4'-Trifluoromethylbiphenyl-3-yl)methanol?
A2: While specific solubility data for this exact molecule is not extensively published, we can make informed recommendations based on structurally similar compounds and general principles of crystallization. A good starting point for solvent screening would include:
-
Alcohols (Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the hydroxyl group of the molecule. They often provide good solubility at elevated temperatures and lower solubility at room temperature, which is ideal for crystallization by cooling.[1][2]
-
Aromatic Solvents (Toluene, Xylene): The biphenyl structure suggests good solubility in aromatic solvents due to favorable π-π interactions.[1][3]
-
Ketones (Acetone, Methyl Ethyl Ketone): These polar aprotic solvents can also be effective.[1]
-
Ethers (Tetrahydrofuran, Dioxane): These are generally good solvents for a wide range of organic compounds.[1]
-
Esters (Ethyl Acetate): Often used in recrystallization due to their moderate polarity.
Q3: What are common issues encountered during the crystallization of this compound and how can I troubleshoot them?
A3: Common challenges include oiling out, formation of amorphous precipitate, and obtaining crystals of poor quality (e.g., small needles, agglomerates). Our troubleshooting section below provides detailed guidance on addressing these issues.
Q4: Can anti-solvent crystallization be used for (4'-Trifluoromethylbiphenyl-3-yl)methanol?
A4: Yes, anti-solvent crystallization is a highly effective technique, especially if the compound is highly soluble in a particular solvent at room temperature. The principle is to dissolve the compound in a "good" solvent and then add a "poor" solvent (the anti-solvent) in which the compound is insoluble, to induce precipitation. A common example is dissolving the compound in a solvent like tetrahydrofuran (THF) or acetone and then slowly adding water or a non-polar solvent like heptane or hexane as the anti-solvent.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of (4'-Trifluoromethylbiphenyl-3-yl)methanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out (Formation of a liquid phase instead of solid crystals upon cooling or anti-solvent addition) | - The solution is too concentrated.- The cooling rate is too fast.- The solvent system is not optimal. | - Dilute the solution with more solvent.- Slow down the cooling rate. Consider a stepwise cooling profile.- Try a different solvent or a co-solvent system. For example, a mixture of a good solvent and a poor solvent can sometimes prevent oiling out. |
| Formation of Amorphous Solid (Powdery precipitate with no defined crystalline structure) | - Supersaturation was reached too quickly.- Presence of impurities that inhibit crystal growth. | - Reduce the rate of cooling or anti-solvent addition.- Ensure the starting material is of sufficient purity. An initial purification step like column chromatography might be necessary.- Try a different solvent system. |
| Poor Crystal Quality (e.g., fine needles, agglomerates, low purity) | - Nucleation rate is too high, and growth rate is too low.- Inefficient mixing during crystallization.- Impurities are being incorporated into the crystal lattice. | - Optimize the cooling rate. A slower cooling rate generally favors the growth of larger, more well-defined crystals.- Introduce gentle agitation during the crystallization process.- Perform a hot filtration of the saturated solution to remove any insoluble impurities before cooling.- Consider a different solvent for recrystallization, as solvent choice can significantly impact crystal habit.[4] |
| Low Yield | - The compound is too soluble in the chosen solvent at low temperature.- Insufficient cooling.- Loss of material during transfer and filtration. | - Choose a solvent in which the compound has lower solubility at the final crystallization temperature.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Ensure complete transfer of the crystalline slurry to the filtration apparatus and wash the crystals with a minimal amount of cold solvent. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization by Cooling
-
Solvent Selection: Begin by performing small-scale solubility tests with the recommended solvents (e.g., methanol, ethanol, isopropanol, toluene, ethyl acetate). The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude (4'-Trifluoromethylbiphenyl-3-yl)methanol and a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid has dissolved.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask to slow down the cooling process.
-
Further Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude (4'-Trifluoromethylbiphenyl-3-yl)methanol in a minimum amount of a "good" solvent (e.g., acetone, THF) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., water, n-heptane) dropwise to the stirred solution until the solution becomes slightly turbid.
-
Crystal Growth: If the solution remains turbid, add a few drops of the "good" solvent until it becomes clear again. Allow the solution to stand undisturbed. Crystals should form over time.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the anti-solvent. Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Predicted Solubility of (4'-Trifluoromethylbiphenyl-3-yl)methanol in Common Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| n-Heptane | 0.1 | Low | Non-polar solvent, unlikely to dissolve the polar hydroxyl group. |
| Toluene | 2.4 | High | Aromatic solvent, good for dissolving the biphenyl core.[3] |
| Dichloromethane | 3.1 | High | Good general solvent for many organic compounds. |
| Acetone | 5.1 | High | Polar aprotic solvent, likely to be a good solvent.[3] |
| Ethanol | 5.2 | Moderate to High | Polar protic solvent, can hydrogen bond with the hydroxyl group. Often used for recrystallization.[3] |
| Methanol | 6.6 | Moderate to High | Similar to ethanol, a good candidate for recrystallization.[1][5] |
| Water | 10.2 | Low | The molecule is predominantly hydrophobic. |
Note: This table is predictive and serves as a starting point for experimental screening.
Visualization of Crystallization Workflow
Below is a generalized workflow for developing a crystallization procedure for (4'-Trifluoromethylbiphenyl-3-yl)methanol.
Caption: A general workflow for developing a crystallization protocol.
Logical Relationship of Troubleshooting Steps
This diagram illustrates the decision-making process when encountering common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
References
- AU2008274274A1 - Novel crystalline form of 3-(Difluormethyl)-1-methyl-N -(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1H-pyrazol-4-carboxamide - Google Patents.
-
4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003 - PubChem. Available at: [Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447.
-
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol - PubChem. Available at: [Link]
- US5965729A - Process for the crystallization of a reverse transcriptase inhibitor using an anti-solvent - Google Patents.
- US20160046633A1 - Novel compounds and processes - Google Patents.
- WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone - Google Patents.
-
Controlling solid form and crystal habit of triphenylmethanol by antisolvent crystallization in a microfluidic device. Available at: [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Available at: [Link]
Sources
- 1. AU2008274274A1 - Novel crystalline form of 3-(Difluormethyl)-1-methyl-N -(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1H-pyrazol-4-carboxamide - Google Patents [patents.google.com]
- 2. US5965729A - Process for the crystallization of a reverse transcriptase inhibitor using an anti-solvent - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study [mdpi.com]
- 5. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
Stability of (4'-Trifluoromethylbiphenyl-3-yl)methanol under basic conditions
Here is the technical support center for (4'-Trifluoromethylbiphenyl-3-yl)methanol.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals using (4'-Trifluoromethylbiphenyl-3-yl)methanol. It provides in-depth technical information, troubleshooting advice, and best practices for handling this compound, with a specific focus on its stability under basic conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical behavior and handling of (4'-Trifluoromethylbiphenyl-3-yl)methanol.
Q1: What is the primary stability concern for (4'-Trifluoromethylbiphenyl-3-yl)methanol under basic conditions?
The primary point of instability is the benzylic alcohol functional group. Benzylic alcohols are susceptible to oxidation, a process that can be accelerated by basic conditions, especially in the presence of atmospheric oxygen.[1][2] The initial oxidation product is the corresponding aldehyde, (4'-Trifluoromethylbiphenyl-3-yl)carbaldehyde. With stronger oxidizing conditions or upon extended exposure, this aldehyde can be further oxidized to the carboxylic acid, 4'-Trifluoromethylbiphenyl-3-carboxylic acid.[3]
Q2: I've observed new impurities after exposing my compound to a strong base like NaOH. What could they be?
If the initial oxidation to the aldehyde occurs, you may observe products from a subsequent Cannizzaro reaction .[4] This reaction happens to aldehydes that do not have α-hydrogens (like the one formed here) in the presence of a strong base.[5][6] It is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the starting alcohol and one molecule of the carboxylic acid.[4][7] Therefore, after exposure to a strong base, you could have a mixture of:
-
Starting Material: (4'-Trifluoromethylbiphenyl-3-yl)methanol
-
Oxidation Product: (4'-Trifluoromethylbiphenyl-3-yl)carbaldehyde
-
Cannizzaro Products: A mix of the starting alcohol and 4'-Trifluoromethylbiphenyl-3-carboxylic acid.
Additionally, slow oxidation in the presence of air can form the aldehyde, which may then react with the starting alcohol to form an acetal impurity, analogous to the formation of benzaldehyde dibenzyl acetal from benzyl alcohol.[8]
Q3: Is the trifluoromethyl (-CF3) group on the biphenyl ring stable to basic conditions?
Generally, yes. The aryl-CF3 group is robust and resistant to hydrolysis under typical laboratory conditions (e.g., room temperature, common inorganic bases like NaOH, K2CO3). However, it is not completely inert. Hydrolysis of an aryl-CF3 group to a carboxylic acid can occur but usually requires harsh conditions, such as high temperatures and pressures, which are not typical for standard organic reactions.[9] The stability of the -CF3 group is also influenced by its position. In trifluoromethylphenols, for instance, -CF3 groups ortho or para to a hydroxyl group are more susceptible to base-mediated hydrolysis than a meta-CF3 group.[10][11] Given its position in the target molecule, significant degradation of the -CF3 group under routine basic conditions is not expected to be a primary degradation pathway.
Q4: What are the recommended storage and handling conditions for this compound?
To minimize degradation, (4'-Trifluoromethylbiphenyl-3-yl)methanol should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. It should be kept in a cool, dark place, away from strong bases and oxidizing agents. When using the compound in a reaction, it is advisable to degas solvents and use an inert atmosphere if the reaction is sensitive to oxidation.
Part 2: Troubleshooting Guide
This section provides a structured approach to solving common experimental issues.
Problem 1: My reaction mixture or purified product shows unexpected coloration (e.g., yellowing) after exposure to a base.
-
Possible Cause: Formation of oxidized impurities. Aldehydes and other conjugated byproducts can often be colored.
-
Troubleshooting Steps:
-
Analyze the Mixture: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of new, more polar spots/peaks (carboxylic acid) or less polar spots/peaks (aldehyde) compared to your starting material.
-
Use Milder Bases: If your protocol allows, switch from strong hydroxides (NaOH, KOH) to milder inorganic bases like carbonates (K2CO3, Cs2CO3) or organic bases (triethylamine, DIPEA).
-
Maintain Inert Atmosphere: Ensure your reaction is run under a nitrogen or argon atmosphere to minimize oxidation from atmospheric oxygen. Use degassed solvents.
-
Problem 2: My post-reaction analysis (LC-MS, NMR) shows multiple new peaks that I cannot identify.
-
Possible Cause: Degradation has occurred, likely leading to a mixture of the aldehyde, carboxylic acid, and potentially acetal byproducts as described in the FAQ section.
-
Troubleshooting Workflow: The following workflow can help systematically identify the unknown species.
Caption: Troubleshooting workflow for impurity identification.
Part 3: Best Practices & Experimental Protocols
Proactive measures are crucial for ensuring the stability and integrity of (4'-Trifluoromethylbiphenyl-3-yl)methanol in your experiments.
Key Recommendations
-
Base Selection: Prefer milder, non-nucleophilic bases (e.g., K2CO3, Cs2CO3) over strong hydroxides (NaOH, KOH) when possible, especially if reactions require heating.
-
Atmosphere Control: For any base-mediated reaction, particularly if it is heated or run for an extended period, use an inert atmosphere (N2 or Ar).
-
Temperature Management: Avoid excessive heating in the presence of strong bases. If elevated temperatures are necessary, consider shorter reaction times.
Protocol: Forced Degradation Study (Base Hydrolysis)
To quantitatively assess the stability of your compound, a forced degradation study is the industry-standard approach.[12][13][14] This protocol provides a framework for evaluating stability against various bases.
Objective: To determine the degradation profile of (4'-Trifluoromethylbiphenyl-3-yl)methanol under different basic conditions and identify the primary degradation products.
Materials:
-
(4'-Trifluoromethylbiphenyl-3-yl)methanol
-
Solvent: Acetonitrile/Water (1:1) or THF/Water (1:1)
-
Bases: 0.1 M NaOH, 1 M NaOH, Saturated aqueous K2CO3
-
Analytical Instrumentation: HPLC with UV detector, LC-MS for peak identification.
Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of (4'-Trifluoromethylbiphenyl-3-yl)methanol in acetonitrile (ACN).
-
Setting up Stress Conditions: In separate vials, mix the stock solution with the basic solutions as follows (for a final volume of 2 mL):
-
Control: 1 mL Stock Solution + 1 mL Purified Water.
-
0.1 M NaOH: 1 mL Stock Solution + 1 mL 0.2 M NaOH (final conc. 0.1 M).
-
1 M NaOH: 1 mL Stock Solution + 1 mL 2 M NaOH (final conc. 1 M).
-
Sat. K2CO3: 1 mL Stock Solution + 1 mL Saturated aqueous K2CO3.
-
-
Incubation: Place all vials in a heating block or water bath set to 50°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 6, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Quenching: Immediately neutralize the aliquot by adding it to a vial containing an equivalent amount of 0.1 M HCl to stop the degradation. Dilute as needed for analysis.
-
Analysis:
-
Inject the quenched samples into an HPLC-UV system. Calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 sample. A good target for degradation is 5-20%.[15]
-
Inject the samples into an LC-MS system to obtain the mass-to-charge ratio (m/z) of any new peaks to aid in their identification.
-
Expected Results & Data Interpretation
The results can be summarized in a table to easily compare the stability under different conditions.
| Condition | Time (hours) | % Parent Compound Remaining (Hypothetical) | Major Degradant(s) Observed (by LC-MS) |
| Control (Water) | 24 | >99% | None |
| Sat. K2CO3 | 24 | 95% | Aldehyde (trace) |
| 0.1 M NaOH | 24 | 80% | Aldehyde, Carboxylic Acid |
| 1 M NaOH | 6 | 65% | Aldehyde, Carboxylic Acid |
| 1 M NaOH | 24 | 30% | Carboxylic Acid (major), Aldehyde (minor) |
This systematic study will provide a clear picture of the compound's stability profile, confirming that degradation is more severe with stronger bases and longer exposure times, proceeding via oxidation.[12][16]
References
- Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Patel, Y., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- ResolveMass Laboratories. (2026).
- PHARMD GURU. (2025). 22. CANNIZZARO REACTION.
- Reddy, B. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Research.
- Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Kharasch, M. S., & Foy, H. (n.d.).
- Wikipedia. (n.d.). Cannizzaro reaction.
- Beilstein Journals. (2024).
- Slideshare. (n.d.). Cannizzaro reaction | PPTX.
- Mobley, J. K., et al. (2018).
- Beilstein Journals. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
- JoVE. (2025).
- Beg, M. A. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART IV. DIPHENYLTRIFLUOROMETHYLPHOSPHINE AND COMPLEX FORMATION BY PHENYLTRIFLUOROMETHYL. Canadian Journal of Chemistry.
- Chen, M. S., & White, M. C. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
- UWSpace - University of Waterloo. (2020). Synthesis and Reactivity of Aryl(trifluoromethyl)diazomethane Compounds.
- Dąbrowska, A., et al. (2024).
- Chemistry Steps. (2019).
- ChemRxiv. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism.
- PubMed. (2025). Reactivity of Aryl Trifluoromethyl Ketimines toward Organometallic Nucleophiles under Protic and Aprotic Conditions.
- Organic Chemistry Portal. (2013).
- Prakash, G. K. S., et al. (n.d.). Alkoxide- and Hydroxide-Induced Nucleophilic Trifluoromethylation Using Trifluoromethyl Sulfone or Sulfoxide. The Journal of Organic Chemistry.
- Google Patents. (1979).
- RSC Publishing. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
- Wikipedia. (n.d.).
- Royal Society of Chemistry. (2020). New findings and current controversies on oxidation of benzyl alcohol by a copper complex.
- Abend, A. M., et al. (n.d.). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Ovid.
- Chemistry Stack Exchange. (2015). Comparing the stabilities of allylic, benzylic, and tertiary radicals.
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
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- 2. New findings and current controversies on oxidation of benzyl alcohol by a copper complex - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00222D [pubs.rsc.org]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Cannizzaro reaction | PPTX [slideshare.net]
- 7. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 8. ovid.com [ovid.com]
- 9. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 12. acdlabs.com [acdlabs.com]
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- 15. onyxipca.com [onyxipca.com]
- 16. ajpsonline.com [ajpsonline.com]
Technical Support Center: Advanced Strategies for 4'-Trifluoromethylbiphenyl Reactions
Welcome to the technical support center for synthetic challenges involving 4'-trifluoromethylbiphenyl and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter hurdles related to the unique steric and electronic properties of this moiety. The trifluoromethyl (-CF₃) group, while invaluable for modulating the physicochemical properties of drug candidates and materials, imposes significant steric bulk and strong electron-withdrawing effects. These characteristics frequently lead to low yields, incomplete reactions, or undesired side products in standard protocols.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve common experimental issues. Our approach is rooted in mechanistic understanding, aiming to explain the causality behind each recommendation and empower you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in a question-and-answer format.
Q1: My Suzuki-Miyaura cross-coupling reaction to form a substituted 4'-trifluoromethylbiphenyl is giving low to no yield. What's going wrong?
This is the most common challenge. The combination of the bulky -CF₃ group and potentially substituted coupling partners can severely hinder the catalytic cycle, particularly the reductive elimination step.[1] Low yields are often traced back to suboptimal catalyst systems or reaction conditions.[2]
Core Problem: The steric bulk of the trifluoromethyl group, especially when combined with ortho-substituents on either coupling partner, creates a congested environment around the metal center. This can inhibit the final C-C bond-forming reductive elimination step from the Pd(II) intermediate.
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System (Ligand is Key): Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[3] You need a ligand system designed to stabilize the catalyst and accelerate the key steps of the catalytic cycle.
-
Expertise: Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) are the industry standard for these challenging reactions.[4][5] Their bulkiness promotes the formation of a monoligated LPd(0) species, which is highly active in the oxidative addition step.[5] Their electron-donating nature increases electron density on the palladium, which facilitates the difficult reductive elimination step.
-
Actionable Advice: Switch to a specialized biarylphosphine ligand. See the table below for recommendations.
-
| Ligand | Key Features & Application Notes |
| XPhos | Excellent general-purpose ligand for sterically hindered couplings. Good starting point. |
| SPhos | Often provides better results than XPhos for particularly electron-rich or hindered substrates. |
| RuPhos | Effective for couplings involving heterocyclic partners. |
| tBuXPhos | Features a tert-butyl group on the phosphorus, making it extremely bulky and effective for highly congested systems.[6] |
| Indole-Amide Ligands | A newer class showing high efficiency for tri-ortho-substituted biaryls, often with very low catalyst loading.[7] |
-
Optimize the Base and Solvent System: The choice of base and solvent is critical for facilitating the transmetalation step without causing side reactions.
-
Expertise: For sterically hindered couplings, a strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a common and effective choice.[8] The solvent must be aprotic and rigorously degassed to prevent catalyst deactivation and protodeboronation of the boronic acid.[2]
-
Actionable Advice:
-
Use K₃PO₄ or Cs₂CO₃ as the base. Ensure the base is a fine, dry powder.
-
Use anhydrous, degassed solvents like toluene, dioxane, or CPME.
-
Consider adding a small amount of water (e.g., in a toluene/water or THF/water system) if using a boronic acid, as this can sometimes accelerate transmetalation by forming the more reactive boronate species.[9]
-
-
-
Check for Side Reactions: Low yield isn't always due to a stalled reaction; your starting materials might be consumed by other pathways.
-
Protodeboronation: The boronic acid reacts with trace water or protic solvents to revert to the corresponding arene. This is a common issue.[10]
-
Homocoupling: Two molecules of the boronic acid couple together. This is often caused by the presence of oxygen.[2]
-
Actionable Advice:
-
Ensure rigorous degassing of your solvent and reaction vessel (freeze-pump-thaw cycles or sparging with argon).
-
Use a fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[4]
-
Start with a Pd(0) source (like Pd₂(dba)₃) instead of a Pd(II) precatalyst (like Pd(OAc)₂) to minimize side reactions during the initial in-situ reduction.[2]
-
-
Q2: I'm attempting a directed C-H activation ortho to a functional group on the 4'-trifluoromethylbiphenyl scaffold, but the reaction is inefficient. Why?
Directed C-H activation relies on the formation of a stable metallacyclic intermediate. The steric and electronic environment around the C-H bond is paramount, and the trifluoromethyl group can exert a strong distal influence.
Core Problem: The efficacy of directed C-H activation is profoundly affected by steric interactions between the directing group and adjacent substituents. This "Ortho Effect" can prevent the substrate from adopting the planar conformation required for the C-H insertion step.[11]
Troubleshooting Steps:
-
Analyze the Substrate Conformation:
-
Expertise: A directing group (DG) positioned ortho to a bulky substituent may be forced out of the plane of the aromatic ring. This misalignment prevents effective coordination with the metal catalyst, thus inhibiting the C-H activation event.[11][12]
-
Actionable Advice:
-
If possible, choose a smaller directing group.
-
Consider if the reaction can be performed at a different position.
-
Increase the reaction temperature. In borderline cases, providing more thermal energy can help overcome the energetic barrier to achieving the necessary conformation for metallation.[11]
-
-
-
Select the Appropriate Catalyst System:
-
Expertise: Different transition metals have different steric and electronic requirements. Palladium catalysis is common, but Rhodium(III) or Ruthenium(II) catalysts can sometimes be more effective for sterically demanding substrates.[12][13]
-
Actionable Advice:
-
Screen different metal catalysts (e.g., [Cp*RhCl₂]₂, [Ru(p-cymene)Cl₂]₂) if your palladium-catalyzed reaction fails.
-
The choice of additive (e.g., AgOAc, Cu(OAc)₂) can be crucial for re-oxidizing the catalyst and should be optimized.
-
-
Q3: My nucleophilic aromatic substitution (SNAr) on a halogenated 4'-trifluoromethylbiphenyl derivative is not working. Isn't the -CF₃ group supposed to activate the ring?
Yes, the -CF₃ group is a strong electron-withdrawing group and activates the aromatic ring towards nucleophilic attack. However, a successful SNAr reaction depends on a delicate balance of electronics and sterics.[14][15]
Core Problem: While electronically favorable, the reaction can be kinetically slow if there is significant steric hindrance at the reaction site, either from the substrate itself or from a bulky nucleophile.[14][16]
Troubleshooting Steps:
-
Confirm Sufficient Ring Activation:
-
Expertise: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex intermediate. This intermediate must be sufficiently stabilized. The -CF₃ group provides stabilization, but having additional electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group will dramatically accelerate the reaction.[15]
-
Actionable Advice: If your substrate only has the -CF₃ group for activation, more forcing conditions are likely necessary.
-
-
Assess Steric Factors:
-
Expertise: Steric hindrance can prevent the nucleophile from approaching the electrophilic carbon. This is a common issue when a substituent is ortho to the leaving group.[14]
-
Actionable Advice:
-
If possible, use a smaller, less sterically demanding nucleophile.
-
Increase the reaction temperature significantly. SNAr reactions often require high heat.
-
Use a polar aprotic solvent (e.g., DMSO, DMF, NMP) to solvate the cation of the nucleophile salt and increase the nucleophile's reactivity.
-
-
Frequently Asked Questions (FAQs)
-
Q: Why is choosing the right phosphine ligand so critical for sterically hindered Suzuki couplings?
-
A: The phosphine ligand dictates the geometry, stability, and reactivity of the palladium catalyst. For sterically hindered substrates, the ligand has two primary, somewhat conflicting roles. It must be bulky enough to promote the formation of the active, monoligated Pd(0) species and to facilitate the final, difficult reductive elimination step.[5] However, if it's too bulky, it can completely block the substrate from approaching the metal center. This is why specialized ligands like the Buchwald biarylphosphines, which have a large "cone angle" but a structure that still allows substrate access, are so effective.[17]
-
-
Q: What are the advantages of using a Nickel catalyst instead of Palladium for these reactions?
-
A: Nickel is more earth-abundant and less expensive than palladium. Mechanistically, it can be advantageous for certain transformations. However, Ni-catalysis often requires higher temperatures and is generally more sensitive to air and moisture.[10] For C-S cross-coupling with sterically challenging substrates, nickel has proven elusive, though recent advances with flexible bidentate phosphines are showing promise. For many C-C couplings, palladium remains more versatile and predictable, but nickel is a powerful alternative, especially for coupling with less reactive electrophiles like aryl chlorides.[17]
-
-
Q: My reaction mixture turns black. Is my catalyst dead?
-
A: Not necessarily. The formation of finely divided palladium metal ("palladium black") is common in many cross-coupling reactions and often indicates catalyst decomposition or aggregation.[2] While some active catalyst likely remains in solution, significant black precipitation is a sign of a problem. This can be caused by insufficient ligand, ligand oxidation, or impure reagents.[2] Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) and that your reagents and solvents are pure and properly degassed.[2]
-
Visualizing the Challenge
To better understand the core issues, the following diagrams illustrate key concepts.
Caption: Steric hindrance in the Suzuki-Miyaura cycle.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. jmcct.com [jmcct.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ortho effect in directed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. orgosolver.com [orgosolver.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling for Biphenyl Methanol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of biphenyl methanols. Here, we address common experimental challenges through a series of in-depth troubleshooting questions and frequently asked questions (FAQs). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Experimental Issues
This section tackles specific problems you might encounter at the bench. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Q1: My reaction shows low to no conversion of starting materials. What are the primary causes and how can I fix this?
Low or no yield is the most frequent issue in Suzuki couplings. The problem can usually be traced back to one of four key areas: the catalyst's activity, the reaction components (base, ligand, solvent), the stability of the boronic acid, or the reactivity of the aryl halide.
Analysis of Causes & Solutions:
-
Catalyst Inactivity/Decomposition: The Pd(0) species is the active catalyst, and its generation and maintenance are critical.
-
Cause: The Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to the formation of inactive palladium black (precipitated palladium metal).[1] This is often the primary culprit for failed reactions.
-
Solution: Rigorous Inert Atmosphere: Ensure your reaction is performed under a consistently inert atmosphere (Nitrogen or Argon). This involves not only a gas blanket but also proper degassing of all solvents and aqueous solutions.
-
Solution: Precatalyst Choice: Instead of using air-sensitive Pd(0) sources directly, use air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf). These are reduced in situ to the active Pd(0) species.
-
-
Ineffective Transmetalation: This is the rate-determining step in many Suzuki couplings and is highly dependent on the base.
-
Cause: The boronic acid is not sufficiently activated to transfer its organic group to the palladium center. The role of the base is to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻) which facilitates transmetalation.[2][3][4][5] An incorrect base or insufficient base strength will stall the catalytic cycle.
-
Solution: Base Screening: The choice of base is substrate-dependent. Inorganic bases are most common. A screening table is provided below for guidance. For substrates with base-sensitive functional groups (like esters), milder bases such as KF or K₃PO₄ are recommended.[1][3]
-
-
Protodeboronation of the Boronic Acid: Your nucleophile may be degrading before it can couple.
-
Cause: Protodeboronation is a side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying the boronic acid.[6] This is often promoted by high temperatures, prolonged reaction times, and the presence of water with certain bases.
-
Solution: Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the free acids.[7]
-
Solution: Reaction Conditions: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long heating times.
-
-
Poor Oxidative Addition: The aryl halide may not be reacting with the palladium catalyst.
-
Cause: The reactivity of the aryl halide is critical (I > Br > OTf >> Cl).[7] Aryl chlorides are notoriously less reactive and require more specialized catalytic systems.[8] Furthermore, electron-rich aryl halides or those with significant steric hindrance (e.g., ortho-substituents near the halide) can slow or prevent oxidative addition.[7][9]
-
Solution: Ligand Selection: For challenging aryl chlorides or electron-rich systems, use bulky, electron-rich phosphine ligands like the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][7][10] These ligands accelerate the oxidative addition step.[10]
-
Q2: I'm getting a good conversion, but my desired product is contaminated with significant side products like homocoupled arenes. How can I improve selectivity?
The formation of homocoupled byproducts (Ar-Ar from your halide and Ar'-Ar' from your boronic acid) and dehalogenated starting material (Ar-H) are common selectivity issues.
Analysis of Causes & Solutions:
-
Homocoupling of Boronic Acid (Ar'-Ar'):
-
Cause: This side reaction is primarily driven by the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid, often mediated by Pd(II) species.[7][11]
-
Solution: Rigorous Degassing: This is the most critical preventative measure. Ensure all solvents and aqueous solutions are thoroughly degassed before adding the palladium catalyst. A common method is to bubble an inert gas (N₂ or Ar) through the liquid for 20-30 minutes.
-
-
Dehalogenation of Aryl Halide (Ar-H):
-
Cause: This side reaction, also known as hydrodehalogenation, involves the replacement of the halogen with a hydrogen atom.[1] It can be promoted by certain bases (especially alkoxides), protic solvents (like alcohols), or other hydride sources in the reaction mixture.[1]
-
Solution: Reagent Selection:
-
Frequently Asked Questions (FAQs)
What is the fundamental role of the base in the Suzuki Coupling?
The base is not merely a pH adjuster; it is a critical mechanistic component. Its primary role is to activate the organoboron species.[5] In the presence of a base (like CO₃²⁻ or OH⁻), the neutral boronic acid (R-B(OH)₂) is converted into a more nucleophilic anionic boronate species ([R-B(OH)₃]⁻).[2][12] This "ate" complex has a higher electron density on the carbon atom bound to boron, which significantly accelerates the transmetalation step—the transfer of the organic group from boron to the palladium center.[4][8]
How do I choose the optimal ligand for my specific substrates?
Ligand choice is crucial for tailoring the catalyst's reactivity. There is no single "best" ligand; the choice depends on the electronic and steric properties of your coupling partners.
-
For Unreactive Aryl Halides (especially Chlorides): Oxidative addition is often the slow step. You need a ligand that makes the palladium center more electron-rich and reactive.
-
For Sterically Hindered Substrates: If one or both coupling partners have bulky ortho-substituents, the final reductive elimination step can be slow, leading to side reactions or catalyst decomposition.
-
Recommendation: Bulky ligands (e.g., t-Bu₃P, Buchwald ligands) can accelerate reductive elimination, forcing the product off the palladium center and regenerating the active catalyst.[7]
-
-
For General-Purpose Coupling (Aryl Bromides/Iodides): For more reactive halides, simpler and less expensive ligands are often sufficient.
-
Recommendation: Triphenylphosphine (PPh₃) is a classic, effective choice for many standard Suzuki couplings.[13]
-
Why is observing palladium black a bad sign, and what does it mean?
The appearance of a black precipitate, known as palladium black, signifies the aggregation and precipitation of the palladium catalyst from the solution.[1] This is a clear visual indicator of catalyst deactivation. The active catalyst is a soluble, molecular Pd(0) species. Once it aggregates into bulk metal, it loses its catalytic activity, and the reaction will stop. This is most commonly caused by exposure to oxygen or the thermal decomposition of the catalyst complex, often due to an inefficient ligand that fails to stabilize the palladium intermediates.[14]
Data Presentation & Protocols
Table 1: Comparative Guide to Common Bases in Suzuki Coupling
| Base | Strength | Common Solvents | Key Characteristics & Best Use Cases |
| K₂CO₃ / Na₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | The most common and cost-effective choice. Ideal for a wide range of standard couplings with aryl bromides and iodides.[11] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | More soluble in organic solvents than K₂CO₃. Often provides higher yields for challenging or sterically hindered couplings.[1][15] |
| K₃PO₄ | Strong | Dioxane, Toluene | A strong, non-nucleophilic base. Excellent for suppressing side reactions like dehalogenation and for use with sensitive functional groups.[1] |
| KF | Mild | THF, Dioxane | A mild, non-aqueous base option. Used when substrates are sensitive to hydrolysis or stronger bases. Can lead to slower reaction rates.[3][16] |
Note: Yields are highly dependent on the specific substrates, catalyst, and ligand used. This table serves as a general guideline.
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Diagram 2: Troubleshooting Workflow for Low-Yield Suzuki Reactions
Caption: A logical workflow to diagnose and solve common issues in Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Biphenyl Methanol Synthesis
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
(Bromophenyl)methanol (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane and Water, typically 4:1 v/v)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (bromophenyl)methanol, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) followed by the degassed water via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl methanol.
Protocol 2: Solvent Degassing (Sparging Method)
-
Combine the solvents in the reaction flask or a separate flask suitable for the total volume.
-
Insert a long needle or glass pipette connected to an inert gas line, ensuring the tip is submerged below the liquid surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas (e.g., Argon) through the solvent at a moderate rate for 20-30 minutes. Vigorous bubbling that causes splashing should be avoided.
-
Once degassing is complete, remove the vent needle first, then the gas inlet needle to maintain a positive pressure of inert gas in the flask.
References
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
-
Hussain, F. H. S. (2018). Answer to "Why can't I achieve good yields for this Suzuki reaction?". ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Haskel, A., et al. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 41(16), 2234–2240. Available at: [Link]
-
Cheung, C. W., & Hu, X. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 38. Available at: [Link]
-
Wang, Y., et al. (2021). Proposed reaction paths for the Suzuki cross-coupling process over Y₃Pd₂. ResearchGate. Available at: [Link]
-
Herle, B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cambridge. Available at: [Link]
-
Haskel, A., et al. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at: [Link]
-
Schmid, M., et al. (2019). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen, 8(12), 1466-1471. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Sultan, D. (2017). Answer to "Suzuki coupling Reaction's yield is very low...". ResearchGate. Available at: [Link]
-
Schmidt, J., et al. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Organic letters, 15(23), 6058–6061. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2016). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd₃-clusters: from cradle to grave. Chemical Science, 7(2), 1337-1346. Available at: [Link]
- Google Patents. (2012). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]
-
Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling... Journal of Chemical Research, 43(5-6), 183-188. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
-
Van der Vight, L. (2014). Answer to "How can I solve my problem with Suzuki coupling?". ResearchGate. Available at: [Link]
-
Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4593–4599. Available at: [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers... Organometallics, 34(21), 5497-5508. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Oxidation of (4'-Trifluoromethylbiphenyl-3-yl)methanol
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of (4'-Trifluoromethylbiphenyl-3-yl)aldehyde. The selective oxidation of the corresponding benzylic alcohol, (4'-Trifluoromethylbiphenyl-3-yl)methanol, is a critical step that can be prone to over-oxidation, leading to the formation of the undesired carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate this common synthetic challenge and achieve high-yield, selective oxidation.
Understanding the Challenge: The Over-Oxidation Problem
The primary hydroxyl group in (4'-Trifluoromethylbiphenyl-3-yl)methanol is susceptible to oxidation to both the aldehyde and the carboxylic acid. The desired product, the aldehyde, is an intermediate in this process. Over-oxidation occurs when the reaction conditions are too harsh or not sufficiently controlled, pushing the reaction past the aldehyde stage to the more stable carboxylic acid. This not only consumes the desired product but also complicates purification.
The key to preventing over-oxidation lies in the careful selection of the oxidizing agent and precise control of reaction parameters. Mild oxidizing agents are generally preferred as they are less likely to facilitate the second oxidation step.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My oxidation of (4'-Trifluoromethylbiphenyl-3-yl)methanol is yielding a significant amount of the corresponding carboxylic acid. What is the most likely cause?
A1: The formation of the carboxylic acid byproduct is a classic case of over-oxidation. This typically stems from one or more of the following factors:
-
Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are known to oxidize primary alcohols directly to carboxylic acids.[3][4] For selective oxidation to the aldehyde, milder reagents are necessary.
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for the second oxidation step from the aldehyde to the carboxylic acid. Many selective oxidation reactions are performed at low or room temperature to mitigate this.
-
Reaction Time: Allowing the reaction to proceed for too long, even with a mild oxidant, can lead to the gradual conversion of the aldehyde to the carboxylic acid. Careful monitoring of the reaction progress is crucial.
-
Presence of Water: For some oxidation mechanisms, the presence of water can facilitate the formation of a hydrate from the aldehyde, which is then more easily oxidized to the carboxylic acid.[4]
Q2: What are the recommended "mild" oxidizing agents for selectively converting (4'-Trifluoromethylbiphenyl-3-yl)methanol to the aldehyde?
A2: Several reliable methods exist for the selective oxidation of primary alcohols to aldehydes. These include:
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by the addition of a hindered base like triethylamine.[5][6][7][8] It is known for its mild conditions and high yields of aldehydes.[7]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a very mild and selective oxidation of primary alcohols to aldehydes.[1][9][10] The reaction is typically fast and performed at room temperature in chlorinated solvents.[9][10]
-
TEMPO-based Oxidations: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant, catalyzes the selective oxidation of primary alcohols.[11][12][13] Common co-oxidants include sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[14][15] These systems are highly selective for primary alcohols and often do not lead to over-oxidation.[16]
Q3: I am performing a Swern oxidation, but my yields are low, and I'm still seeing some starting material. What could be going wrong?
A3: Low yields in a Swern oxidation can often be traced to issues with reagent quality or reaction setup. Here are some troubleshooting points:
-
Anhydrous Conditions: The Swern oxidation is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are also critical.
-
Reagent Quality: DMSO must be anhydrous. Oxalyl chloride can decompose over time, so using a fresh bottle is recommended.
-
Temperature Control: The initial activation of DMSO with oxalyl chloride is exothermic and must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions.[17] The addition of the alcohol and the base should also be done at this low temperature.
-
Order of Addition: The correct order of reagent addition is crucial. DMSO and oxalyl chloride are combined first to form the active oxidant, followed by the alcohol, and finally the triethylamine.[6]
Troubleshooting Guides
Guide 1: Optimizing the Swern Oxidation
Problem: Significant over-oxidation to the carboxylic acid is observed despite using the Swern protocol.
Root Cause Analysis and Solutions:
Detailed Protocol for Swern Oxidation:
| Step | Procedure | Key Considerations |
| 1. Setup | Under an inert atmosphere (N2 or Ar), add anhydrous dichloromethane (DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath. | Maintaining a dry, inert atmosphere is critical to prevent side reactions. |
| 2. DMSO Addition | Add anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) to the cooled DCM. | Use a syringe to transfer the anhydrous DMSO to prevent moisture contamination. |
| 3. Activation | Slowly add oxalyl chloride (1.5 eq.) dropwise to the DMSO solution. Stir for 15 minutes. | This step is exothermic; slow addition is crucial to maintain the low temperature. |
| 4. Alcohol Addition | Dissolve (4'-Trifluoromethylbiphenyl-3-yl)methanol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes. | The alcohol should be added slowly to the activated DMSO complex. |
| 5. Base Addition | Add triethylamine (5.0 eq.) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature. | The excess base neutralizes the HCl generated and facilitates the elimination reaction. |
| 6. Quench & Workup | Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | Standard aqueous workup to remove salts and polar byproducts. |
Guide 2: Implementing the Dess-Martin Periodinane (DMP) Oxidation
Problem: The reaction is sluggish, or the DMP reagent is not fully dissolving.
Root Cause Analysis and Solutions:
Detailed Protocol for Dess-Martin Periodinane Oxidation:
| Step | Procedure | Key Considerations |
| 1. Setup | To a solution of (4'-Trifluoromethylbiphenyl-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion. | The reaction is typically run at room temperature.[9] |
| 2. Buffering (Optional) | If the substrate is acid-sensitive, add pyridine or sodium bicarbonate (2.0 eq.) to the reaction mixture. | This will buffer the acetic acid byproduct generated during the reaction.[9] |
| 3. Monitoring | Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). | The reaction is usually complete within 1-3 hours. |
| 4. Quench & Workup | Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear. | This step removes the iodine-containing byproducts. |
| 5. Extraction & Purification | Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. | Standard workup and purification to isolate the desired aldehyde. |
Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting.
Swern Oxidation Mechanism: The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide. The key steps involve the activation of DMSO with oxalyl chloride to form the electrophilic species, which then reacts with the alcohol.[5][8] A base, typically triethylamine, then deprotonates the carbon adjacent to the sulfur, leading to an intramolecular elimination to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6]
Dess-Martin Periodinane Oxidation Mechanism: The Dess-Martin oxidation involves the reaction of the alcohol with the hypervalent iodine reagent.[18] This is followed by an intramolecular E2-type elimination where an acetate ligand acts as a base to remove the alpha-proton, leading to the formation of the aldehyde.[18]
By carefully selecting the appropriate mild oxidizing agent and meticulously controlling the reaction conditions, researchers can successfully synthesize (4'-Trifluoromethylbiphenyl-3-yl)aldehyde while minimizing the formation of the over-oxidized carboxylic acid byproduct.
References
-
Chemistry Hall. The Swern Oxidation: Mechanism and Features. Published March 31, 2021. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
Singleton, D. A., & Hang, C. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry, 75(23), 8165–8174. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Reddy, K. R., & Kumar, V. P. (2012). Simplified Procedure for TEMPO-Catalyzed Oxidation: Selective Oxidation of Alcohols, α-Hydroxy Esters, and Amides Using TEMPO and Calcium Hypochlorite. Synthetic Communications, 42(15), 2243-2252. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Published January 6, 2020. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. Published April 5, 2024. [Link]
-
Sampedro, D., & Rodríguez, A. (2020). Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO as the solvent. Green Chemistry, 22(19), 6348-6353. [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
-
Plaskett, K. T., & Rivas, F. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(9), 1709–1716. [Link]
-
Semmelhack, M. F., Schmid, C. R., Cortés, D. A., & Chou, C. S. (1984). The TEMPO/Copper Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Oxygen as Stoichiometric Oxidant. Journal of the American Chemical Society, 106(11), 3374-3376. [Link]
-
Organic Chemistry Tutor. 07.13 Dess-Martin Periodinane. Published July 25, 2019. [Link]
-
Wirth, T., & Ochiai, M. (1996). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Tetrahedron Letters, 37(40), 7247-7250. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
The Organic Chemistry Tutor. Dess-Martin Oxidation Mechanism, Alcohol To Ketone | Organic Chemistry. Published March 22, 2020. [Link]
-
Master Organic Chemistry. Alcohol Oxidation: “Strong” & “Weak” Oxidants. Published May 6, 2015. [Link]
-
Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J. L. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452–7454. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Wikipedia. Alcohol oxidation. [Link]
Sources
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TEMPO [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
Handling hygroscopic nature of fluorinated benzyl alcohols
Technical Support Center: Handling Hygroscopic Fluorinated Benzyl Alcohols
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of fluorinated benzyl alcohols in moisture-sensitive assays (e.g., catalytic oxidations, organometallic cross-couplings, and N-functionalization).
The core challenge lies in the molecule's electronics: the electron-withdrawing nature of fluorine atoms on the aromatic ring increases the polarization of the benzylic hydroxyl group. This significantly enhances its hydrogen-bonding capacity with atmospheric moisture, making the compound highly hygroscopic. This inherent moisture can poison transition-metal catalysts, hydrolyze sensitive reagents, and ruin stoichiometric precision.
This guide provides a self-validating system of protocols, causality-driven troubleshooting, and FAQs to ensure absolute anhydrous conditions when working with these critical building blocks.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do fluorinated benzyl alcohols absorb moisture faster than standard benzyl alcohol? Causality: The highly electronegative fluorine substituents (e.g., in 2,4-difluorobenzyl alcohol or trifluoromethylbenzyl alcohol) withdraw electron density from the aromatic ring. This inductive effect increases the acidity and polarization of the benzylic -OH group. Consequently, this highly polarized state forms stronger, more rapid intermolecular hydrogen bonds with atmospheric water vapor compared to unfluorinated benzyl alcohol[1].
Q2: What is the most effective desiccant for these alcohols? Causality: 3Å or 4Å Molecular Sieves (MS) are the gold standard. Unlike chemical desiccants (like MgSO₄ or CaCl₂) which rely on equilibrium-limited hydration, molecular sieves trap water molecules within their highly defined aluminosilicate pores. Because the kinetic diameter of water (2.65 Å) fits into 3Å/4Å pores while the bulky fluorinated benzyl alcohol does not, the separation is absolute. Properly activated sieves can reduce residual water content to less than 10⁻⁴ % by weight (approx. 1 ppm)[2].
Q3: Can I simply distill the alcohol to dry it? Causality: While vacuum distillation removes heavy impurities, it is often insufficient for complete moisture removal due to strong hydrogen bonding and azeotropic tendencies. Distillation must be paired with pre-drying. For optimal purity, dry the solvent over activated 3Å molecular sieves first, then distill under reduced pressure in the absence of air, and store the distillate over fresh sieves[3].
Section 2: Troubleshooting Guide
Issue: Catalyst deactivation or inconsistent yields in Pd/Ir-catalyzed oxidations or N-alkylations.
-
Root Cause: Trace water from the hygroscopic fluorinated benzyl alcohol coordinates to the transition metal center (e.g., Ir(III) or Pd(II)). Water outcompetes the intended ligands or substrates for coordination sites, leading to catalyst poisoning and stalled reactions[4].
-
Resolution: Implement strict static drying of the alcohol using a 20% mass/volume ratio of activated 3Å molecular sieves for at least 24 hours prior to the reaction[5]. Verify moisture levels via Karl Fischer titration (< 50 ppm target).
Issue: Reagent degradation or viscosity changes during long-term storage.
-
Root Cause: Repeated opening of the reagent bottle introduces ambient moisture and oxygen. Over time, oxygen can slowly oxidize the alcohol to the corresponding fluorinated benzaldehyde, while moisture causes clumping or phase separation[1].
-
Resolution: Store the reagent in a Sure/Seal™ bottle or equivalent crown-cap system under an argon blanket. Dispense exclusively using anaerobic syringe or cannula techniques to prevent atmospheric ingress[6].
Section 3: Quantitative Data & Desiccant Comparison
To select the appropriate drying strategy, consult the following comparison of common desiccants used for benzylic alcohols.
| Desiccant Type | Mechanism of Action | Residual H₂O (ppm) | Suitability for Fluorinated Benzyl Alcohols |
| 3Å / 4Å Molecular Sieves | Physical entrapment (pore size exclusion) | < 1 - 5 ppm | Optimal. Chemically inert, easily decanted, and high capacity[2]. |
| Calcium Sulfate (Drierite) | Hydration (forms hemihydrate) | ~ 100 ppm | Sub-optimal. Low capacity; fine dust can contaminate the alcohol. |
| Magnesium Sulfate (MgSO₄) | Hydration (forms heptahydrate) | ~ 500 ppm | Poor for strict anhydrous needs. Best only for initial bulk water removal. |
| Calcium Hydride (CaH₂) | Chemical reaction (forms Ca(OH)₂ + H₂) | < 10 ppm | Avoid. Highly basic; can react with the benzylic hydroxyl group to generate alkoxides. |
Section 4: Standard Operating Procedures (SOPs)
Protocol A: Static Drying with Molecular Sieves Self-Validating Step: The evolution of mild heat upon adding sieves to a wet solvent indicates active water adsorption. A lack of heat in subsequent batches validates that the solvent is already dry.
-
Activation: Heat 3Å molecular sieves in a vacuum oven at 300°C for 3–4 hours. Cool under vacuum or an inert argon atmosphere.
-
Preparation: In a glovebox or under a continuous argon stream, add the activated sieves directly to the fluorinated benzyl alcohol in a 20% mass/volume ratio (e.g., 20g sieves per 100mL alcohol)[5].
-
Equilibration: Seal the vessel and allow it to sit undisturbed for a minimum of 24 hours.
-
Validation: Extract a 1 mL aliquot using a dry syringe and perform a Karl Fischer titration. Proceed to your reaction only if H₂O < 50 ppm.
Protocol B: Anaerobic Transfer (Sure/Seal™ Technique) Self-Validating Step: If the syringe plunger resists being pulled or snaps back, the positive pressure of the inert gas system is intact, validating an air-tight, moisture-free environment.
-
Purge: Flush a clean, oven-dried syringe and needle (18-gauge or smaller) with high-purity, dry nitrogen or argon at least 3 times[6].
-
Pressurize: Insert a separate needle connected to an argon line (adjusted to 3-5 psi) through the PTFE-faced rubber liner of the Sure/Seal™ bottle to provide a protective gas blanket.
-
Extract: Insert the purged syringe needle through the septum. Slowly withdraw the required volume of fluorinated benzyl alcohol.
-
Transfer: Withdraw the syringe needle into the headspace, pull a small bubble of argon to seal the needle tip, and transfer immediately to the reaction flask[6].
Section 5: Experimental Workflow Visualization
The following diagram illustrates the logical workflow for processing and handling hygroscopic fluorinated benzyl alcohols to maintain scientific integrity.
Workflow for the anhydrous preparation, storage, and transfer of hygroscopic fluorinated benzyl alcohols.
References
-
Selective Catalytic Oxidation of Benzyl Alcohol With Alkyl Allyl Carbonates and Pd(II) Allyl-Amidinate - ETH Research Collection. Available at:[Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants - ResearchGate. Available at:[Link]
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of (4'-Trifluoromethylbiphenyl-3-yl)methanol
Executive Summary
Molecule: (4'-Trifluoromethylbiphenyl-3-yl)methanol CAS: 126485-55-0 Role: Key intermediate in the synthesis of liquid crystals and fluorinated biaryl pharmaceuticals. Analytical Challenge: Distinguishing the subtle aromatic splitting patterns of the trifluoromethyl-substituted ring from the meta-substituted hydroxymethyl ring, and validating the complete consumption of boronic acid precursors during Suzuki coupling.
This guide provides a comparative structural analysis, contrasting the target molecule against its non-fluorinated analogs and synthetic precursors. It focuses on the diagnostic utility of solvent-dependent coupling and 19F-induced aromatic splitting .
Part 1: Structural Analysis & Spectral Prediction
The 1H NMR spectrum of this molecule is defined by two distinct aromatic systems connected by a single bond (biphenyl core). The presence of the electron-withdrawing Trifluoromethyl (-CF3) group and the Hydroxymethyl (-CH2OH) group creates a unique "push-pull" electronic environment.
The Aromatic Region (7.3 – 7.9 ppm)
The spectrum displays 8 aromatic protons, but they do not appear as a simple multiplet. They are split into two distinct systems:
-
Ring B (4'-CF3-phenyl): This ring possesses a
axis of symmetry (locally). It typically manifests as an AA'BB' system (pseudo-doublets).-
Diagnostic Feature: The protons ortho to the -CF3 group are significantly deshielded due to the electron-withdrawing nature of fluorine (inductive effect) and the magnetic anisotropy of the C-F bonds.
-
Shift: Expect two doublets (approx.
Hz) in the 7.65 – 7.85 ppm range.
-
-
Ring A (3-hydroxymethyl-phenyl): This ring is asymmetric.
-
H-2 (The "Singlet"): The proton located between the biphenyl linkage and the hydroxymethyl group appears as a narrow singlet (or doublet with small meta-coupling). It is often the most deshielded proton on this ring due to the combined deshielding of the phenyl ring current and the oxygen.
-
H-4, H-5, H-6: These appear as a complex set of multiplets (doublet, triplet, doublet) often overlapping with Ring B protons.
-
The Aliphatic Region (4.0 – 5.5 ppm)
-
Methylene (-CH2-): A sharp signal at ~4.7 ppm .
-
Hydroxyl (-OH): Highly solvent-dependent (see Comparative Analysis below).
Part 2: Comparative Analysis (The "Why" & "How")
Comparison 1: Solvent Selection (CDCl3 vs. DMSO-d6)
Critical for confirming the alcohol functionality.
| Feature | Chloroform-d (CDCl3) | DMSO-d6 | Scientific Rationale |
| -OH Signal | Broad Singlet (variable, 1.5 - 2.5 ppm) | Distinct Triplet (~5.3 ppm) | In CDCl3, rapid proton exchange decouples the OH. In DMSO, hydrogen bonding slows exchange, revealing scalar coupling ( |
| -CH2- Signal | Singlet (~4.75 ppm) | Doublet (~4.60 ppm) | In DMSO, the CH2 splits due to the neighboring OH proton ( |
| Aromatic Resolution | Good, but potential overlap | Excellent separation | DMSO polarity often separates the AA'BB' system of the CF3-ring from the complex multiplets of the substituted ring. |
Recommendation: Use DMSO-d6 for full structural characterization to prove the integrity of the alcohol group. Use CDCl3 for routine purity checks due to ease of evaporation.
Comparison 2: Target vs. Precursor (Suzuki Coupling QC)
Critical for validating reaction completion.
The synthesis typically involves coupling 3-(hydroxymethyl)phenylboronic acid with 4-bromobenzotrifluoride.
-
Precursor Signal (Boronic Acid): 3-(Hydroxymethyl)phenylboronic acid shows broad -B(OH)2 singlets around 8.0+ ppm (in DMSO). Absence of these peaks confirms consumption.
-
Precursor Signal (Aryl Halide): 4-Bromobenzotrifluoride has an AA'BB' system that is chemically distinct (shifted upfield relative to the biaryl product due to lack of conjugation).
-
Target Signal (Biaryl): The appearance of the H-2 singlet on Ring A (~7.6 ppm) is the "smoking gun" for successful C-C bond formation.
Part 3: Visualization of Logic & Workflow
Diagram 1: Spectral Assignment Logic Tree
How to assign peaks in a complex aromatic region.
Caption: Decision tree for distinguishing the two aromatic rings based on splitting patterns (Symmetry vs. Asymmetry).
Diagram 2: Experimental Workflow (Suzuki Coupling QC)
Caption: Rapid Quality Control (QC) workflow for monitoring the synthesis of the target biaryl alcohol.
Part 4: Experimental Protocol
Method: Sample Preparation for High-Resolution NMR
Objective: Obtain a spectrum with sufficient resolution to calculate coupling constants (
-
Mass: Weigh 5–10 mg of the isolated solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Note: Ensure the solvent is fresh to minimize water peaks (~3.33 ppm) which can obscure the methylene region.
-
-
Homogenization: Sonicate for 30 seconds. The compound is moderately soluble; ensure no suspended solids remain, as they cause line broadening.
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).
-
Scans (NS): 16 (Sufficient for >5 mg).[1]
-
Temperature: 298 K (25°C).
-
Data Processing[1]
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Integration:
-
Set the Methylene (-CH2-) peak at ~4.6 ppm to an integral of 2.00 .
-
Verify the Aromatic region integrates to 8.00 (± 0.2).
-
Verify the Hydroxyl (-OH) triplet integrates to 1.00 .
-
Part 5: Reference Data Table
Predicted Chemical Shifts (in DMSO-d6) Based on substituent increment principles and analogous biphenyl data.
| Proton Assignment | Type | Shift ( | Multiplicity | Integration | Coupling ( |
| Ar-H (Ring B) | Ortho to CF3 | 7.80 – 7.85 | Doublet | 2H | ~8.0 Hz |
| Ar-H (Ring B) | Meta to CF3 | 7.65 – 7.70 | Doublet | 2H | ~8.0 Hz |
| Ar-H (Ring A) | H-2 (Bridgehead) | 7.60 – 7.65 | Singlet (br) | 1H | - |
| Ar-H (Ring A) | H-4, H-6 | 7.40 – 7.55 | Multiplet | 2H | - |
| Ar-H (Ring A) | H-5 | 7.35 – 7.45 | Triplet | 1H | ~7.5 Hz |
| -OH | Hydroxyl | 5.25 – 5.35 | Triplet | 1H | ~5.5 Hz |
| -CH2- | Methylene | 4.60 – 4.65 | Doublet | 2H | ~5.5 Hz |
References
-
PubChem. (2025).[2] 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol Compound Summary. National Library of Medicine.[2] [Link][2]
-
Sahoo, A. K., et al. (2006). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH. (Supporting Information for 4-Trifluoromethylbiphenyl NMR data). [Link]
-
Reich, H. J. (2024). WinPLT NMR Chemical Shift Data: Biphenyl Derivatives. University of Wisconsin-Madison. (Reference for substituent effects on biphenyl systems). [Link]
Sources
Technical Guide: 19F NMR Characterization of (4'-Trifluoromethylbiphenyl-3-yl)methanol
Executive Summary
(4'-Trifluoromethylbiphenyl-3-yl)methanol is a high-value fluorinated biaryl scaffold used extensively in Fragment-Based Drug Discovery (FBDD) and as a 19F NMR reporter tag for supramolecular chemistry. Its utility stems from the magnetic equivalence of the three fluorine atoms, generating a sharp, intense singlet that is highly sensitive to local electronic perturbations but sufficiently isolated to prevent signal overlap with biological background noise.
This guide provides the definitive spectral specifications for this molecule, compares its performance against standard fluorinated references, and outlines a self-validating protocol for its use as a quantitative internal standard or structural probe.
Technical Profile & Spectral Specifications
The trifluoromethyl group (-CF3) on the biphenyl core exhibits a characteristic resonance distinct from monocyclic analogs due to the extended
Core Spectral Data
| Parameter | Specification | Notes |
| 19F Chemical Shift ( | -62.6 ppm (vs. CFCl | Measured in CDCl |
| Multiplicity | Singlet (s) | No vicinal H-F coupling ( |
| Integration | 3 Fluorine atoms | High sensitivity (approx.[5] 0.83 relative to |
| Relaxation Time ( | ~1.5 – 2.5 s | Requires |
| Solvent Sensitivity ( | Moderate (< 1.0 ppm) | Shift moves downfield in polar aprotic solvents (e.g., DMSO- |
Expert Insight: The hydroxymethyl group at the 3-position (Ring A) is electronically decoupled from the 4'-CF3 group (Ring B) due to the distance (7 bonds). Consequently, the chemical shift is effectively identical to the parent 4-trifluoromethylbiphenyl (-62.6 ppm), making the parent a suitable surrogate for spectral calibration [2].
Comparative Performance Analysis
To validate the utility of (4'-Trifluoromethylbiphenyl-3-yl)methanol, we compare it against two industry-standard alternatives:
Table 1: Spectral Performance Comparison (in CDCl )
| Feature | (4'-CF3-biphenyl-3-yl)methanol | Trifluorotoluene (Standard) | 4-CF3-Benzyl Alcohol |
| Chemical Shift ( | -62.6 ppm | -63.72 ppm | -62.5 ppm |
| Shift Distinctiveness | High (Biaryl region) | Low (Crowded region) | Moderate |
| Solvent Sensitivity | High (Polarity probe) | Low (Inert) | Medium |
| Lipophilicity (LogP) | ~3.5 | ~2.8 | ~2.3 |
| Application | Protein Tag / FBDD Fragment | Reference Standard | Synthetic Intermediate |
Key Takeaway:
-
Resolution: The biphenyl scaffold resonates ~1.1 ppm downfield from the trifluorotoluene standard, allowing for simultaneous use without overlap.
-
Solvent Reporter: Unlike trifluorotoluene, the biphenyl analog shows enhanced sensitivity to solvent polarity changes (solvatochromism), making it a superior probe for mapping protein binding pockets [3].
Experimental Protocol: Self-Validating Characterization
This protocol ensures reproducibility and eliminates common artifacts such as "ringing" or baseline roll which can compromise integration.
Reagents & Equipment[1][2][4][6][7]
-
Analyte: ~10 mg (4'-Trifluoromethylbiphenyl-3-yl)methanol.
-
Solvent: 0.6 mL CDCl
(99.8% D) + 0.05% v/v Trifluorotoluene (Internal Reference). -
Instrument: 400 MHz NMR (minimum) with BBFO or 19F-selective probe.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10 mg of analyte in 0.6 mL CDCl
. -
Validation Step: Ensure solution is clear. Turbidity indicates aggregation which broadens the -CF3 signal.
-
Add 5
L of Trifluorotoluene internal standard if absolute referencing is required.
-
-
Acquisition Parameters (Standard vs. Quantitative):
| Parameter | Routine ID | Quantitative (qNMR) | Reasoning |
| Spectral Width | 200 ppm | 200 ppm | Covers all organic fluorine signals (-200 to 0 ppm). |
| Center (O1P) | -100 ppm | -63 ppm | Centering on the signal improves baseline flatness. |
| Relaxation Delay ( | 1.0 s | 15.0 s | |
| Scans (NS) | 16 | 64 | Increases S/N ratio for precise integration. |
| Pulse Angle | 30° | 90° | Max signal per scan vs. max magnetization recovery. |
-
Processing:
-
Apply Exponential Multiplication (EM) with LB = 0.3 Hz.
-
Phase Correction: Manual phasing is critical; auto-phase often fails with isolated singlets.
-
Baseline Correction: Use a polynomial fit (ABS command in TopSpin) to flatten the baseline around -60 ppm.
-
Application Workflow: FBDD & QC Screening
The following diagram illustrates the decision matrix for utilizing this molecule in a drug discovery campaign, distinguishing between its use as a synthetic intermediate and a screening fragment.
Figure 1: Operational workflow for utilizing (4'-Trifluoromethylbiphenyl-3-yl)methanol in synthesis and screening.
References
-
PubChem Compound Summary. (2025). 4'-Methyl-4-trifluoromethyl-biphenyl | C14H11F3.[6] National Center for Biotechnology Information. [Link]
-
Gouault, N., et al. (2010). Palladium-mediated radical homo-coupling reactions: a surface catalytic insight. Royal Society of Chemistry. (Confirming -62.6 ppm for 4,4'-bis(trifluoromethyl)biphenyl).[1] [Link]
-
Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6] (Standard reference for substituent effects).
Sources
Mass spectrometry fragmentation of (4'-Trifluoromethylbiphenyl-3-yl)methanol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (4'-Trifluoromethylbiphenyl-3-yl)methanol
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. (4'-Trifluoromethylbiphenyl-3-yl)methanol, a biphenyl methanol derivative, represents a class of compounds often encountered as intermediates or final products in medicinal chemistry. Its structural features—a biphenyl core, a benzylic alcohol, and an electron-withdrawing trifluoromethyl group—present a unique and instructive case for mass spectrometry (MS) analysis. Understanding the fragmentation behavior of this molecule under ionization is critical for its unambiguous identification, purity assessment, and metabolic profiling.
This guide provides a comprehensive analysis of the proposed fragmentation pathways of (4'-Trifluoromethylbiphenyl-3-yl)methanol (Molecular Formula: C₁₄H₁₁F₃O, Molecular Weight: 252.23 g/mol ) under Electron Ionization (EI).[1] While a publicly available, experimentally verified mass spectrum for this specific molecule is not readily accessible, this document outlines a theoretical fragmentation pattern grounded in the established principles of mass spectrometry for aromatic alcohols, substituted biphenyls, and organofluorine compounds.[2][3][4] We will dissect the key fragmentation mechanisms, present a comparative analysis with related structures, and provide a detailed experimental protocol for the empirical validation of these proposed pathways.
Core Fragmentation Principles in Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) at a standard energy of 70 eV imparts significant internal energy to the analyte molecule, inducing reproducible and structurally informative fragmentation. For (4'-Trifluoromethylbiphenyl-3-yl)methanol, the initial event is the removal of an electron to form the molecular ion, [M]•⁺, at a mass-to-charge ratio (m/z) of 252. The stability of this molecular ion is anticipated to be moderate due to the presence of the aromatic rings.[5] From this molecular ion, several competing fragmentation pathways are expected, driven by the stability of the resulting fragment ions and neutral losses.
The primary fragmentation mechanisms predicted for this molecule include:
-
Benzylic Cleavage: The bond between the aromatic ring and the CH₂OH group is a labile site. Cleavage can occur with the loss of the hydroxyl radical (•OH) or a hydrogen atom (H•) from the benzylic position, leading to the formation of highly resonance-stabilized benzylic cations.[6][7]
-
Alpha-Cleavage (α-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For primary alcohols, this can lead to the loss of the aromatic portion, though the formation of a stabilized benzyl-type cation is generally more favorable.[8][9]
-
Elimination of Small Neutral Molecules: The loss of stable, small molecules like water (H₂O) from the molecular ion is a common pathway for alcohols, known as dehydration.[5][8] Subsequent loss of carbon monoxide (CO) from fragment ions is also a possibility.[10]
-
Biphenyl Core Fragmentation: Cleavage of the C-C bond connecting the two phenyl rings can occur, influenced by the substituents on each ring.
-
Influence of the Trifluoromethyl (CF₃) Group: The strong electron-withdrawing nature of the CF₃ group influences charge distribution and can direct fragmentation. The loss of the CF₃ radical (•CF₃) is a characteristic fragmentation pathway for trifluoromethyl-substituted aromatic compounds.[3][11]
Proposed Fragmentation Pathway for (4'-Trifluoromethylbiphenyl-3-yl)methanol
Based on the principles outlined above, we can postulate a detailed fragmentation pathway starting from the molecular ion ([C₁₄H₁₁F₃O]•⁺) at m/z 252.
-
Formation of the [M-H]⁺ Ion (m/z 251): Loss of a hydrogen radical, likely from the hydroxyl group or the benzylic carbon, results in a stable, even-electron ion.[2]
-
Formation of the [M-OH]⁺ Ion (m/z 235): This is predicted to be a major fragmentation pathway. The loss of a hydroxyl radical via benzylic cleavage forms a highly resonance-stabilized (4'-trifluoromethyl-[1,1'-biphenyl]-3-yl)methylium cation. This ion's stability suggests it could be a prominent peak in the spectrum.
-
Formation of the [M-H₂O]•⁺ Ion (m/z 234): Dehydration, the elimination of a water molecule, is a characteristic fragmentation for alcohols and is expected to produce a significant radical cation.[9]
-
Loss of the Trifluoromethyl Group [M-CF₃]⁺ (m/z 183): Cleavage of the C-CF₃ bond results in the loss of a •CF₃ radical (69 Da). This pathway leads to the formation of the (3-(hydroxymethyl)-[1,1'-biphenyl]-4'-yl) cation.
-
Cleavage of the Biphenyl Bond: The central C-C bond linking the two phenyl rings can cleave, leading to two primary fragment families:
-
Trifluoromethylphenyl Cation (m/z 145): This corresponds to the [C₇H₄F₃]⁺ ion.
-
Hydroxymethylphenyl Cation (m/z 107): This corresponds to the [C₇H₇O]⁺ ion.
-
-
Further Fragmentation: The initial fragments can undergo subsequent neutral losses. For instance, the ion at m/z 235 ([M-OH]⁺) could potentially lose a molecule of acetylene (C₂H₂) to form an ion at m/z 209, or undergo more complex rearrangements. The biphenyl fragment at m/z 183 could lose CO (28 Da) to yield an ion at m/z 155 or H₂O (18 Da) to yield m/z 165.
The proposed primary fragmentation pathways are illustrated in the diagram below.
Caption: Proposed EI fragmentation pathways for (4'-Trifluoromethylbiphenyl-3-yl)methanol.
Predicted Quantitative Data Summary
While relative intensities can only be definitively determined experimentally, we can predict the likely prominence of major fragments based on ion stability.
| m/z | Proposed Ion Structure | Neutral Loss | Predicted Relative Intensity | Fragmentation Pathway |
| 252 | [C₁₄H₁₁F₃O]•⁺ (Molecular Ion) | - | Moderate | Ionization |
| 251 | [C₁₄H₁₀F₃O]⁺ | H• | Moderate | H loss from -OH or benzylic C |
| 235 | [C₁₄H₁₀F₃]⁺ | •OH | High | Benzylic cleavage |
| 234 | [C₁₄H₉F₃]•⁺ | H₂O | Moderate to High | Dehydration |
| 183 | [C₁₃H₁₀O]⁺ | •CF₃ | Moderate | Loss of trifluoromethyl radical |
| 165 | [C₁₃H₉]⁺ | H₂O from m/z 183 | Moderate | Secondary fragmentation |
| 145 | [C₇H₄F₃]⁺ | •C₇H₇O | Moderate | Biphenyl bond cleavage |
Comparative Analysis with Alternative Structures
To build confidence in our proposed fragmentation, we compare it to the known behavior of simpler, related molecules.
-
Benzyl Alcohol vs. (4'-Trifluoromethylbiphenyl-3-yl)methanol: Benzyl alcohol exhibits a strong molecular ion peak and characteristic losses of •H and •OH to form ions at m/z 107 and 91 (tropylium ion), respectively.[10] Our target molecule is expected to show analogous behavior, with the formation of the m/z 235 ion ([M-OH]⁺) being a key diagnostic fragment, similar to the loss of •OH in benzyl alcohol.[12]
-
Biphenyl vs. (4'-Trifluoromethylbiphenyl-3-yl)methanol: The mass spectrum of unsubstituted biphenyl is dominated by a very stable molecular ion at m/z 154. The fragmentation is minimal, highlighting the stability of the biphenyl core. In our target molecule, the substituents (CH₂OH and CF₃) provide reactive sites that facilitate fragmentation, leading to a more complex spectrum and a likely less intense molecular ion relative to the base peak.
-
Trifluoromethylbenzene vs. (4'-Trifluoromethylbiphenyl-3-yl)methanol: Trifluoromethylbenzene shows a characteristic loss of the CF₃ group. The presence of the CF₃ group in our target molecule is expected to similarly lead to a fragment at [M-69]⁺, providing clear evidence for this substituent.[3] The electron-withdrawing nature of the CF₃ group also stabilizes the biphenyl ring system, potentially influencing which ring retains the charge after biphenyl bond cleavage.
This comparative approach demonstrates that the proposed fragmentation pattern for (4'-Trifluoromethylbiphenyl-3-yl)methanol is a logical synthesis of the behaviors of its constituent chemical motifs.
Experimental Protocol for GC-MS Verification
To experimentally validate the proposed fragmentation pathways, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is the method of choice. The following protocol provides a robust starting point for method development.
Sources
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Comparative Guide: Resolving Trifluoromethyl and Hydroxyl Groups via IR Spectroscopy
In modern pharmaceutical development, the strategic incorporation of trifluoromethyl (
Infrared (IR) spectroscopy serves as the gold standard for this structural elucidation. This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR-FTIR) against Transmission FTIR for resolving these specific groups, providing a deep dive into the mechanistic causality of their vibrational signatures and detailing self-validating experimental protocols.
Mechanistic Causality of Vibrational Signatures
To interpret an IR spectrum accurately, one must understand the physical physics governing bond vibrations.
The Hydroxyl (-OH) Group: Hydrogen Bonding and Hooke's Law
The vibrational frequency of the
However, in most bulk liquid or solid APIs, intermolecular hydrogen bonding occurs. This interaction draws electron density away from the covalent
The Trifluoromethyl (-CF₃) Group: Dipole Moments and Intensity
Unlike the broad
IR absorption intensity is directly proportional to the square of the change in the dipole moment (
Quantitative Spectroscopic Data
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity & Shape | Physical Causality |
| Hydroxyl (-OH) | Free O-H Stretch | 3600 – 3650 | Sharp, Medium | Lack of intermolecular forces preserves high force constant. |
| Hydroxyl (-OH) | H-Bonded O-H Stretch | 3200 – 3400 | Broad, Strong | H-bonding weakens covalent O-H bond; varying micro-environments cause peak broadening. |
| Trifluoromethyl (-CF₃) | C-F Stretching (Coupled) | 1100 – 1350 | Sharp, Very Strong | Massive dipole moment change during C-F bond elongation; appears as multiple bands. |
Analytical Modalities: ATR-FTIR vs. Transmission FTIR
When analyzing fluorinated or hydroxylated APIs, the choice of modality directly impacts spectral resolution and relative peak intensities.
-
Transmission FTIR (KBr Pellet): The IR beam passes entirely through a bulk sample suspended in an IR-transparent matrix. It perfectly obeys the Beer-Lambert law, making it ideal for the quantitative analysis of
hydrogen-bonding states. However, it requires destructive sample preparation. -
ATR-FTIR: Relies on an evanescent wave penetrating a few micrometers into the sample placed on a high-refractive-index crystal. It allows for non-destructive, zero-preparation analysis .
-
The Wavelength Effect (Critical Comparison): The depth of penetration (
) in ATR is directly proportional to the wavelength of the IR light. Consequently, peaks at lower wavenumbers (longer wavelengths), such as the stretches at 1100 cm⁻¹, will appear artificially more intense relative to the stretches at 3300 cm⁻¹ when compared to a traditional transmission spectrum.
Workflow for selecting ATR-FTIR versus Transmission FTIR based on sample state.
Self-Validating Experimental Protocols
To ensure scientific integrity, every spectroscopic workflow must contain internal validation checks.
Protocol A: Transmission FTIR (KBr Pellet) for Solid APIs
-
Background Validation: Acquire a background scan of the empty chamber.
-
Validation Check: Ensure the absence of atmospheric
(2350 cm⁻¹) and water vapor (1500–1600, 3500–4000 cm⁻¹) to prevent interference with the region.
-
-
Matrix Preparation: Weigh 1–2 mg of the API and 150 mg of spectroscopic-grade KBr.
-
Grinding (Causality Step): Grind in an agate mortar until the powder appears glassy.
-
Causality: The particle size must be reduced below the wavelength of the incident IR light (< 2 µm) to prevent Mie scattering, which causes a sloping baseline and distorts peak shapes.
-
-
Pressing: Apply 8–10 tons of pressure for 2 minutes using a hydraulic press to form a translucent pellet.
-
Acquisition & Self-Validation: Scan from 4000 to 400 cm⁻¹ (16–32 scans, 4 cm⁻¹ resolution).
-
Validation Check: Inspect the baseline at 4000 cm⁻¹. If transmittance is < 70% and slopes downward toward the fingerprint region, the particles are too large. Discard the pellet and re-grind.
-
Protocol B: ATR-FTIR for Neat Liquids and High-Throughput Screening
-
Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with isopropanol and allow it to evaporate completely.
-
Background & Cleanliness Validation: Run a background scan.
-
Validation Check: The live preview must show a perfectly flat line. Any peaks at 2900 cm⁻¹ (C-H) or 3300 cm⁻¹ (O-H) indicate residual contamination from previous samples.
-
-
Sample Application: Place 1 drop of liquid API (or clamp a solid powder) onto the crystal.
-
Optical Contact Validation: For solids, apply pressure using the anvil arm.
-
Validation Check: Monitor the live spectrum. The highly intense
band at ~1150 cm⁻¹ must reach at least 0.1 absorbance units. If not, increase anvil pressure to improve optical contact between the crystal and the sample.
-
Case Study: Reaction Monitoring in Drug Synthesis
A common synthetic step in pharmaceutical chemistry is the reduction of a trifluoromethyl ketone to a trifluoromethyl alcohol. IR spectroscopy provides an unambiguous, real-time readout of this transformation.
By monitoring the loss of the sharp
Spectroscopic logic for validating the reduction of a trifluoromethyl ketone to an alcohol.
References
A Comparative Guide to HPLC Analysis: Resolving (4'-Trifluoromethylbiphenyl-3-yl)methanol from Process-Related Impurities
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth analysis of the High-Performance Liquid Chromatography (HPLC) retention time behavior of (4'-Trifluoromethylbiphenyl-3-yl)methanol, a key intermediate in the synthesis of various pharmaceuticals. We will explore its separation from potential process-related impurities, offering a robust analytical method for its quality control. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical protocols for this and structurally similar compounds.
The Analytical Challenge: Structure, Polarity, and Separation
(4'-Trifluoromethylbiphenyl-3-yl)methanol possesses a biphenyl core, a structural motif common in many drug candidates. The presence of a trifluoromethyl group (-CF3) and a hydroxymethyl group (-CH2OH) imparts a unique polarity that dictates its chromatographic behavior. The primary analytical challenge lies in achieving baseline separation of the main compound from structurally similar impurities that may arise during synthesis. These impurities can include starting materials, byproducts, and degradation products, often differing only by the position or nature of a single functional group.
To address this, a reversed-phase HPLC (RP-HPLC) method is the strategy of choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more non-polar (hydrophobic) compounds interact more strongly with the stationary phase and thus have longer retention times.
Strategic Method Development: The Power of the Biphenyl Stationary Phase
While standard C18 columns are the workhorses of reversed-phase chromatography, for aromatic compounds like (4'-Trifluoromethylbiphenyl-3-yl)methanol and its impurities, a biphenyl stationary phase offers distinct advantages.[1][2] Biphenyl phases provide a unique selectivity due to π-π interactions between the biphenyl rings of the stationary phase and the aromatic rings of the analyte.[2][3] This can lead to enhanced resolution of structurally similar aromatic compounds that may co-elute on a C18 column.[2]
The choice of organic modifier in the mobile phase also plays a critical role in modulating selectivity.[4] Methanol, in particular, is known to enhance π-π interactions with biphenyl phases, often leading to improved separation of aromatic isomers compared to acetonitrile.[3][5]
Experimental Protocol: A Validated HPLC Method
This section details a validated HPLC method for the analysis of (4'-Trifluoromethylbiphenyl-3-yl)methanol and its potential impurities.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.[6]
-
Column: A biphenyl stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Sample Diluent: Methanol/Water (50:50, v/v)
-
Standards and Samples: (4'-Trifluoromethylbiphenyl-3-yl)methanol reference standard and samples containing potential impurities.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
Sample Preparation:
-
Accurately weigh and dissolve the (4'-Trifluoromethylbiphenyl-3-yl)methanol sample in the sample diluent to a final concentration of approximately 1.0 mg/mL.
-
Prepare individual stock solutions of potential impurities in the same manner.
-
For system suitability and method validation, a spiked sample containing the main compound and known impurities at relevant concentrations (e.g., 0.1-0.5%) should be prepared.
Caption: General workflow for the HPLC analysis of (4'-Trifluoromethylbiphenyl-3-yl)methanol.
Results and Discussion: Comparative Retention Times
The following table presents hypothetical but representative retention time data for (4'-Trifluoromethylbiphenyl-3-yl)methanol and a set of plausible process-related impurities. The elution order is predicted based on the principles of reversed-phase chromatography, where less polar compounds elute later.
Table 2: Comparative Retention Times of (4'-Trifluoromethylbiphenyl-3-yl)methanol and Potential Impurities
| Compound | Structure | Predicted Retention Time (min) | Rationale for Elution Order |
| Impurity 1: 3-Bromo-4'-trifluoromethylbiphenyl | ~18.5 | Starting material, lacks the polar hydroxyl group, making it more hydrophobic. | |
| Impurity 2: 4'-Trifluoromethylbiphenyl-3-carbaldehyde | ~15.2 | Oxidation byproduct. The aldehyde group is less polar than the alcohol group. | |
| (4'-Trifluoromethylbiphenyl-3-yl)methanol (API) | ~12.8 | The target compound with a hydroxyl group, increasing its polarity. | |
| Impurity 3: 4'-Trifluoromethylbiphenyl-3-carboxylic acid | ~10.5 | Over-oxidation product. The carboxylic acid group is significantly more polar, leading to earlier elution. | |
| Impurity 4: Biphenyl-3-ylmethanol | ~9.2 | Lacks the electron-withdrawing trifluoromethyl group, making it less retained on the biphenyl phase. |
Note: The chemical structures are illustrative and based on common synthetic routes and degradation pathways.
The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic interactions with the biphenyl stationary phase. The hydroxyl and carboxylic acid groups are polar and capable of hydrogen bonding, which decreases retention in reversed-phase chromatography.
Sources
A Comparative Guide to the Reactivity of 3-yl vs. 4-yl Trifluoromethylbiphenyl Methanol Isomers
For researchers and professionals in drug development, understanding the subtle yet significant differences in the reactivity of positional isomers is paramount. The placement of a functional group on an aromatic scaffold can profoundly influence a molecule's pharmacokinetic profile, metabolic stability, and suitability for bioconjugation. This guide provides an in-depth comparison of the chemical reactivity of two critical isomers: (3-(trifluoromethyl)biphenyl-n-yl)methanol and (4-(trifluoromethyl)biphenyl-n-yl)methanol.
We will delve into the underlying electronic principles governing their differential reactivity and provide robust, field-tested experimental protocols to quantify these differences. This analysis is crucial for making informed decisions in lead optimization, linker design for antibody-drug conjugates (ADCs), and the synthesis of PROTACs.
Theoretical Framework: The Decisive Role of Electronic Effects
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups (EWGs) used in medicinal chemistry.[1] Its influence stems primarily from a strong negative inductive effect (-I), a consequence of the high electronegativity of the three fluorine atoms. This effect significantly reduces electron density in the attached aromatic ring.[2] The key to understanding the reactivity difference between the 3-yl and 4-yl isomers lies in how this potent -I effect is transmitted to the benzylic alcohol (-CH2OH) reactive center.
-
(4-(Trifluoromethyl)biphenyl-n-yl)methanol (The 4-yl Isomer): In this isomer, the -CF3 group is in the para position relative to the biphenyl linkage. This places it in direct electronic communication with the second phenyl ring bearing the methanol group. Any reaction at the benzylic carbon that involves the formation of an electron-deficient transition state or a full carbocation intermediate will be significantly destabilized. The powerful electron-withdrawing pull of the -CF3 group is relayed through the conjugated π-system of both rings, strongly destabilizing any positive charge buildup on the benzylic carbon.[3][4]
-
(3-(Trifluoromethyl)biphenyl-n-yl)methanol (The 3-yl Isomer): In the meta isomer, the -CF3 group is not in direct conjugation with the carbon atom linking the two phenyl rings. While its inductive effect still deactivates the ring system, the impact on the benzylic alcohol is considerably attenuated. The destabilizing effect on a developing positive charge at the benzylic position is transmitted only through sigma bonds and is much weaker than the resonance-assisted destabilization seen in the 4-yl isomer.[4][5]
Core Hypothesis: The (4-trifluoromethyl)biphenyl isomer will be substantially less reactive than the (3-trifluoromethyl)biphenyl isomer in reactions proceeding through an electron-deficient benzylic intermediate, such as SN1-type substitutions and oxidations.
This fundamental difference is visually captured in the destabilization of the benzylic carbocation intermediate, a key species in SN1 reactions.
Caption: Electronic effect comparison on carbocation stability.
Experimental Design for Quantifying Reactivity
To experimentally validate our hypothesis, we propose two distinct, self-validating experiments that directly probe the reactivity of the benzylic alcohol in each isomer.
Experiment A: Competitive Oxidation with Manganese Dioxide (MnO₂)
Oxidation of benzylic alcohols to their corresponding aldehydes is a fundamental transformation.[6] Many oxidation mechanisms proceed through a transition state with developing positive charge on the benzylic carbon, for example, via hydride abstraction.[7] Therefore, the electron-poorer 4-yl isomer should react more slowly. A competitive experiment is a highly efficient method for determining relative reaction rates.
Causality of Experimental Choice: Manganese dioxide (MnO₂) is a mild, heterogeneous oxidant selective for benzylic and allylic alcohols.[8][9] Its solid-phase nature simplifies reaction work-up. By reacting an equimolar mixture of both isomers with a limited amount of MnO₂, the more reactive isomer will be consumed preferentially, providing a clear and direct comparison.
Caption: Workflow for the competitive oxidation experiment.
-
Preparation: Prepare a stock solution containing an equimolar mixture (e.g., 0.1 M of each) of the 3-yl and 4-yl trifluoromethylbiphenyl methanol isomers in a suitable solvent like dichloromethane (DCM). Include an internal standard (e.g., dodecane) for accurate quantification.
-
Reaction Setup: In a round-bottom flask, add the isomer mixture solution. Add activated manganese dioxide (MnO₂) (0.5 equivalents relative to the total alcohol concentration).
-
Execution: Stir the suspension vigorously at room temperature.
-
Monitoring: Withdraw aliquots at specific time points (e.g., t=0, 1, 4, 12, 24 hours). Quench the reaction by filtering the aliquot through a short plug of celite to remove the solid MnO₂.
-
Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the remaining starting materials and the newly formed aldehydes.
-
Validation: The disappearance of the 3-yl isomer should be significantly faster than the 4-yl isomer. The ratio of [3-yl aldehyde] to [4-yl aldehyde] should be high, especially at early time points.
Experiment B: Kinetic Analysis of SN1 Solvolysis
An SN1 reaction proceeds via a rate-determining step involving the formation of a carbocation.[10][11] The stability of this carbocation directly dictates the reaction rate.[12][13] By measuring the rate of solvolysis (reaction with the solvent), we can directly quantify the electronic destabilization imparted by the -CF3 group in each isomer.
Causality of Experimental Choice: Solvolysis in a polar, non-nucleophilic solvent like aqueous formic acid ensures the reaction follows an SN1 pathway.[14] The rate law will be first-order and dependent only on the concentration of the alcohol substrate.[15] This experiment provides quantitative kinetic data (k_obs) that directly reflects the energy barrier to carbocation formation.
-
Preparation: Prepare separate 0.05 M solutions of the 3-yl and 4-yl isomers in a solvent mixture such as 80:20 acetone/water.
-
Reaction Setup: Place the solutions in a temperature-controlled water bath (e.g., 50 °C) to ensure a constant reaction temperature. The reaction will produce H⁺ ions as a byproduct of the alcohol reacting with water.
-
Titration & Monitoring: Add a pH indicator (e.g., bromothymol blue) to each reaction flask. At time t=0, add a precise, small aliquot of a standardized dilute NaOH solution (e.g., 0.01 M) to make the solution slightly basic (blue).
-
Execution: Start a timer and measure the time it takes for the generated H⁺ to neutralize the added base, causing the indicator to change color (e.g., blue to yellow).[15]
-
Data Collection: Immediately upon color change, add another identical aliquot of NaOH and record the time for the next color change. Repeat this process for several intervals.
-
Analysis: The rate of reaction can be calculated from the consumption of NaOH over time. Plotting the data will allow for the determination of the first-order rate constant (k) for each isomer.
-
Validation: The calculated rate constant for the 3-yl isomer (k_meta) is expected to be significantly larger than the rate constant for the 4-yl isomer (k_para).
Expected Outcomes and Data Interpretation
The experimental data will quantitatively confirm the qualitative predictions based on electronic theory.
| Experiment | Parameter Measured | Expected Outcome for 3-yl Isomer | Expected Outcome for 4-yl Isomer | Conclusion |
| Competitive Oxidation | Ratio of [3-yl alcohol] : [4-yl alcohol] over time | Decreases rapidly | Decreases slowly | 3-yl isomer is more susceptible to oxidation. |
| SN1 Solvolysis | First-Order Rate Constant (k_obs) | Relatively High (k_meta) | Significantly Lower (k_para) | 3-yl isomer forms a carbocation much more readily. |
Expected Rate Ratio: Based on analogous systems, it would be reasonable to expect the rate constant for the 3-yl isomer to be at least an order of magnitude greater than that of the 4-yl isomer (k_meta / k_para > 10).
Implications for Drug Development
The pronounced difference in reactivity between these two isomers has direct and actionable consequences for medicinal chemistry and drug development programs.
-
Metabolic Stability: Oxidation is a primary route of Phase I metabolism. The benzylic position of the 4-yl isomer is significantly more resistant to metabolic oxidation by cytochrome P450 enzymes.[16] If metabolic stability at this position is a goal, the 4-yl isomer is the superior choice.
-
Linker Chemistry: In applications like ADCs or PROTACs, the benzylic alcohol might serve as a handle for conjugation. If a stable linker is required, the less reactive 4-yl isomer would be preferable. Conversely, if a linker designed for cleavage under specific chemical or enzymatic conditions is needed, the more labile 3-yl isomer might offer a synthetic advantage or a specific release mechanism.
-
Synthetic Strategy: The choice of isomer can impact synthetic route design. Protecting group strategies may be necessary for the more reactive 3-yl isomer under certain conditions, while the 4-yl isomer's robustness might simplify a multi-step synthesis.
Conclusion
Positional isomerism is not a trivial structural change. As demonstrated with (3-(trifluoromethyl)biphenyl-n-yl)methanol and (4-(trifluoromethyl)biphenyl-n-yl)methanol, shifting a powerful electron-withdrawing group from the meta to the para position drastically reduces the reactivity of the benzylic alcohol. The 4-yl isomer is significantly less susceptible to reactions involving electron-deficient intermediates, such as oxidation and SN1 substitution, due to potent electronic destabilization transmitted through the conjugated biphenyl system.
This guide provides both the theoretical foundation to predict these differences and the experimental framework to quantify them, empowering researchers to make strategic, data-driven decisions in the design and synthesis of next-generation therapeutics.
References
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Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. Available from: [Link]
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Benzylic and Allylic Alcohol Oxidation. Scribd. Available from: [Link]
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Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. Available from: [Link]
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SN1 Solvolysis: Mechanisms & Kinetics in Organic Chemistry. Studylib. Available from: [Link]
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Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. Available from: [Link]
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Effect of the Alkyl Group on the SN 1 Reaction: Carbocation Stability. chem.libretexts.org. Available from: [Link]
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Experiment 8 — Kinetics of SN1 Solvolysis. Thiel College. Available from: [Link]
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Carbocation Stability. Chemistry Steps. Available from: [Link]
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Characteristics of the SN1 Reaction. chem.libretexts.org. Available from: [Link]
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Characteristics of the SN1 Reaction. Fundamentals of Organic Chemistry. Available from: [Link]
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The SN1 Reaction. Fiveable. Available from: [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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What are the typical reactions of benzylic alcohol?. Filo. Available from: [Link]
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Benzylic Oxidations and Reductions. chem.libretexts.org. Available from: [Link]
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Effect of an electron withdrawing group in a benzyl cation. Khan Academy. Available from: [Link]
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A Comparative Guide to (4'-Trifluoromethylbiphenyl-3-yl)methanol and its Non-Fluorinated Analog for Drug Discovery Professionals
An In-depth Analysis of How a Trifluoromethyl Group Modulates Physicochemical and Metabolic Properties
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. This guide provides a detailed comparison between (4'-Trifluoromethylbiphenyl-3-yl)methanol and its non-fluorinated counterpart, (biphenyl-3-yl)methanol. We will explore the profound impact of the trifluoromethyl (-CF3) group on key pharmaceutical properties, including metabolic stability and lipophilicity, supported by established principles and experimental data from analogous systems.
Physicochemical Properties: A Tale of Two Analogs
The introduction of a trifluoromethyl group, a strong electron-withdrawing substituent, significantly alters the electronic and physical properties of the parent molecule.[1] This modification is a key strategy for fine-tuning the characteristics of a drug candidate to enhance its efficacy and pharmacokinetic profile.[2][3][4]
| Property | (Biphenyl-3-yl)methanol | (4'-Trifluoromethylbiphenyl-3-yl)methanol | Rationale for Change |
| Molecular Weight | 184.23 g/mol | 252.23 g/mol [5] | Addition of a -CF3 group in place of a -H atom. |
| Calculated logP | ~3.1 | ~3.9[5] | The -CF3 group is highly lipophilic (Hansch π value of +0.88), which generally increases the octanol-water partition coefficient.[1][4] |
| Metabolic Stability | Lower | Higher (Predicted) | The C-F bond is significantly stronger than a C-H bond, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[1][6] |
| Acidity of Methanol | Normal | Slightly Increased | The strong electron-withdrawing nature of the -CF3 group can have a modest acidifying effect on the distal hydroxyl proton. |
Note: LogP values are estimations and can vary based on the calculation method and experimental conditions.
The Trifluoromethyl Group's Impact on Metabolic Stability
A primary challenge in drug development is engineering molecules that can resist rapid metabolic breakdown, thereby extending their half-life and improving bioavailability.[6] The trifluoromethyl group is a powerful tool in this regard.
The non-fluorinated analog, (biphenyl-3-yl)methanol, is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly on the unsubstituted phenyl ring.[7] A common metabolic pathway is aromatic hydroxylation. The introduction of a -CF3 group at the 4'-position effectively blocks this site of metabolism.[6] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage.[1][6]
This "metabolic switching" forces the metabolic machinery to target other, potentially less favorable positions on the molecule, or it can significantly reduce the overall rate of metabolism.[6] The result is an anticipated increase in the compound's half-life in vivo.
Diagram of Postulated Metabolic Pathways
Caption: Postulated metabolic fate of the non-fluorinated vs. trifluoromethylated analog.
Modulating Lipophilicity for Enhanced Permeability
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, and membrane permeability.[4][8] The trifluoromethyl group significantly increases the lipophilicity of a molecule.[1][4]
For (4'-Trifluoromethylbiphenyl-3-yl)methanol, the calculated logP is approximately 3.9, a notable increase from the non-fluorinated analog.[5] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, which is often a prerequisite for reaching its biological target. However, it's a delicate balance; excessively high lipophilicity can lead to poor aqueous solubility and increased non-specific binding.[9]
Synthesis Strategies
Both compounds are accessible through standard organic chemistry techniques, primarily the Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the efficient construction of the core biphenyl scaffold.
-
(4'-Trifluoromethylbiphenyl-3-yl)methanol: Typically synthesized by coupling (3-(hydroxymethyl)phenyl)boronic acid with a 4-halobenzotrifluoride (e.g., 4-bromobenzotrifluoride) in the presence of a palladium catalyst.
-
(Biphenyl-3-yl)methanol: Synthesized similarly, by coupling (3-(hydroxymethyl)phenyl)boronic acid with a halobenzene (e.g., bromobenzene).
Experimental Protocols
To empirically validate the predicted differences between these two analogs, the following experimental protocols are recommended.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard method in early drug discovery to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.[10][11][12]
Objective: To determine and compare the rate of disappearance of (4'-Trifluoromethylbiphenyl-3-yl)methanol and (biphenyl-3-yl)methanol when incubated with human liver microsomes.
Materials:
-
Test compounds and positive control (e.g., Midazolam)[13]
-
Pooled human liver microsomes (HLMs)[13]
-
0.1 M Phosphate buffer (pH 7.4)[13]
-
NADPH regenerating system
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compounds in phosphate buffer to a final concentration of 1 µM.[13]
-
Pre-incubate the test compound with human liver microsomes (0.5 mg/mL protein concentration) at 37°C.[14][15]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13]
Diagram of Metabolic Stability Assay Workflow
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)
The Shake-Flask method is a traditional and reliable way to measure LogP, although HPLC-based methods are also common for higher throughput.[8][16]
Objective: To experimentally determine and compare the LogP values of the two analogs.
Materials:
-
Test compounds
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Shake-flask or vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of the test compound in n-octanol.
-
Add a known volume of this solution to a flask containing a known volume of water.
-
Seal the flask and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Allow the two phases to separate completely, aided by centrifugation if necessary.
-
Carefully sample both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.[8]
Conclusion
The comparison between (4'-Trifluoromethylbiphenyl-3-yl)methanol and its non-fluorinated analog serves as a classic example of the power of strategic fluorination in medicinal chemistry. The introduction of a single trifluoromethyl group is predicted to significantly enhance metabolic stability by blocking a key site of oxidative metabolism. Concurrently, it increases lipophilicity, which can favorably modulate a compound's membrane permeability and pharmacokinetic profile. These predictable and potent effects underscore why the trifluoromethyl group remains one of the most valuable tools in the arsenal of drug discovery professionals aiming to design more stable, effective, and bioavailable therapeutics.[1][6]
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A Senior Application Scientist's Guide to the Elemental Analysis of C14H11F3O: Standards, Methods, and Validation
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. For fluorinated organic molecules such as C14H11F3O, a compound representative of many modern drug candidates and functional materials, accurate elemental analysis is not merely a routine check; it is a foundational data point that validates synthesis, confirms purity, and ensures regulatory compliance. The presence of fluorine, however, introduces unique analytical challenges due to its high reactivity and electronegativity.[1][2]
This guide provides an in-depth comparison of the standards and analytical methodologies essential for the accurate elemental determination of C14H11F3O. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, compare the performance of key technologies, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to establish robust, self-validating analytical systems.
Theoretical Composition: The Foundational Benchmark
Before any analysis, the theoretical elemental composition of the target molecule must be calculated. This serves as the absolute benchmark against which all experimental results and certified reference materials are compared.
Molecular Formula: C₁₄H₁₁F₃O Molar Mass: 268.23 g/mol
Calculation:
-
Carbon (C): (14 * 12.011) / 268.23 * 100% = 62.69%
-
Hydrogen (H): (11 * 1.008) / 268.23 * 100% = 4.13%
-
Fluorine (F): (3 * 18.998) / 268.23 * 100% = 21.25%
-
Oxygen (O): (1 * 15.999) / 268.23 * 100% = 5.96% (Typically determined by difference)
Certified Reference Materials (CRMs): The Cornerstone of Trustworthiness
While the theoretical composition is the ideal, real-world analysis requires validation against tangible standards. Certified Reference Materials (CRMs) are highly characterized, homogeneous materials with established property values and associated uncertainties.[3] They are indispensable for calibrating instruments, validating methods, and ensuring the ongoing quality control of analytical measurements.
For organofluorine compounds, it is crucial to use a CRM that is matrix-matched as closely as possible to the sample. While a specific C14H11F3O CRM may not be commercially available, other stable, pure fluorinated organic compounds serve as excellent standards.
Table 1: Comparison of Theoretical Values with Representative CRM Certified Values
| Element | Theoretical Value (C₁₄H₁₁F₃O) | Example CRM: 4-Fluorobenzoic Acid (C₇H₅FO₂) - Certified Value | Typical Acceptance Criteria (Pharmaceutical) |
| Carbon (C) | 62.69% | 59.99% ± 0.15% | ± 0.4% of theoretical |
| Hydrogen (H) | 4.13% | 3.59% ± 0.10% | ± 0.3% of theoretical |
| Fluorine (F) | 21.25% | 13.55% ± 0.12% | ± 0.4% of theoretical |
Note: Certified values are examples and vary by manufacturer and batch. Always refer to the certificate of analysis provided with the standard.[4][5]
Core Analytical Techniques: A Comparative Analysis
A comprehensive elemental analysis of C14H11F3O necessitates a multi-technique approach. No single method can provide all the required information with the necessary accuracy.
Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)
Combustion analysis is the gold standard for determining the carbon and hydrogen content of organic compounds. The method involves the complete, high-temperature combustion of the sample in a stream of pure oxygen.[6][7]
The Fluorine Challenge: Fluorine's high reactivity poses a significant challenge. During combustion, it forms highly corrosive hydrogen fluoride (HF) and other reactive species that can attack the quartz combustion tube and interfere with catalysts.[1] Modern elemental analyzers mitigate this by incorporating specialized traps or reagents within the combustion tube to capture fluorine, preventing it from damaging the system or interfering with the detection of CO₂, H₂O, and N₂.[1]
-
Instrument Preparation: Ensure the elemental analyzer is calibrated using a well-characterized standard, such as Acetanilide or a suitable fluorinated CRM.
-
Sample Weighing: Accurately weigh 1-2 mg of the C14H11F3O sample into a tin capsule. Precision in weighing is critical for accurate results.
-
Autosampler Introduction: Place the sealed capsule into the instrument's autosampler.
-
Dynamic Flash Combustion: The sample is dropped into a high-temperature (900-1200°C) furnace.[8] A pulse of pure oxygen is introduced, leading to instantaneous combustion.
-
Gas Purification & Separation: The resulting mixture of gases (CO₂, H₂O, N₂, and captured fluorine species) is carried by a helium stream through a reduction tube (to remove excess oxygen and convert nitrogen oxides to N₂) and then through a chromatographic column.
-
Detection: The separated gases elute from the column and are quantified by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument software calculates the percentage of C and H based on the detector response and the initial sample weight.
Caption: Workflow for CHN determination via combustion analysis.
Combustion Ion Chromatography (CIC) for Fluorine
For direct and accurate quantification of halogens, including fluorine, Combustion Ion Chromatography (CIC) is a powerful and widely adopted technique.[2][9] It combines high-temperature combustion to convert all fluorine species into hydrogen fluoride (HF) with the high selectivity of ion chromatography for detection.
Principle of Operation: The sample is combusted in a stream of argon and oxygen. The gaseous products are then passed through an aqueous absorption solution, which traps the resulting HF as fluoride ions (F⁻). This solution is then injected into an ion chromatograph, where the fluoride is separated from other anions and quantified.[2] This method provides a measure of the total fluorine content in the sample.[10]
-
Instrument Setup: Calibrate the ion chromatograph using certified fluoride standards at multiple concentration levels.
-
Sample Preparation: Accurately weigh 1-5 mg of C14H11F3O into a ceramic or quartz boat.
-
Combustion: The sample boat is introduced into a furnace heated to approximately 1000°C. A controlled stream of Argon/Oxygen facilitates complete pyrohydrolytic combustion.
-
Gas Absorption: The gaseous effluent from the furnace is directed into an absorption module containing a specific volume of a suitable absorption solution (e.g., deionized water with a buffer).
-
Injection: An aliquot of the absorption solution, now containing the fluoride ions, is automatically injected into the ion chromatograph.
-
Chromatographic Separation: The sample passes through an anion-exchange column, which separates F⁻ from other ions like Cl⁻, SO₄²⁻, etc.
-
Detection: A conductivity detector measures the concentration of the separated fluoride ions.
-
Quantification: The software calculates the total fluorine percentage in the original sample based on the fluoride concentration in the absorption solution and the initial sample mass.
Caption: Workflow for total fluorine determination by CIC.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
While primarily used for trace metal analysis, ICP-MS is relevant in the context of pharmaceutical development for quantifying elemental impurities according to guidelines like ICH Q3D.[11][12] Direct analysis of fluorine by ICP-MS is notoriously difficult due to its very high first ionization potential, making it inefficiently ionized in standard argon plasma, and severe spectral interferences.[13][14][15][16]
However, advanced methods are emerging. One promising approach involves reacting fluorine with another element in the plasma to form a detectable polyatomic ion, such as BaF⁺.[15] For routine quality control of C14H11F3O, ICP-MS is best applied to the quantification of inorganic elemental impurities rather than the primary C, H, or F composition.
-
Sample Weighing: Accurately weigh a larger sample amount (e.g., 100-250 mg) of C14H11F3O into a clean microwave digestion vessel.
-
Acid Digestion: Add a mixture of high-purity trace-metal grade acids (e.g., nitric acid and hydrochloric acid).
-
Microwave Program: Seal the vessel and place it in a microwave digestion system. A programmed heating cycle completely digests the organic matrix, leaving the inorganic elements in an aqueous solution.
-
Dilution: After cooling, the digestate is carefully diluted to a final volume with deionized water.
-
ICP-MS Analysis: The final solution is introduced into the ICP-MS for the quantification of elemental impurities (e.g., Pd, Pt, Pb, As, etc.).
Caption: Sample preparation workflow for elemental impurity analysis.
Performance Comparison of Analytical Techniques
Table 2: Objective Comparison of Key Elemental Analysis Methodologies
| Parameter | CHN Combustion Analysis | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma-MS (ICP-MS) |
| Elements Determined | C, H, N, S | F, Cl, Br, I, S | Most of the periodic table (trace levels) |
| Primary Application | %-level composition of bulk organic material | %-level halogen & sulfur composition | ppm/ppb-level elemental impurities |
| Principle | Dynamic flash combustion with TCD detection | Pyrohydrolysis with IC separation/detection | High-temperature plasma ionization with mass spec detection |
| Sample Throughput | High (3-5 minutes per sample) | Medium (15-20 minutes per sample) | Medium (requires lengthy digestion) |
| Sensitivity | ~0.1% | ~10-20 mg/kg (ppm) | Low ppb to ppt |
| Accuracy & Precision | Excellent (<0.3% absolute deviation) | Excellent (<0.4% absolute deviation) | Excellent (<5% RSD) |
| Key Challenge for C₁₄H₁₁F₃O | Reactive fluorine species must be trapped.[1] | Provides total fluorine, not specific compounds.[10] | Very poor sensitivity for direct F analysis.[13][14][15] |
Method Validation in a Regulated Environment
For drug development professionals, all analytical methods must be validated to prove they are fit for their intended purpose. This is a strict requirement of regulatory agencies like the FDA and EMA.[11][17] The validation process, guided by documents like ICH Q2(R1), provides documented evidence that the method is reliable.[17]
Key Validation Parameters:
-
Accuracy: The closeness of the test results to the true value. Assessed by analyzing a CRM.[17]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, flow rate).
Conclusion and Recommendations
The accurate elemental analysis of C14H11F3O is a multi-faceted task that relies on the strategic application of complementary analytical techniques. No single standard or method is sufficient.
-
For Stoichiometric Confirmation (C, H): High-performance CHN Combustion Analysis is the definitive technique. It is essential to use an instrument specifically designed or modified to handle the challenges of fluorinated samples.
-
For Direct Fluorine Quantification (F): Combustion Ion Chromatography (CIC) is the most robust and reliable method for determining total fluorine content at the percent level.
-
For Regulatory Compliance (Impurities): ICP-MS is the mandated technique for quantifying trace elemental impurities to comply with pharmaceutical guidelines such as ICH Q3D.
For professionals in drug development, the use of Certified Reference Materials is non-negotiable for establishing method accuracy and ensuring data integrity. By combining these advanced analytical techniques within a framework of rigorous method validation, researchers can generate the trustworthy, high-quality elemental analysis data required to advance their scientific and commercial objectives.
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DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. IJCPA. [Link]
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Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. [Link]
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Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]
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Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems. YouTube. [Link]
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Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
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A Researcher's Guide to the UV-Vis Absorption of (4'-Trifluoromethylbiphenyl-3-yl)methanol: A Comparative and Methodological Analysis
Abstract
This guide provides a comprehensive framework for understanding and determining the ultraviolet-visible (UV-Vis) absorption maximum (λmax) of (4'-Trifluoromethylbiphenyl-3-yl)methanol. In the absence of a readily available, published λmax value for this specific compound, this document outlines a comparative analysis based on structural analogs and furnishes a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require accurate spectroscopic data for quality control, reaction monitoring, or physicochemical characterization.
Introduction: The Importance of Spectroscopic Characterization
(4'-Trifluoromethylbiphenyl-3-yl)methanol is a substituted biphenyl derivative with potential applications in medicinal chemistry and materials science.[1] The biphenyl scaffold is a common structural motif in pharmaceuticals, and the trifluoromethyl group is often introduced to enhance metabolic stability and binding affinity. Accurate characterization of its electronic properties, particularly its UV-Vis absorption profile, is a critical first step in its development and application.
The UV-Vis absorption maximum (λmax) is an intrinsic property of a molecule that corresponds to the electronic transition of highest probability, typically a π→π* transition in conjugated systems like biphenyl.[2] Knowledge of the λmax is essential for:
-
Quantitative Analysis: Establishing a wavelength for concentration measurements using the Beer-Lambert Law.[3][4]
-
Purity Assessment: Detecting aromatic impurities that may absorb at different wavelengths.
-
Reaction Monitoring: Tracking the consumption of reactants or formation of products that have distinct chromophores.
-
Photostability Studies: Understanding the molecule's potential to absorb UV radiation, which can inform its stability and handling requirements.
Theoretical Background and Comparative Structural Analysis
The UV-Vis absorption of a biphenyl system is dominated by a strong absorption band, often referred to as the K-band, which arises from the π→π* transition of the conjugated system.[5][6] The position and intensity of this band are highly sensitive to substituents on the aromatic rings.[7][8]
To predict the absorption characteristics of (4'-Trifluoromethylbiphenyl-3-yl)methanol, we can compare it to structurally related analogs.
| Compound | Structure | Molecular Weight ( g/mol ) | Known/Expected λmax | Key Structural Feature |
| Biphenyl (Parent Core) | C₁₂H₁₀ | 154.21 | ~247-250 nm[5][9][10] | The fundamental biphenyl chromophore. |
| Benzyl Alcohol | C₇H₈O | 108.14 | ~258 nm | A single aromatic ring with a hydroxymethyl group. |
| (4'-Trifluoromethylbiphenyl-3-yl)methanol (Target) | C₁₄H₁₁F₃O | 252.23[1] | Predicted: ~255-265 nm | Combines the effects of all substituents. |
Analysis of Substituent Effects:
-
Biphenyl Core: The parent biphenyl molecule exhibits a strong absorption maximum around 247-250 nm.[5][9][10] This absorption is due to the extended π-conjugation across the two phenyl rings.
-
Hydroxymethyl Group (-CH₂OH): This group is considered an auxochrome. While it does not have its own strong absorption in the near-UV, its presence can cause a slight red shift (bathochromic shift) in the primary absorption band of the benzene ring.[8] For example, benzyl alcohol absorbs at slightly longer wavelengths than benzene.[11]
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is a strongly electron-withdrawing group. Electron-withdrawing groups can have complex effects. While they don't typically extend conjugation, they can perturb the energy levels of the π and π* orbitals, often leading to modest shifts in the λmax.[7][8]
Predicted λmax for (4'-Trifluoromethylbiphenyl-3-yl)methanol: Based on the analogs, we can predict that the λmax of the target molecule will be slightly red-shifted from the parent biphenyl core due to the combined electronic effects of the -CH₂OH and -CF₃ substituents. A reasonable estimate would place the λmax in the 255-265 nm range. However, empirical measurement is essential for confirmation.
Experimental Determination of λmax: A Validated Protocol
This section provides a rigorous, step-by-step protocol for accurately determining the UV-Vis absorption spectrum and λmax of (4'-Trifluoromethylbiphenyl-3-yl)methanol.
Materials and Instrumentation
-
Analyte: (4'-Trifluoromethylbiphenyl-3-yl)methanol
-
Solvent: Spectroscopic grade ethanol or cyclohexane. Ethanol is a polar protic solvent, while cyclohexane is non-polar. The choice of solvent can influence the λmax and the fine structure of the spectrum.[12][13][14][15] Ethanol is a good general-purpose choice due to its UV transparency above 210 nm.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[16]
-
Cuvettes: A matched pair of 1 cm pathlength quartz cuvettes.[4]
Experimental Workflow
Sources
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Safety Operating Guide
Personal protective equipment for handling (4'-Trifluoromethylbiphenyl-3-yl)methanol
Essential Safety and Handling Guide for (4'-Trifluoromethylbiphenyl-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling (4'-Trifluoromethylbiphenyl-3-yl)methanol. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your work. The following protocols are designed to be a self-validating system, grounded in authoritative sources.
Hazard Assessment and Risk Mitigation
The cornerstone of laboratory safety is a comprehensive Chemical Hygiene Plan (CHP) , as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5][6][7][8] Your institution's CHP is the primary document governing safe laboratory practices. This guide supplements, but does not replace, your local CHP.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is crucial before handling any chemical.[9] For (4'-Trifluoromethylbiphenyl-3-yl)methanol, the following PPE is mandatory to minimize exposure.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10][11] |
| Hand Protection | Nitrile gloves are a suitable choice for incidental contact, offering good resistance to a range of chemicals.[12][13] For prolonged handling or in case of immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered due to their high resistance to aromatic and chlorinated compounds.[14][15] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-resistant lab coat is essential. For operations with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Work with (4'-Trifluoromethylbiphenyl-3-yl)methanol should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for safe handling.
Preparation:
-
Consult the Chemical Hygiene Plan: Before beginning any work, review your institution's CHP.[4][7]
-
Designated Area: If your risk assessment deems it necessary, establish a designated area for handling (4'-Trifluoromethylbiphenyl-3-yl)methanol, especially for larger quantities or higher-risk procedures.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
Handling:
-
Work in a Fume Hood: All manipulations of (4'-Trifluoromethylbiphenyl-3-yl)methanol should be performed in a properly functioning chemical fume hood.
-
Avoid Inhalation and Contact: Use caution to avoid inhaling any dust or vapors and prevent contact with skin and eyes.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Emergency Preparedness:
-
Spill Kit: A chemical spill kit should be readily available in the laboratory. For spills of (4'-Trifluoromethylbiphenyl-3-yl)methanol, use an inert absorbent material to contain the spill.
-
Eye Wash and Safety Shower: Know the location of the nearest eye wash station and safety shower and be familiar with their operation.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[3]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Experimental Workflow Diagram
Caption: Workflow for handling (4'-Trifluoromethylbiphenyl-3-yl)methanol.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a legal and ethical responsibility.[16]
Waste Segregation:
-
Halogenated Waste: (4'-Trifluoromethylbiphenyl-3-yl)methanol and any materials contaminated with it should be disposed of in a designated "Halogenated Organic Waste" container.[16] Do not mix with non-halogenated waste.
-
Solid vs. Liquid Waste: If generating both solid and liquid waste, use separate, clearly labeled containers.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."[17]
Disposal Procedure:
-
Collection: Collect all waste in compatible, sealed containers.[17]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.
Decontamination:
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as halogenated waste.
-
Work Surfaces: Decontaminate work surfaces with a suitable solvent and then soap and water.
While trifluoromethylated aromatic compounds can be persistent, reductive degradation methods are being explored for their breakdown.[18] However, these are not standard laboratory procedures and all waste should be handled by a licensed disposal service.
References
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org. Retrieved from [Link]
-
CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]
-
U.S. Department of Labor. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]
-
National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. NSTA. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Retrieved from [Link]
-
Esko Safety. (n.d.). Esko Glove Chemical Resistance Chart. Retrieved from [Link]
-
Environmental Health and Safety, University of Colorado Boulder. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS.org. Retrieved from [Link]
-
Harmony Lab & Safety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
-
Environmental Health & Radiation Safety, University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol. PubChem. Retrieved from [Link]
-
Transfera.cz. (n.d.). Reductive degradation of biologically non-degradable trifluoromethyl aromatic contaminants in water. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Biphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
American Association of Chemistry Teachers. (n.d.). Managing Chemical Wastes in the High School Lab. AACT. Retrieved from [Link]
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- 8. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
